Etofenprox
Description
synthetic pyrethroid for insecticidal efficacy against mosquito larvae & on non-target organisms
Properties
IUPAC Name |
1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREQHYQNNWYQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032610 | |
| Record name | Etofenprox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80844-07-1 | |
| Record name | Ethofenprox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80844-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofenprox [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etofenprox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOFENPROX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etofenprox: A Comprehensive Technical Analysis of its Chemical Structure and Properties
For Immediate Release
[City, State] – November 29, 2025 – A detailed technical guide on the chemical compound Etofenprox has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper provides a thorough examination of the insecticide's chemical structure, physicochemical properties, insecticidal activity, and toxicological profile, supported by experimental data and methodologies.
This compound is a non-ester pyrethroid insecticide distinguished by its ether linkage, a structural feature that differentiates it from many conventional pyrethroids. This guide presents its chemical identity, including its IUPAC name, 1-{[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl}-3-phenoxybenzene, and CAS number, 80844-07-1.[1][2][3][4]
Physicochemical Characteristics
This compound is a white crystalline solid with a melting point ranging from 36.4 to 38.0 °C.[3] It exhibits very low solubility in water, being less than 1 part per billion (ppb), but is soluble in a variety of organic solvents such as acetone, ethanol, xylene, and chloroform. The compound's low vapor pressure and high octanol-water partition coefficient (log P of approximately 6.9 to 7.05) indicate a low potential for volatilization and a high affinity for fatty tissues.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-{[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl}-3-phenoxybenzene |
| CAS Number | 80844-07-1 |
| Molecular Formula | C₂₅H₂₈O₃ |
| Molecular Weight | 376.49 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 36.4 - 38.0 °C |
| Boiling Point | Decomposes at approximately 200 °C |
| Vapor Pressure | 8.13 x 10⁻⁷ Pa at 25°C |
| Water Solubility | <1 ppb at 25°C |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, xylene, chloroform, and other common solvents |
| Octanol-Water Partition Coefficient (log P) | 6.9 - 7.05 |
Insecticidal Properties and Mode of Action
This compound is a broad-spectrum insecticide effective against a wide range of pests through both contact and stomach action. Its primary mode of action is the disruption of the insect nervous system by acting as a sodium channel modulator. It binds to the voltage-gated sodium channels in nerve cells, causing them to remain open for an extended period. This leads to uncontrolled nerve impulses, resulting in paralysis and eventual death of the insect.
This unique mode of action makes this compound effective against insect strains that have developed resistance to organophosphate and carbamate insecticides. It demonstrates rapid knockdown activity and provides long-lasting protection against various insect orders, including Lepidoptera, Hemiptera, Coleoptera, and Diptera. Its applications span agriculture, horticulture, public health for vector control, and veterinary medicine, particularly in flea and tick treatments for cats and dogs.
Table 2: Insecticidal Activity of this compound
| Target Pest Category | Examples |
| Agricultural Pests | Rice water weevils, leafhoppers, planthoppers, aphids, moths, whiteflies, thrips, borers |
| Public Health Pests | Mosquitoes, flies, cockroaches |
| Veterinary Pests | Fleas, ticks |
| Stored-Product Pests | Ephestia kuehniella, Prostephanus truncatus, Rhyzopertha dominica, Sitophilus oryzae, Tribolium confusum |
Toxicological Profile
This compound exhibits very low acute toxicity to mammals. The oral LD50 in rats is greater than 42,880 mg/kg, and the dermal LD50 is greater than 2,140 mg/kg. Chronic toxicity studies in rats, mice, and dogs have not shown significant adverse effects at tested doses. The major target organs identified in toxicological studies are the liver, thyroid, kidney, and hematopoietic system. This compound is not considered to be a skin or eye irritant in rabbits and did not cause skin sensitization in guinea pigs. Furthermore, studies have shown no evidence of mutagenicity, teratogenicity, or carcinogenicity under normal exposure conditions.
In contrast to its low mammalian toxicity, this compound is highly toxic to aquatic organisms, including fish and invertebrates, as well as to bees. This necessitates careful management of its use to avoid environmental contamination.
Table 3: Toxicological Data for this compound
| Test Organism | Route of Exposure | Toxicity Value |
| Rat | Oral (LD50) | >42,880 mg/kg |
| Rat | Dermal (LD50) | >2,140 mg/kg |
| Rat | Inhalation (LC50) | >5.88 mg/L |
| Mouse | Oral (LD50) | >107,200 mg/kg |
| Mallard Duck | Oral (LD50) | >2,000 mg/kg |
| Carp | TLm (48h) | 5.0 ppm |
| Daphnia magna | EC50 | 1.2 µg/L |
| Honeybee | Contact (LD50) | >0.038 µ g/bee |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the etherification of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol with 3-phenoxybenzyl halide in the presence of a base and a phase transfer catalyst.
Materials:
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2-(4-ethoxyphenyl)-2-methylpropan-1-ol
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3-phenoxybenzyl chloride
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Sodium hydroxide (or other inorganic base)
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Tetrabutylammonium bromide (phase transfer catalyst)
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Acetonitrile (or other suitable solvent like toluene or DMF)
Procedure:
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Dissolve 2-(4-ethoxyphenyl)-2-methylpropan-1-ol in the chosen solvent.
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Add the base and the phase transfer catalyst to the solution.
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Add 3-phenoxybenzyl chloride dropwise while stirring.
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Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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After completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated.
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The crude product is purified by column chromatography on silica gel to yield pure this compound.
Residue Analysis
The determination of this compound residues in various matrices such as food, soil, and water is crucial for regulatory and safety purposes. A common analytical approach involves extraction followed by chromatographic separation and detection.
Sample Preparation:
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Extraction: The sample is homogenized and extracted with an organic solvent like acetone or acetonitrile.
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Partitioning: A liquid-liquid partition is performed, often with n-hexane, to separate the analyte from interfering substances.
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Clean-up: The extract is further purified using column chromatography, with adsorbents such as Florisil or silica gel.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water. Detection is commonly performed using a UV detector at 225 nm or a mass spectrometer (LC-MS).
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Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD) is also employed for the analysis of this compound residues.
Metabolic Pathways
The metabolism of this compound has been studied in various organisms. The primary metabolic transformations involve the cleavage of the ether linkage and modifications to the aromatic rings.
In mammals, this compound is metabolized through several key reactions:
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O-de-ethylation: The ethyl group on the ethoxyphenyl moiety is removed.
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Hydroxylation: Hydroxyl groups are introduced onto the phenoxybenzyl portion of the molecule.
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Ether cleavage: The central ether bond is broken.
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Oxidation: The benzyl group can be oxidized.
These metabolic processes result in the formation of more polar metabolites that can be more readily excreted from the body.
This technical guide provides a foundational understanding of this compound, integrating key data and experimental insights to support ongoing research and development in the field of insecticide science.
References
Etofenprox: An In-Depth Technical Guide on its Mode of Action as a Non-Ester Pyrethroid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etofenprox is a unique non-ester pyrethroid insecticide that exhibits a mode of action primarily targeting the voltage-gated sodium channels (VGSCs) of insects. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's insecticidal activity. It delves into its interaction with VGSCs, the physiological consequences for the insect nervous system, and the mechanisms of resistance. This guide synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field.
Introduction: A Distinct Chemical Profile
This compound, chemically known as 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether, is classified as a non-ester pyrethroid, also referred to as a pseudo-pyrethroid or a pyrethroid-like ether compound.[1][2] Its structure is distinguished from traditional pyrethroids by the presence of an ether linkage in place of the typical ester bond.[1] This structural difference is significant as it renders this compound less susceptible to detoxification by esterase enzymes, a common metabolic resistance mechanism in insects against conventional pyrethroids.[2] While its mode of action in insects is similar to that of pyrethroids, its toxicological profile in mammals differs, with the primary target organs in mammals being the liver, thyroid, and kidneys, rather than the nervous system.[3] This distinction is important for its selective toxicity.
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary insecticidal action of this compound is the disruption of the insect's nervous system through the modulation of voltage-gated sodium channels (VGSCs). These transmembrane proteins are crucial for the initiation and propagation of action potentials in neurons. This compound binds to the VGSC and modifies its gating properties, leading to a prolonged opening of the channel. This persistent influx of sodium ions results in uncontrolled and repetitive firing of nerve impulses, ultimately causing paralysis and death of the insect.
Binding Site and Interaction with the Voltage-Gated Sodium Channel
Molecular docking studies have provided insights into the binding of this compound to the insect VGSC. These studies suggest that this compound binds within a hydrophobic cavity of the channel. One computational study on the mosquito VGSC calculated the Swiss-SoftDocking (SSF) scores for this compound binding, indicating a favorable interaction.
| VGSC State | Swiss-SoftDocking (SSF) Score (kcal/mol) |
| Open | -9.97 |
| Inactivated | -9.71 |
These scores suggest a strong binding affinity of this compound to both the open and inactivated states of the channel, with a slight preference for the open state. The binding is thought to stabilize the open conformation of the channel, leading to the prolonged sodium influx.
Signaling Pathway and Physiological Impact
The interaction of this compound with the VGSC initiates a cascade of events within the insect's neuron, leading to its characteristic neurotoxic effects.
Figure 1. Signaling pathway of this compound's neurotoxic action.
Mechanisms of Resistance
The development of resistance to this compound in insect populations is a significant concern. Two primary mechanisms have been identified: target-site resistance and metabolic resistance.
Target-Site Resistance: kdr Mutations
The most well-characterized mechanism of resistance to pyrethroids and this compound is target-site insensitivity, commonly known as knockdown resistance (kdr). This resistance arises from single nucleotide polymorphisms in the gene encoding the VGSC, leading to amino acid substitutions in the channel protein. These mutations can reduce the binding affinity of the insecticide to its target site. Cross-resistance to this compound has been observed in pyrethroid-resistant insect strains that possess both oxidase and 'kdr'-like resistance mechanisms.
Metabolic Resistance
While this compound's ether linkage provides protection against hydrolysis by esterases, other metabolic pathways can contribute to its detoxification. Enhanced activity of cytochrome P450 monooxygenases and glutathione S-transferases (GSTs) can lead to the metabolic breakdown of this compound, reducing its effective concentration at the target site.
Experimental Protocols
A variety of experimental techniques are employed to study the mode of action and resistance mechanisms of insecticides like this compound.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC)
The TEVC technique is a powerful method for studying the effects of compounds on ion channels expressed in heterologous systems, such as Xenopus laevis oocytes.
Objective: To characterize the effects of this compound on the gating properties of insect VGSCs.
Methodology:
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Preparation of Oocytes: Xenopus laevis oocytes are surgically removed and defolliculated.
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cRNA Injection: cRNA encoding the insect VGSC α-subunit and any necessary auxiliary subunits (e.g., TipE) is microinjected into the oocytes.
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Incubation: Oocytes are incubated for 2-7 days to allow for channel expression.
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TEVC Recording:
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An oocyte is placed in a recording chamber and perfused with a standard saline solution.
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Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.
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The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit sodium currents.
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This compound is applied to the bath at various concentrations, and changes in sodium current kinetics (e.g., inactivation rate, tail current decay) are recorded and analyzed.
-
Figure 2. General workflow for a Two-Electrode Voltage Clamp experiment.
Resistance Monitoring: CDC Bottle Bioassay
The CDC bottle bioassay is a standardized method for detecting insecticide resistance in mosquito populations.
Objective: To determine the susceptibility of a mosquito population to this compound.
Methodology:
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Bottle Coating: 250 ml glass bottles are coated on the inside with a diagnostic concentration of this compound (e.g., 12.5 µg/ml) dissolved in acetone. Control bottles are coated with acetone only. The solvent is allowed to evaporate completely.
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Mosquito Collection: Adult mosquitoes are collected from the field.
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Exposure: A cohort of 20-25 non-blood-fed female mosquitoes is introduced into each this compound-coated and control bottle.
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Observation: The number of dead or moribund mosquitoes is recorded at regular intervals until a predetermined endpoint or until all mosquitoes in the control bottle are dead.
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Data Analysis: Mortality rates are calculated and compared to those of a known susceptible strain to determine the resistance status of the field population.
Biochemical Assays for Metabolic Resistance
Objective: To measure the activity of detoxification enzymes (e.g., cytochrome P450s, GSTs) in insect homogenates.
Methodology (General):
-
Homogenate Preparation: Whole insects or specific tissues are homogenized in a suitable buffer.
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Enzyme Assay:
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Cytochrome P450s: Activity can be measured using model substrates like p-nitroanisole or ethoxycoumarin, where the rate of product formation is determined spectrophotometrically.
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Glutathione S-Transferases (GSTs): Activity is commonly assayed using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of CDNB with glutathione is monitored by measuring the increase in absorbance at 340 nm.
-
-
Protein Quantification: The total protein content of the homogenate is determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.
-
Data Analysis: Enzyme activities are expressed as specific activity (e.g., nmol of product formed/min/mg of protein) and compared between susceptible and potentially resistant insect strains.
Conclusion
This compound's unique chemical structure as a non-ester pyrethroid provides it with a distinct advantage in pest control, particularly against insects that have developed resistance to traditional pyrethroids via esterase-mediated detoxification. Its primary mode of action through the modulation of insect voltage-gated sodium channels is well-established, leading to potent neurotoxicity in target pests. A thorough understanding of its interaction with the VGSC, the physiological consequences, and the mechanisms of resistance is crucial for the continued effective use of this compound in integrated pest management programs and for the development of novel insecticides. Further research focusing on the precise binding kinetics and the complex interplay of different resistance mechanisms will be invaluable for preserving the efficacy of this important insecticidal agent.
References
Toxicological Profile of Etofenprox in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etofenprox, a non-ester pyrethroid-like insecticide, is characterized by its unique chemical structure, which contains an ether linkage instead of the typical ester bond found in pyrethroids. While it shares a similar mode of action in insects—disrupting the nervous system by acting on voltage-gated sodium channels—its toxicological profile in mammals is distinct. In mammals, this compound does not exhibit the characteristic neurotoxic syndromes associated with pyrethroids, as its molecular target is not the sodium channel. This guide provides a comprehensive overview of the toxicological profile of this compound in mammalian species, synthesizing data from acute, subchronic, chronic, genetic, reproductive, and neurotoxicity studies. Key findings are presented in structured tables for clarity, and detailed experimental protocols for pivotal studies are described. Furthermore, metabolic pathways and toxicological mechanisms are illustrated using diagrams to facilitate a deeper understanding of its biological interactions.
Acute Toxicity
This compound exhibits low acute toxicity in mammalian species across oral, dermal, and inhalation routes of exposure. The World Health Organization (WHO) has classified this compound as unlikely to present an acute hazard in normal use. Studies indicate that it is not a skin or eye irritant and does not act as a skin sensitizer.
Table 1: Acute Toxicity of this compound in Mammals
| Species | Route | Parameter | Value | Toxicity Category | Reference |
|---|---|---|---|---|---|
| Rat | Oral | LD₅₀ | >42,880 mg/kg | IV | |
| Rat | Dermal | LD₅₀ | >2,140 mg/kg | III | |
| Rat | Inhalation | LC₅₀ (4-hr) | >5.88 mg/L | IV | |
| Rabbit | Dermal | Irritation | Non-irritant | IV | |
| Rabbit | Eye | Irritation | Non-irritant | IV |
| Guinea Pig | Dermal | Sensitization | Non-sensitizer | - | |
Experimental Protocols: Acute Toxicity Testing
Protocol 1: Acute Oral Toxicity (Up-and-Down Procedure)
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Guideline: Based on OECD Test Guideline 425.
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Species: Female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.
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Animal Housing: Housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hr light/dark cycle) with ad libitum access to standard diet and water.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
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A single animal is dosed with this compound (e.g., suspended in 0.5% carboxymethyl cellulose) via oral gavage at a starting dose level (e.g., 2000 mg/kg).
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The animal is observed for mortality and clinical signs of toxicity for up to 14 days.
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If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
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The process is continued sequentially until the criteria for stopping are met, allowing for the calculation of the LD₅₀.
-
-
Observations: Clinical signs, body weight changes, and gross necropsy at the end of the study.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).
Subchronic and Chronic Toxicity
Repeated dose studies in mammals have identified the liver, thyroid, kidney, and hematopoietic system as the primary target organs for this compound toxicity. Observed effects typically include alterations in organ weights, histopathological changes, and shifts in hematology and clinical chemistry parameters. A reduction in body weight and food consumption is also a common finding in these studies.
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Repeated Dose Studies
| Species | Duration | Study Type | NOAEL | Key Effects at LOAEL | Reference |
|---|---|---|---|---|---|
| Rat | 13 Weeks | Subchronic Oral | 20 mg/kg/day | Increased liver weight, histopathological changes in liver and thyroid. | |
| Mouse | 13 Weeks | Subchronic Oral | 375 mg/kg/day | Increased mortality, reduced body weight, kidney damage, minor liver changes. | |
| Rat | 2 Years | Chronic Oral | 3.7 mg/kg/day | Increased weights of thyroid and kidneys, microscopic liver changes. | |
| Mouse | 2 Years | Chronic/Carcinogenicity | 3.1 mg/kg/day | Increased incidence of dilated/basophilic renal cortical tubules. |
| Rat | 13 Weeks | Subchronic Inhalation | 0.04 mg/L | Changes in liver, adrenal, and thyroid weights and histopathology. | |
Experimental Protocols: Subchronic and Chronic Toxicity
Protocol 2: 90-Day Oral Toxicity Study in Rodents
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Guideline: Based on OECD Test Guideline 408.
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Species: Rats (e.g., Wistar strain), both male and female.
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Group Size: Typically 10 animals per sex per group.
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Procedure:
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Animals are randomly assigned to a control group and at least three treatment groups.
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This compound is administered daily, mixed in the diet or via gavage, for 90 consecutive days.
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Dose levels are selected to establish a dose-response relationship, with the highest dose inducing clear toxicity but not mortality.
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A control group receives the vehicle only.
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Observations:
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In-life: Daily clinical observations, weekly body weight and food consumption measurements, detailed clinical examinations, and ophthalmology.
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Terminal: Hematology, clinical biochemistry, urinalysis, gross necropsy, organ weight measurements (liver, kidneys, adrenals, thyroid, etc.), and comprehensive histopathological examination of tissues.
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Caption: Workflow for a 90-Day Repeated Dose Toxicity Study.
Carcinogenicity
This compound is classified as "not likely to be carcinogenic to humans at doses that do not alter rat thyroid hormone homeostasis". In a two-year carcinogenicity bioassay in mice, there was no evidence of carcinogenicity. A similar study in rats showed an increased incidence of thyroid follicular adenomas in females at the highest dose (4900 ppm). However, this is considered a species-specific effect related to the disruption of thyroid hormone balance, a mode of action not considered relevant to humans.
Table 3: Carcinogenicity Study Endpoints
| Species | Duration | NOAEL | Tumor Findings | Classification | Reference |
|---|---|---|---|---|---|
| Mouse | 108 Weeks | 10.4 mg/kg/day | No evidence of carcinogenicity. | Not Carcinogenic |
| Rat | 2 Years | 34.3 mg/kg/day | Increased thyroid follicular cell adenomas in females at 249.1 mg/kg/day. | Not likely to be carcinogenic to humans. | |
Genotoxicity
An extensive battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of this compound. The majority of these studies, including bacterial reverse mutation assays, in vitro mammalian cell gene mutation tests, and in vivo micronucleus assays, have been negative. These findings indicate that this compound is unlikely to be genotoxic. However, some recent in vitro studies using Chinese hamster ovary (CHO) cells have suggested that this compound may induce clastogenic effects and DNA strand breaks at high concentrations (≥200 µg/mL).
Table 4: Summary of Genotoxicity Studies
| Assay Type | Test System | Result | Reference |
|---|---|---|---|
| Bacterial Reverse Mutation | S. typhimurium, E. coli | Negative | |
| In vitro Mammalian Chromosome Aberration | Human Lymphocytes | Negative | |
| In vitro Mammalian Cell Gene Mutation | CHO Cells | Negative | |
| In vivo Mammalian Erythrocyte Micronucleus | Mouse Bone Marrow | Negative | |
| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative |
| In vitro Comet Assay & Micronucleus | CHO Cells | Positive at high concentrations | |
Experimental Protocols: Genotoxicity
Protocol 3: Bacterial Reverse Mutation Test (Ames Test)
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Guideline: Based on OECD Test Guideline 471.
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Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
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Procedure:
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Tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix from induced rat liver).
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The mixture is plated on minimal agar medium.
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Plates are incubated for 48-72 hours.
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The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
Reproductive and Developmental Toxicity
This compound does not show evidence of increased quantitative or qualitative susceptibility in developing offspring. Developmental effects in studies on rats and rabbits were only observed at doses that also caused maternal toxicity. It is not considered to be teratogenic in these species.
Table 5: Reproductive and Developmental Toxicity Endpoints
| Species | Study Type | Maternal NOAEL | Developmental NOAEL | Key Findings | Reference |
|---|---|---|---|---|---|
| Rat | Two-Generation Reproduction | 246 mg/kg/day | 246 mg/kg/day | Increased kidney weights in parents and offspring at the LOAEL. | |
| Rat | Developmental | 250 mg/kg/day | >5000 mg/kg/day | Maternal toxicity (decreased body weight) at 5000 mg/kg/day; no developmental effects. |
| Rabbit | Developmental | 100 mg/kg/day | 100 mg/kg/day | Decreased maternal body weight gain; increased post-implantation loss at 250 mg/kg/day. | |
Experimental Protocols: Developmental Toxicity
Protocol 4: Prenatal Developmental Toxicity Study
-
Guideline: Based on OECD Test Guideline 414.
-
Species: Pregnant rats or rabbits.
-
Procedure:
-
Mated females are dosed with this compound daily during the period of major organogenesis (e.g., gestation days 6-15 for rats).
-
Dams are observed for clinical signs, body weight, and food consumption.
-
Shortly before expected delivery, females are euthanized, and a caesarean section is performed.
-
Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
-
Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
Neurotoxicity
Unlike traditional pyrethroids, this compound does not induce the typical neurotoxic syndromes in mammals, and there is no evidence to suggest it targets the sodium channel in mammalian systems. Acute and subchronic neurotoxicity studies in rats did not reveal significant, treatment-related neurotoxic effects, although some behavioral changes were noted at high doses in subchronic and developmental neurotoxicity studies.
Table 6: Neurotoxicity Study Endpoints
| Species | Study Type | NOAEL | Key Findings | Reference |
|---|---|---|---|---|
| Rat | Acute Neurotoxicity | >2000 mg/kg | No treatment-related effects. | |
| Rat | 90-Day Neurotoxicity | 604 mg/kg/day | No evidence of systemic toxicity or neurotoxicity. |
| Rat | Developmental Neurotoxicity | 57 mg/kg/day (maternal) | Increased rearing behavior in dams; altered auditory startle and eye abnormalities in pups at higher doses. | |
Mechanism of Action and Metabolism
In insects, this compound acts as a sodium channel modulator, causing prolonged channel opening, which leads to paralysis and death. In mammals, this mechanism is not operative. The primary metabolic pathways in mammals involve oxidation and hydrolysis. Key routes include O-de-ethylation of the ethoxyphenyl group and hydroxylation of the phenoxy ring.
The observed liver effects and thyroid tumor promotion in rats may be linked to the activation of the constitutive androstane receptor (CAR). CAR activation can lead to the induction of hepatic enzymes, increased metabolism of thyroid hormones, and a subsequent feedback loop that results in thyroid cell proliferation. This pathway is generally considered to have a threshold and to be specific to rodents, thus not directly relevant for human cancer risk assessment at low exposure levels.
Caption: Simplified Metabolic Pathway of this compound in Mammals.
Conclusion
Metabolic Pathways of Etofenprox in Rats and Dogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etofenprox, a non-ester pyrethroid-like insecticide, is widely used in agriculture and veterinary medicine. Understanding its metabolic fate in mammalian systems is crucial for assessing its toxicological profile and ensuring human and animal safety. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in two key laboratory animal models: the rat and the dog. This document summarizes key quantitative data, outlines common experimental protocols for metabolism studies, and presents visual diagrams of the metabolic transformations and experimental workflows. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Introduction
This compound, chemically known as 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether, is distinguished from traditional pyrethroids by its ether linkage instead of an ester bond. This structural difference influences its metabolic profile and toxicokinetics. Metabolism studies in rats and dogs are essential for regulatory approval and for extrapolating potential effects to humans. These studies typically involve the administration of radiolabeled this compound to track its absorption, distribution, metabolism, and excretion (ADME).
Metabolic Pathways
The biotransformation of this compound in both rats and dogs proceeds through a series of Phase I and Phase II metabolic reactions. The primary routes of metabolism involve oxidation and cleavage of the ether linkage, followed by conjugation.
Metabolism in Rats
In rats, this compound is rapidly but incompletely absorbed after oral administration[1][2]. The liver is the primary site of metabolism[3][4]. The major metabolic pathways identified in rats are:
-
O-de-ethylation: The ethyl group on the 4-ethoxyphenyl moiety is removed to form 2-(4-hydroxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether.
-
Hydroxylation: Hydroxylation can occur on the phenoxybenzyl moiety, a common metabolic route for pyrethroid-like compounds[2]. A significant metabolite is this compound hydroxylated at the 4'-position of the phenoxybenzyl group.
-
Oxidation of the α-CH2 group: Oxidation of the methylene bridge carbon (α-carbon) can lead to the formation of an unstable intermediate which then hydrolyzes to form 2-(4-ethoxyphenyl)-2-methylpropanol and 3-phenoxybenzoic acid. Further oxidation can lead to the formation of 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate (α-CO), a major metabolite in plants and soil, though it is found in only trace amounts in rats.
-
Conjugation: The hydroxylated metabolites can undergo Phase II conjugation reactions with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted.
The primary route of excretion in rats is via the feces, which contains both unabsorbed parent compound and metabolites. A smaller proportion is excreted in the urine. Biliary excretion has also been shown to be a significant route of elimination for absorbed this compound.
Metabolism in Dogs
Studies in dogs indicate that the metabolic pathways of this compound are qualitatively similar to those in rats. Following oral administration, absorption is also incomplete. The major biotransformation routes involve O-de-ethylation and hydroxylation of the aromatic rings, followed by conjugation. The liver is also the principal organ for metabolism in dogs. Excretion occurs primarily through the feces, with a smaller amount eliminated in the urine.
Quantitative Data
The following tables summarize the quantitative data on the excretion and metabolism of this compound in rats and dogs.
Table 1: Excretion of Radiolabeled this compound in Rats (as % of Administered Dose)
| Route of Excretion | Low Dose (e.g., 30 mg/kg) | High Dose (e.g., 180 mg/kg) | Reference |
| Urine | ~7-10% | ~7-9% | |
| Feces | ~85-90% | ~85-90% | |
| Bile (in cannulated rats) | 10-30% | Not specified |
Table 2: Major Fecal Metabolites of this compound in Rats (as % of Administered Dose)
| Metabolite | Percentage of Dose | Reference |
| Unchanged this compound | 7-30% | |
| Desethylthis compound (O-de-ethylated) | 19.5-25.1% | |
| 4'-Hydroxythis compound | 7.2-13.8% | |
| 3-Phenoxybenzoic acid | ~4% |
Table 3: Absorption and Excretion of this compound in Dogs
| Parameter | Value | Reference |
| Gastrointestinal Absorption | 14-51% | |
| Excretion in Feces | ~90% | |
| Excretion in Urine | ~6% |
Experimental Protocols
Detailed experimental protocols for this compound metabolism studies are often proprietary. However, based on published literature, a general methodology can be outlined.
Animal Models and Husbandry
-
Species: Sprague-Dawley or Charles River CD rats are commonly used. Beagle dogs are a standard non-rodent species for toxicological studies.
-
Housing: Animals are housed in metabolism cages that allow for the separate collection of urine and feces.
-
Acclimatization: A suitable acclimatization period is allowed before the start of the study.
Dosing and Sample Collection
-
Test Substance: Radiolabeled this compound (e.g., with 14C) is typically used to facilitate tracking of the parent compound and its metabolites.
-
Administration: For oral studies, this compound is administered by gavage, often dissolved in a vehicle like polyethylene glycol 400.
-
Dose Levels: At least two dose levels, a low and a high dose, are typically used to assess dose-dependency of metabolism.
-
Sample Collection: Urine, feces, and in some studies, bile (from bile-duct cannulated animals) are collected at specified intervals (e.g., 24, 48, 72 hours) post-dosing. Blood samples may also be collected to determine plasma concentrations. At the end of the study, tissues may be harvested to determine the distribution of radioactivity.
Analytical Methods
-
Quantification of Radioactivity: Total radioactivity in samples is determined by liquid scintillation counting.
-
Metabolite Profiling and Identification:
-
Extraction: Metabolites are extracted from urine, feces, and tissues using appropriate organic solvents.
-
Chromatography: High-performance liquid chromatography (HPLC) is commonly used to separate the parent compound and its metabolites.
-
Detection and Identification: Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is used to identify the chemical structures of the metabolites.
-
Visualizations
Metabolic Pathways
Caption: Proposed metabolic pathway of this compound in rats and dogs.
Experimental Workflow
Caption: General experimental workflow for this compound metabolism studies.
Conclusion
The metabolic pathways of this compound in rats and dogs are well-characterized, involving primarily oxidative and hydrolytic transformations followed by conjugation. The resulting metabolites are predominantly excreted in the feces. While the metabolic profiles are qualitatively similar between the two species, quantitative differences in absorption and excretion exist. The methodologies outlined in this guide provide a standard framework for conducting ADME studies of this compound and similar compounds. This comprehensive understanding of this compound metabolism is fundamental for accurate risk assessment and the establishment of safe exposure limits for this widely used insecticide.
References
Etofenprox in the Terrestrial Environment: A Technical Guide to its Fate and Degradation in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenprox, a non-ester pyrethroid insecticide, is widely utilized in agriculture and public health for the control of a broad spectrum of insect pests. Its unique chemical structure, characterized by an ether linkage instead of the typical ester bond found in most pyrethroids, influences its environmental behavior and degradation profile. Understanding the fate of this compound in soil is paramount for assessing its environmental risk, ensuring food safety, and developing sustainable pest management strategies. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound in soil, summarizing key quantitative data, detailing experimental methodologies, and illustrating degradation pathways and analytical workflows.
Data Presentation: Degradation Kinetics of this compound in Soil
The persistence of this compound in soil is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This parameter is influenced by a multitude of factors including soil type, temperature, moisture content, and the presence of microorganisms. The following tables summarize the degradation half-lives of this compound under various conditions as reported in scientific literature.
| Condition | Soil Type | Temperature (°C) | Half-life (DT50) in Days | Reference |
| Aerobic | California rice field soil | 22 | 27.5 | [1][2] |
| Aerobic | California rice field soil | 40 | 10.1 - 26.5 | [1] |
| Anaerobic (flooded) | California rice field soil | 22 | 49.1 - 100 | [1][2] |
| Anaerobic (flooded) | California rice field soil | 40 | 27.0 | |
| Photodegradation (air-dried surface) | Rice soil | Not Specified | 18 | |
| Photodegradation (flooded surface) | Rice soil | Not Specified | 3.0 | |
| Photodegradation (on glass surface) | Not Applicable | Not Specified | 0.23 (5.5 hours) |
Experimental Protocols: Methodologies for Studying this compound Degradation in Soil
The determination of this compound's environmental fate relies on robust and standardized experimental protocols. The following sections detail the typical methodologies employed in laboratory studies to investigate the degradation of this compound in soil.
Soil Collection and Preparation
-
Sampling: Representative soil samples are collected from the target field or region. The sampling depth and pattern should be appropriate to the study's objectives.
-
Sieving: Upon arrival at the laboratory, the soil is passed through a 2 mm sieve to remove stones, roots, and other debris, ensuring homogeneity.
-
Characterization: Key physicochemical properties of the soil are determined, including pH, organic matter content, texture (sand, silt, and clay percentages), and microbial biomass.
Soil Treatment and Incubation
-
Fortification: A known concentration of this compound, often using a radiolabeled form (e.g., ¹⁴C-Etofenprox) for easier tracking of the parent compound and its metabolites, is applied to the soil samples. The application should ensure a uniform distribution.
-
Aerobic Incubation: For aerobic degradation studies, the treated soil is maintained at a specific moisture level (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 22°C or 40°C). The incubation vessels are designed to allow for air exchange.
-
Anaerobic Incubation: To simulate anaerobic conditions, the soil is flooded with deionized water, and the headspace of the incubation vessel is purged with an inert gas like nitrogen. The samples are then incubated in the dark at a controlled temperature.
-
Photodegradation Study: For photolysis studies, thin layers of treated soil are exposed to a light source that simulates natural sunlight. Control samples are kept in the dark to differentiate between photolytic and other degradation processes.
Sample Extraction
-
Solvent Extraction: At predetermined time intervals, soil subsamples are taken for analysis. This compound and its degradation products are extracted from the soil matrix using an organic solvent, typically acetone.
-
Ultrasonic Disruption: To enhance extraction efficiency, the soil-solvent mixture is subjected to ultrasonic disruption (sonication) for a specified period (e.g., 5 minutes).
-
Centrifugation: Following extraction, the mixture is centrifuged to separate the soil particles from the solvent extract.
Sample Cleanup and Analysis
-
Solid-Phase Extraction (SPE): The solvent extract is often passed through a cleanup column (e.g., silica SPE column) to remove interfering co-extractives.
-
Concentration and Reconstitution: The cleaned extract is then concentrated, often to dryness under a gentle stream of nitrogen, and reconstituted in a suitable solvent for analysis.
-
Analytical Instrumentation: The quantitative and qualitative analysis of this compound and its metabolites is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity for the detection and identification of the target compounds.
Degradation Pathways and Experimental Workflow
Degradation Pathways of this compound in Soil
The degradation of this compound in soil proceeds through a combination of biotic (microbial) and abiotic (photolytic) processes, leading to the formation of several metabolites. The primary degradation reactions include oxidation of the ether linkage to an ester, and hydroxylation of the phenoxy phenyl ring.
Caption: Degradation pathways of this compound in soil under different conditions.
Under aerobic conditions, the major metabolic pathway is the oxidation of the ether moiety to form the corresponding ester metabolite (α-CO). Hydroxylation at the 4'-position of the phenoxy phenyl ring also occurs. Conversely, under anaerobic conditions, hydroxylation at the 4'-position is the predominant metabolic process. Photodegradation on the soil surface also leads to the formation of the ester and hydroxylated metabolites, with subsequent cleavage of the ester product observed, particularly under flooded conditions. It is important to note that in sterilized control soils, little degradation of this compound is observed, highlighting the crucial role of microbial populations in its transformation.
Experimental Workflow for this compound Soil Degradation Study
The following diagram illustrates a typical workflow for a laboratory-based study on the degradation of this compound in soil.
Caption: A typical experimental workflow for a soil degradation study of this compound.
Conclusion
The environmental fate of this compound in soil is a complex process governed by a combination of microbial and photolytic degradation pathways. The persistence of this compound, as indicated by its half-life, is highly dependent on environmental conditions, with degradation being significantly faster under aerobic and photolytic conditions compared to anaerobic conditions. The primary degradation products result from oxidation and hydroxylation of the parent molecule. The methodologies outlined in this guide provide a framework for conducting robust studies to assess the environmental behavior of this compound and other agrochemicals. A thorough understanding of these processes is essential for the development of effective risk mitigation strategies and for ensuring the long-term sustainability of agricultural practices.
References
Etofenprox effects on non-target aquatic organisms
An In-depth Technical Guide on the Effects of Etofenprox on Non-Target Aquatic Organisms
Introduction
This compound is a broad-spectrum insecticide belonging to the pyrethroid ether class of compounds.[1] Unlike traditional pyrethroids, it possesses an ether linkage instead of an ester linkage, which confers some unique properties.[2] It is widely used in agriculture, public health for vector control, and veterinary applications to control a variety of pests.[3][4] this compound acts on the nervous system of insects through contact and ingestion, functioning as a sodium channel modulator.[5] While effective against target pests, its introduction into aquatic environments through runoff or spray drift poses a significant risk to non-target aquatic organisms. This guide provides a comprehensive technical overview of the ecotoxicological effects of this compound on these organisms, detailing its toxicity, sublethal impacts, and the experimental protocols used for its assessment.
Physicochemical Properties and Environmental Fate
This compound has a low aqueous solubility and low volatility. It is not expected to persist long in soil or water systems, with an aerobic soil half-life ranging from 7 to 25 days. However, its propensity to partition to sediment is a key factor in its environmental risk, as benthic, or sediment-dwelling, organisms can be exposed to higher concentrations than organisms in the water column. The presence of sediment has been shown to significantly decrease the toxicity of this compound to water-column species, likely by reducing its bioavailability in the water. Due to its hydrophobic nature, this compound has the potential to bioconcentrate in the tissues of aquatic organisms.
Mode of Action
Similar to pyrethroid insecticides, this compound's primary mode of action is the disruption of the nervous system. It acts on the voltage-gated sodium channels in nerve cell membranes, modifying their function. This leads to a prolonged opening of the sodium channels, causing repetitive nerve impulses, hyperexcitability, paralysis, and ultimately the death of the insect. While its chemical structure differs from true pyrethroids, its functional similarity places it in the same insecticide resistance action class (IRAC Group 3A).
Acute and Chronic Toxicity to Non-Target Aquatic Organisms
This compound is classified as highly toxic to many aquatic organisms, including fish and invertebrates. The risk to aquatic life is a primary concern in its environmental safety assessments.
Fish
The acute toxicity of this compound to fish varies significantly among species. For instance, the 96-hour median lethal concentration (LC50) for Rainbow Trout (Oncorhynchus mykiss) is 0.0027 mg/L, while for Zebrafish (Danio rerio) embryos, it is 4.800 mg/L. Sublethal effects in fish embryos include growth retardation, edema, and skeletal deformities. Chronic exposure can also pose a significant risk to fish populations.
Table 1: Acute Toxicity of this compound to Selected Fish Species
| Species | Life Stage | Exposure Duration (hours) | LC50 (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | - | 96 | 0.0027 | |
| Sheepshead Minnow (Cyprinodon variegatus) | - | 96 | >0.0165 | |
| Bluegill Sunfish (Lepomis macrochirus) | - | 96 | 0.013 | |
| Zebrafish (Danio rerio) | Embryo | 96 | 4.800 | |
| Zebrafish (Danio rerio) | - | 96 | 0.079 | |
| Oreochromis niloticus | - | 24 | 8.4 | |
| Tilapia zillii | - | 24 | 5.0 |
Aquatic Invertebrates
Aquatic invertebrates are particularly sensitive to this compound. The 48-hour LC50 for the water flea (Daphnia magna) is 0.0008 mg/L, and the 96-hour LC50 for mysid shrimp is as low as 0.0000188 mg/L. Crustaceans like the grass shrimp (Palaemonetes pugio) and crayfish (Astacus leptodactylus) have also been shown to be highly susceptible, with larval stages often being the most vulnerable.
Table 2: Acute Toxicity of this compound to Selected Aquatic Invertebrates
| Species | Life Stage | Exposure Duration (hours) | LC50 (mg/L) | Reference |
| Water Flea (Daphnia magna) | - | 48 | 0.0008 | |
| Mysid Shrimp (Americamysis bahia) | - | 96 | 0.0000188 | |
| Grass Shrimp (Palaemonetes pugio) | Larvae | 96 | 0.00089 | |
| Grass Shrimp (Palaemonetes pugio) | Adult | 96 | 0.00126 | |
| Crayfish (Astacus leptodactylus) | - | 96 | 0.00041 | |
| Shrimp (Caridina sp.) | - | - | 0.18 (causes 50% mortality) |
Algae and Aquatic Plants
Data on the toxicity of this compound to aquatic plants and algae is less abundant in the reviewed literature. However, pesticides can pose a significant threat to these primary producers, which form the base of most aquatic food webs. Generally, algae are considered more sensitive to chemical stressors than aquatic vascular plants. Standard toxicity tests for aquatic plants measure endpoints such as growth rate and biomass reduction over a period of 72 to 96 hours. While specific EC50 values for this compound were not detailed in the search results, it is recognized as being moderately toxic to algae.
Table 3: Toxicity of this compound to Algae
| Species | Endpoint | Exposure Duration (hours) | Value (mg/L) | Reference |
| Green algae (Selenastrum capricornutum) | EC50 | 72 | >0.01 | |
| Marine diatom (Skeletonema costatum) | EC50 | 72 | >0.013 |
Sublethal Effects
Beyond direct mortality, sublethal concentrations of this compound can induce a range of adverse effects in aquatic organisms. These effects can compromise the health, reproduction, and survival of individuals and populations.
-
Genotoxicity and Oxidative Stress: Studies on zebrafish have shown that sublethal concentrations of this compound can cause genotoxic effects, leading to oxidative DNA damage. Exposure can also induce oxidative stress, as evidenced by changes in the levels of biomarkers like lipid peroxidation.
-
Histopathological Changes: Exposure to this compound has been linked to tissue damage in aquatic organisms. For example, in crayfish (Astacus leptodactylus), sublethal concentrations caused histological alterations in the gills and hepatopancreas, including necrosis in tubule cells.
-
Reproductive and Developmental Effects: this compound exposure can delay the time to hatch in grass shrimp embryos. In zebrafish embryos, it can lead to a variety of teratogenic deformities, including edema, scoliosis, and hemorrhages.
-
Behavioral Changes: Behavioral alterations are a sensitive indicator of sublethal stress from pesticides. Crayfish exposed to this compound have exhibited behaviors such as loss of balance, mild aggression, and cannibalism.
Experimental Protocols
The assessment of this compound's aquatic toxicity relies on standardized experimental protocols to ensure data quality and comparability.
General Experimental Workflow
A typical aquatic toxicity test follows a structured workflow, from the preparation of test organisms and solutions to the final analysis of the results.
Methodologies for Key Experiments
-
Fish Acute Toxicity Test (e.g., OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish. Typically, a species like Rainbow Trout or Zebrafish is exposed to a range of concentrations for 96 hours. Tests can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is constantly renewed). Water quality parameters like temperature, pH, and dissolved oxygen are monitored throughout the experiment. Mortality is the primary endpoint recorded daily.
-
Invertebrate Acute Immobilisation Test (e.g., OECD 202): This protocol is commonly used with Daphnia magna. The daphnids are exposed to the test substance for 48 hours. The endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. The result is expressed as the median effective concentration (EC50).
-
Algal Growth Inhibition Test (e.g., OECD 201): This test evaluates the effects of a substance on the growth of freshwater green algae. A culture of exponentially growing algae is exposed to various concentrations of the test substance over 72 hours. The primary endpoint is the inhibition of growth, measured by cell counts or a surrogate like chlorophyll content. The EC50 for growth rate inhibition is then calculated.
-
Sediment Toxicity Testing: For compounds like this compound that bind to sediment, specific tests are required. Organisms such as the amphipod Hyalella azteca or the midge Chironomus dilutus are exposed to spiked sediment for a defined period (e.g., 10 days for acute tests). The test substance can be mixed into the sediment, and endpoints include survival, growth, and reproduction.
Environmental Risk Assessment
Regulatory bodies use the data from these toxicity studies to conduct environmental risk assessments. This process often involves calculating a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to a toxicological endpoint, such as the LC50 or a chronic No-Observed-Effect-Concentration (NOEC). If the RQ exceeds a Level of Concern (LOC), it indicates a potential risk to aquatic ecosystems, which may lead to regulatory action or mitigation measures. For this compound, risk assessments have indicated that runoff and spray drift can lead to concentrations in water bodies that exceed the LOCs for both freshwater and marine invertebrates, as well as for fish.
Conclusion
This compound is a potent insecticide that poses a significant threat to non-target aquatic organisms. Its high acute toxicity, particularly to invertebrates and certain fish species, is a major concern. Furthermore, sublethal concentrations can lead to a cascade of adverse effects, including genotoxicity, tissue damage, and impaired development, which can have long-term consequences for the health of aquatic ecosystems. A thorough understanding of its ecotoxicological profile, derived from standardized testing protocols, is essential for conducting accurate risk assessments and implementing management strategies to mitigate its impact on the aquatic environment.
References
Etofenprox: An In-Depth Technical Guide to its Genotoxicity Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etofenprox, a non-ester pyrethroid insecticide, has undergone a battery of in vitro and in vivo studies to assess its genotoxic potential. Regulatory evaluations by bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) have historically concluded that this compound is not genotoxic. However, more recent research has indicated potential for DNA damage under specific in vitro conditions, necessitating a comprehensive review of the available data. This guide provides a detailed overview of the key genotoxicity assays conducted on this compound, presenting both the negative findings from regulatory submissions and the positive findings from recent academic studies. It includes detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows to offer a complete technical resource for the scientific community.
Introduction
This compound is widely used in agriculture and public health for the control of various insect pests. Its toxicological profile has been extensively evaluated to ensure its safety for human health and the environment. A critical component of this evaluation is the assessment of its genotoxicity, the potential for a substance to damage the genetic material of cells. This guide synthesizes the available data on the in vitro and in vivo genotoxicity of this compound, providing a detailed technical resource for researchers and professionals in drug development and toxicology.
In Vitro Genotoxicity Studies
A range of in vitro assays has been employed to investigate the mutagenic and clastogenic potential of this compound. These studies, forming the basis of regulatory submissions, have largely indicated a lack of genotoxic activity. However, a recent study has presented contrasting evidence.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
Summary of Findings:
Regulatory submissions to the JMPR have consistently shown that this compound did not induce a mutagenic response in the Ames test, both in the presence and absence of a metabolic activation system (S9).
Table 1: Summary of Ames Test Results for this compound
| Test System | Strains | Concentration Range | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation Assay | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | Not specified in summary | With and Without | Negative | JMPR 1993 |
Experimental Protocol (General - based on OECD Guideline 471):
-
Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used.
-
Exposure: The tester strains are exposed to various concentrations of this compound, both with and without a rat liver S9 fraction for metabolic activation.
-
Method: The plate incorporation method or the pre-incubation method is used. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the solvent control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Mammalian Chromosome Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Summary of Findings:
Studies on this compound in cultured mammalian cells, including Chinese hamster ovary (CHO) cells and human lymphocytes, have not shown any clastogenic effects according to JMPR evaluations.
Table 2: Summary of In Vitro Chromosome Aberration Test Results for this compound
| Test System | Cell Line | Concentration Range | Metabolic Activation (S9) | Result | Reference |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) | Not specified in summary | With and Without | Negative | JMPR 1993 |
| Chromosome Aberration | Human Lymphocytes | Not specified in summary | With and Without | Negative | JMPR 1993 |
Experimental Protocol (General - based on OECD Guideline 473):
-
Cell Cultures: Established cell lines (e.g., CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Treatment: Cell cultures are treated with at least three concentrations of this compound, with and without S9 metabolic activation, for a short (3-6 hours) or continuous (approximately 1.5 normal cell cycles) period.
-
Harvest: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared.
-
Analysis: Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Evaluation: The frequency of aberrant cells is compared between treated and control groups. A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.
In Vitro Micronucleus Test and Comet Assay in CHO Cells
A more recent study investigated the genotoxic effects of this compound on Chinese hamster ovary (CHO) cells using the in vitro micronucleus (MN) assay and the alkaline comet assay. This study presented findings that contrast with the earlier regulatory submissions.
Summary of Findings:
This study found that this compound induced a significant, dose-dependent increase in micronucleus frequency and DNA damage (measured by tail length and tail moment in the comet assay) at concentrations of 200 µg/mL and higher. The IC50 value for cytotoxicity was determined to be 302 µg/mL.[1][2]
Table 3: In Vitro Micronucleus and Comet Assay Results in CHO Cells
| Assay | Concentration (µg/mL) | Endpoint | Result | Reference |
| Micronucleus Assay | 50, 200, 400, 800 | Micronucleus Frequency | Significant increase at ≥50 µg/mL | Yılmaz, 2025[1] |
| Comet Assay | 200, 400, 800 | DNA Damage (Tail Length, Tail Moment) | Significant increase at ≥200 µg/mL | Yılmaz, 2025[1] |
Experimental Protocol (as described in Yılmaz, 2025):
-
Cell Culture: Chinese hamster ovary (CHO) cells were cultured in RPMI-1640 medium.
-
Treatment: Cells were exposed to this compound at concentrations ranging from 1 to 800 µg/mL.
-
Micronucleus Assay: After a 24-hour exposure, cytochalasin-B was added to block cytokinesis. Cells were then harvested, fixed, and stained with Giemsa. Micronuclei were scored in binucleated cells.
-
Comet Assay: Following treatment, cells were embedded in agarose on microscope slides, lysed, and subjected to electrophoresis under alkaline conditions. DNA was stained with a fluorescent dye, and comets were analyzed using imaging software.
Unscheduled DNA Synthesis (UDS) Assay
The UDS assay measures DNA repair synthesis in response to DNA damage.
Summary of Findings:
An in vitro UDS test in human HeLa cells was reported as negative in the 1993 JMPR evaluation.
Table 4: Summary of In Vitro UDS Assay Results for this compound
| Test System | Cell Line | Concentration Range | Metabolic Activation (S9) | Result | Reference |
| UDS Assay | Human HeLa S3 | Not specified in summary | Not specified in summary | Negative | JMPR 1993 |
Experimental Protocol (General - based on OECD Guideline 482):
-
Cell Culture: Primary hepatocytes or established cell lines (e.g., HeLa) are used.
-
Treatment: Cells are treated with the test substance in the presence of tritiated thymidine ([³H]-TdR).
-
Measurement of UDS: The incorporation of [³H]-TdR into the DNA of non-S-phase cells is measured by autoradiography.
-
Evaluation: An increase in the net nuclear grain count in treated cells compared to controls indicates the induction of UDS.
In Vivo Genotoxicity Studies
In vivo studies are crucial for assessing the genotoxic potential of a substance under conditions that are more representative of a whole organism, including metabolic and pharmacokinetic processes.
Mammalian Erythrocyte Micronucleus Test
This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes of treated animals, typically rodents.
Summary of Findings:
The in vivo micronucleus test in mice, as reported by the JMPR, was negative for this compound. This suggests that this compound does not induce chromosomal damage in the bone marrow of mice under the tested conditions.
Table 5: Summary of In Vivo Micronucleus Test Results for this compound
| Test System | Species | Route of Administration | Dose Levels | Sampling Time | Result | Reference |
| Micronucleus Test | Mouse | Not specified in summary | Not specified in summary | Not specified in summary | Negative | JMPR 1993 |
Experimental Protocol (General - based on OECD Guideline 474):
-
Animals: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection, at three or more dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of bone marrow toxicity.
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.
Discussion and Conclusion
References
Biochemical Aspects of Etofenprox Metabolism in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenprox is a non-ester pyrethroid insecticide notable for its unique ether linkage, which differentiates it from conventional ester-containing pyrethroids. This structural feature has significant implications for its metabolism in insects, influencing its efficacy, the development of resistance, and its environmental impact. This technical guide provides an in-depth exploration of the biochemical pathways involved in this compound metabolism in insects, with a particular focus on the pivotal role of cytochrome P450 monooxygenases (P450s). The guide also details the experimental protocols used to elucidate these metabolic processes and presents key quantitative data in a structured format.
Core Metabolic Pathways
The primary metabolic pathway for this compound in insects is oxidative metabolism, predominantly catalyzed by cytochrome P450 enzymes. This process can lead to both detoxification and, crucially, metabolic activation.
Phase I Metabolism: The Central Role of Cytochrome P450s
In several key insect pests, particularly the brown planthopper (Nilaparvata lugens), P450s are the principal enzymes responsible for this compound metabolism. The key metabolic reaction is the oxidation of the ether bond, which converts this compound into its corresponding ester, 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate, commonly referred to as α-CO[1]. This conversion is a form of metabolic activation, as the α-CO metabolite, while not significantly more toxic to the target insect, exhibits markedly increased toxicity to non-target aquatic organisms such as fish and crabs[1].
Several specific P450 genes have been identified as being responsible for this metabolic conversion and are strongly associated with this compound resistance. These include:
-
CYP6FU1 : Considered a major contributor to this compound resistance in Nilaparvata lugens due to its high expression levels in resistant strains and the significant recovery of susceptibility following its silencing via RNA interference (RNAi)[2].
-
CYP6AY1 : This P450 is also significantly upregulated in this compound-resistant N. lugens and its involvement in resistance has been confirmed through RNAi studies[2].
-
CYP425A1 : Another key P450 enzyme implicated in the metabolic activation of this compound to α-CO in N. lugens[1].
-
CYP439A1 and CYP439A2 : These P450s have been shown to metabolize this compound in vitro through O-de-ethylation in N. lugens adapted to resistant rice varieties.
The overexpression of these P450 genes is a primary mechanism of metabolic resistance to this compound in insect populations.
Phase II and Phase III Metabolism
The roles of Phase II enzymes, such as glutathione S-transferases (GSTs), and Phase III transporters, like ATP-binding cassette (ABC) transporters, in the metabolism of this compound are less well-defined in the current literature. While GSTs are known to be involved in the detoxification of a wide range of insecticides, their specific contribution to this compound metabolism has not been extensively documented. However, there is evidence that ABC transporter inhibitors can increase the sensitivity of N. lugens to this compound, suggesting a role for these transporters in the excretion of this compound or its metabolites. One study on mosquitoes indicated that carboxylesterase, elevated esterase, and GST-based resistance mechanisms did not affect this compound toxicity.
Quantitative Data on this compound Metabolism and Resistance
The following tables summarize the key quantitative data from studies on this compound metabolism and resistance in insects.
Table 1: Toxicity and Resistance Ratios of this compound in Nilaparvata lugens
| Strain | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Susceptible Laboratory Strain | 98.98 | - | |
| This compound-Resistant Strain (G16) | - | 422.3 | |
| Field Populations (2017-2018) | - | 5.0 - 9.1 |
Table 2: Synergism of this compound with Piperonyl Butoxide (PBO) in Nilaparvata lugens
| Insecticide | Synergist | Synergism Ratio (SR) | Implication | Reference |
| This compound | PBO | 2.68 | Involvement of P450s in resistance |
Table 3: Upregulation of Cytochrome P450 Genes in this compound-Resistant Nilaparvata lugens
| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Reference |
| CYP6AY1 | > 4.0 | |
| CYP6FU1 | > 4.0 | |
| CYP408A1 | > 4.0 | |
| CYP425A1 | > 4.0 |
Experimental Protocols
This section provides an overview of the detailed methodologies for key experiments cited in the study of this compound metabolism in insects.
Selection of Insecticide-Resistant Insect Strains
-
Objective: To develop an insect strain with a high level of resistance to this compound for comparative studies.
-
Protocol:
-
A susceptible laboratory strain of the target insect (e.g., Nilaparvata lugens) is reared under controlled conditions.
-
A sub-lethal concentration of this compound is applied to a large population of the insects.
-
The survivors of the initial exposure are collected and allowed to reproduce.
-
The subsequent generation is then exposed to a slightly higher concentration of this compound.
-
This process of selection and reproduction is repeated for multiple generations (e.g., 16 generations for the G16 strain of N. lugens).
-
The level of resistance is periodically monitored by determining the LC50 of the selected strain and comparing it to the parental susceptible strain.
-
Determination of LC50 (Median Lethal Concentration)
-
Objective: To quantify the toxicity of this compound to a given insect population.
-
Protocol (Rice-Stem Dipping Method for N. lugens):
-
A series of this compound dilutions are prepared in an appropriate solvent (e.g., acetone) and then in water containing a surfactant.
-
Rice stems are dipped into each insecticide dilution for a standardized period.
-
The treated rice stems are air-dried and placed in containers.
-
A known number of insects (e.g., 20-30 third-instar nymphs) are introduced into each container.
-
A control group is exposed to rice stems treated with the solvent and surfactant only.
-
Mortality is assessed after a specified time period (e.g., 48 or 72 hours).
-
The LC50 value is calculated using probit analysis of the dose-mortality data.
-
Synergism Bioassay with Piperonyl Butoxide (PBO)
-
Objective: To investigate the involvement of cytochrome P450s in this compound resistance.
-
Protocol:
-
The LC50 of this compound alone is determined as described above.
-
Insects are pre-treated with a sub-lethal concentration of PBO, a known inhibitor of P450 enzymes.
-
After a short incubation period, the PBO-pre-treated insects are exposed to a series of this compound concentrations.
-
The LC50 of this compound in the presence of PBO is determined.
-
The synergism ratio (SR) is calculated as the LC50 of this compound alone divided by the LC50 of this compound with PBO. An SR value significantly greater than 1 indicates the involvement of P450s in detoxification.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To quantify the expression levels of specific P450 genes in susceptible and resistant insect strains.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from whole insects or specific tissues (e.g., midgut, fat body) using a commercial RNA extraction kit or a standard Trizol-based method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target P450 genes and one or more reference (housekeeping) genes (e.g., actin, GAPDH).
-
Thermal Cycling: The reaction is run in a real-time PCR thermal cycler with an appropriate cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene(s).
-
RNA Interference (RNAi) for Gene Function Analysis
-
Objective: To confirm the role of specific P450 genes in this compound resistance by silencing their expression.
-
Protocol (dsRNA Injection for N. lugens):
-
dsRNA Synthesis: A DNA template for the target P450 gene is amplified by PCR using primers that include T7 promoter sequences. The PCR product is then used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA).
-
dsRNA Injection: A small volume (e.g., 20-50 nL) of the purified dsRNA solution is injected into the thorax of the insect (e.g., third-instar nymphs) using a microinjector. A control group is injected with dsRNA targeting a non-specific gene (e.g., GFP).
-
Gene Silencing Confirmation: After a few days, a subset of the injected insects is collected, and the expression of the target gene is measured by qPCR to confirm successful silencing.
-
Bioassay: The remaining dsRNA-treated insects and control insects are subjected to an this compound bioassay to determine if the silencing of the target gene leads to increased susceptibility to the insecticide.
-
Metabolite Analysis by HPLC-MS/MS
-
Objective: To identify and quantify this compound and its metabolites in insect tissues.
-
Protocol:
-
Sample Preparation: Insects are exposed to this compound either topically or through feeding. After a specified time, the insects are collected and homogenized in an appropriate solvent (e.g., acetonitrile).
-
Extraction and Clean-up: The homogenate is centrifuged, and the supernatant is collected. The extract may be further purified using solid-phase extraction (SPE) to remove interfering compounds.
-
HPLC Separation: The cleaned-up extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of solvents like acetonitrile and water with additives (e.g., formic acid) is used to separate this compound and its metabolites.
-
MS/MS Detection and Quantification: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its expected metabolites (e.g., α-CO) are monitored for detection and quantification.
-
Visualizations of Pathways and Workflows
This compound Metabolic Activation Pathway
Caption: Metabolic activation of this compound to α-CO by cytochrome P450 enzymes in insects.
Experimental Workflow for RNAi-Mediated Gene Function Analysis
Caption: Workflow for studying gene function in this compound resistance using RNA interference.
Putative Signaling Pathway for P450 Upregulation
Caption: A speculative signaling pathway for the upregulation of P450 genes in response to insecticide exposure.
Conclusion
The metabolism of this compound in insects is a critical area of study for understanding its efficacy and the evolution of resistance. The primary mechanism of metabolism is oxidation by cytochrome P450 monooxygenases, which can lead to metabolic activation and the production of a more environmentally hazardous metabolite. Overexpression of specific P450 genes is the main driver of resistance to this compound in key insect pests like Nilaparvata lugens. While the roles of other detoxification enzymes like esterases and GSTs in this compound metabolism are not yet fully elucidated, the available evidence points to P450s as the central players. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working to understand and overcome insecticide resistance and to develop more sustainable pest management strategies. Further research into the regulatory pathways of P450 gene expression and the involvement of other enzyme families will be crucial for a complete understanding of this compound's biochemical fate in insects.
References
The Genesis of a Pseudo-Pyrethroid: An In-depth Technical Guide to the Initial Synthesis and Discovery of Etofenprox
Foreword: This technical guide provides a comprehensive overview of the initial synthesis and discovery of Etofenprox, a notable insecticide within the pseudo-pyrethroid class. Developed by the Japanese company Mitsui Toatsu Chemicals Inc. (now Mitsui Chemicals Crop & Life Solutions, Inc.), this compound emerged from a dedicated research initiative aimed at creating a potent insecticide with a significantly improved safety profile, particularly concerning aquatic life. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational chemistry, experimental protocols, and strategic thinking that led to the advent of this important agricultural and public health tool.
Discovery and Rationale: A Quest for Reduced Aquatic Toxicity
The development of this compound was a significant step in the evolution of synthetic pyrethroids. A primary driver for its creation was the pressing need for an insecticide with low toxicity to fish, a critical consideration for its application in and around rice paddy fields, a vital agricultural ecosystem in Japan and other parts of Asia. Traditional pyrethroids, while effective against a broad spectrum of insect pests, often exhibit high toxicity to aquatic organisms.
Scientists at Mitsui Toatsu Chemicals Inc. embarked on a program to modify the pyrethroid structure to mitigate this environmental drawback. Their research led to a pivotal innovation: the replacement of the ester linkage, a common feature in conventional pyrethroids, with an ether bond. This structural modification resulted in a molecule that retained potent insecticidal activity while exhibiting remarkably lower fish toxicity. This novel compound was classified as a "pseudo-pyrethroid" or a non-ester pyrethroid.
Another key advantage stemming from this structural change is this compound's stability against detoxification by esterase enzymes, a common resistance mechanism in insects. By lacking the ester linkage, this compound is not a substrate for these enzymes, making it effective against insect populations that have developed resistance to traditional pyrethroids.
The development of this compound was recognized by the Pesticide Science Society of Japan with a Society Award for the achievement in its development in 1989.
Physicochemical and Toxicological Profile
This compound is a white crystalline solid composed solely of carbon, hydrogen, and oxygen atoms, a feature that contributes to its favorable toxicological profile in mammals. Unlike many other pyrethroids, it does not contain halogen atoms or a cyano group.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-3-phenoxybenzene |
| CAS Number | 80844-07-1 |
| Molecular Formula | C25H28O3 |
| Molar Mass | 376.496 g·mol−1 |
| Melting Point | 37.4 °C |
| Boiling Point | Degradation at about 200 °C |
| Vapor Pressure | 2.4 x 10-4 mmHg (100ºC) |
| Solubility in Water | <1ppb (water) |
Source:
Toxicological Data
The initial toxicological evaluation of this compound revealed a significantly lower toxicity profile compared to many existing insecticides, particularly in mammals and fish.
| Organism | Test Type | Route of Administration | Value |
| Rat | Acute LD50 | Oral | > 42,880 mg/kg |
| Rat | Acute LD50 | Dermal | > 2,140 mg/kg |
| Rat | Acute LD50 | Subcutaneous | > 32,160 mg/kg |
| Rat | Acute LD50 | Intraperitoneal | > 42,880 mg/kg |
| Rat | Acute LC50 | Inhalation | > 5,900 mg/m³ |
| Rabbit | Skin Irritation | Dermal | Non-irritant |
| Rabbit | Eye Irritation | Ocular | Non-irritant |
| Guinea Pig | Skin Sensitization | Intradermal & Topical | Non-sensitizing |
| Mallard Duck | Acute LD50 | Oral | > 2,000 mg/kg |
| Carp | 48-hr TLm | - | 5.0 ppm |
| Goldfish | 48-hr TLm | - | 1.73 ppm |
| Ayu Fish | 48-hr TLm | - | 1.2 ppm |
| Water Flea | 3-hr TLm | - | > 40 ppm |
| Short-necked Clam | 48-hr TLm | - | 490 ppm |
Source:
Initial Synthesis of this compound
The initial synthesis of this compound can be broadly categorized into two main routes. The first, and more direct approach, involves the etherification of a key alcohol intermediate. The second is a multi-step synthesis starting from a more basic raw material.
Synthesis via Etherification of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
This is a widely cited method for the synthesis of this compound. The core of this synthesis is a Williamson ether synthesis.
A common method for preparing this key intermediate is the reduction of ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate.
Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (1 equivalent) in ethanol.
-
Reagent Addition: To this solution, add lithium chloride (1 equivalent) and potassium borohydride (2 equivalents).
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 3-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 3 M hydrochloric acid with stirring to quench the reaction.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.
The final step in this route is the etherification of the prepared alcohol with 3-phenoxybenzyl halide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-ethoxyphenyl)-2-methylpropan-1-ol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add powdered sodium hydroxide (1.5 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq).
-
Addition of Alkylating Agent: While stirring vigorously, add 3-phenoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Extraction: Transfer the reaction
Etofenprox: A Comprehensive Technical Guide to its Physical and Chemical Properties for Advanced Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenprox is a non-ester pyrethroid insecticide valued for its broad-spectrum efficacy against a wide range of agricultural and public health pests.[1][2] Its unique ether linkage, replacing the typical ester bond found in many pyrethroids, contributes to its distinct toxicological and stability profile.[3] A thorough understanding of the physical and chemical properties of this compound is paramount for the rational design and development of stable, effective, and safe formulations. This technical guide provides an in-depth overview of these core properties, their implications for formulation, and the standard methodologies for their determination.
Core Physicochemical Properties
The formulation of an active ingredient like this compound is fundamentally governed by its intrinsic physical and chemical characteristics. These properties dictate its solubility, stability, bioavailability, and ultimately, its performance in a given formulation type.
Table 1: Identification and General Properties of this compound
| Property | Value |
| IUPAC Name | 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether[4] |
| CAS Number | 80844-07-1 |
| Molecular Formula | C25H28O3 |
| Molecular Weight | 376.49 g/mol |
| Appearance | White crystalline solid |
| Odor | No characteristic odor |
Table 2: Key Physical and Chemical Parameters for Formulation
| Parameter | Value | Implications for Formulation |
| Melting Point | 36.4 - 38.0 °C | Low melting point suggests the potential for liquid or semi-solid formulations and indicates that high-temperature processing should be approached with caution to prevent degradation. |
| Boiling Point | Decomposes at approximately 200 °C | The high boiling point with decomposition indicates thermal instability at elevated temperatures, a critical consideration for manufacturing processes. |
| Vapor Pressure | 2.4 x 10⁻⁴ mmHg at 100°C | The low vapor pressure signifies that this compound is not highly volatile, reducing inhalation exposure risk for handlers and minimizing loss during application. |
| Water Solubility | <1 ppb (practically insoluble) | Extremely low water solubility necessitates the use of formulation strategies such as emulsifiable concentrates (EC), oil-in-water emulsions (EW), or microencapsulations to achieve effective dispersion in aqueous spray solutions. |
| Solubility in Organic Solvents | Soluble in a range of common solvents (e.g., acetone, chloroform, ethyl acetate) | Good solubility in organic solvents is key for developing solvent-based formulations like Emulsifiable Concentrates (EC). |
| Partition Coefficient (log P) | 6.9 - 7.34 | The high log P value indicates high lipophilicity, suggesting strong partitioning into the waxy cuticle of insects and good bioaccumulation potential. It also implies a tendency to adsorb to organic matter in soil and sediment. |
| Stability | Stable in acidic and alkaline conditions; susceptible to photolysis | Chemical stability across a range of pH allows for flexibility in formulation excipients. However, its susceptibility to photodegradation may require the inclusion of UV protectants in formulations intended for outdoor use. |
Experimental Protocols for Property Determination
Accurate and reproducible determination of physicochemical properties is essential. The following are standard methodologies, often following OECD (Organisation for Economic Co-operation and Development) guidelines, for key parameters.
Water Solubility: OECD 105
The water solubility of a substance is determined by the saturation mass concentration in water at a given temperature.
-
Flask Method (for solubilities > 10⁻² g/L):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved particles.
-
The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Column Elution Method (for solubilities < 10⁻² g/L):
-
A column is packed with an inert support material coated with the test substance.
-
Water is passed through the column at a slow, constant rate.
-
The eluate is collected in fractions, and the concentration of the test substance in each fraction is determined.
-
The plateau of the concentration curve represents the water solubility.
-
Partition Coefficient (n-octanol/water): OECD 107 & 117
The partition coefficient (log P) is a measure of a chemical's lipophilicity.
-
Shake Flask Method (OECD 107):
-
A known amount of this compound is dissolved in either n-octanol or water.
-
The two immiscible phases (n-octanol and water) are combined in a flask and shaken vigorously to allow for partitioning of the solute.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and water phases is determined analytically.
-
The log P is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
-
HPLC Method (OECD 117):
-
This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its log P value.
-
A series of reference compounds with known log P values are injected to create a calibration curve.
-
The retention time of this compound is then determined under the same conditions.
-
The log P of this compound is interpolated from the calibration curve.
-
Vapor Pressure: OECD 104
Vapor pressure is a measure of a substance's volatility.
-
Gas Saturation Method:
-
A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of this compound, maintained at a constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of substance transported by the gas is determined by trapping it and measuring its mass.
-
The vapor pressure is calculated from the mass of the substance and the volume of the gas that has passed through.
-
Visualization of Formulation Logic and Workflow
The following diagrams illustrate the relationship between this compound's properties and formulation development, as well as a typical experimental workflow.
Caption: Logical connections between this compound's properties and formulation choices.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Etofenprox Residues in Crops
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Etofenprox residues in various agricultural commodities. The protocols are designed to be robust and reproducible, adhering to established analytical standards.
Introduction to this compound and Residue Analysis
This compound is a non-ester pyrethroid insecticide used to control a wide range of pests on various crops.[1][2] Its widespread use necessitates reliable and sensitive analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits. This document outlines validated methods for the extraction, cleanup, and determination of this compound in diverse crop matrices. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with Diode Array (DAD) or Fluorescence (FLD) detection, and hyphenated mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
A common and effective sample preparation technique for this compound is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an initial extraction with an organic solvent followed by a cleanup step to remove interfering matrix components.[3][4][5]
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of this compound residues in different crop matrices.
Table 1: Performance Data for HPLC-based Methods
| Crop Matrix | Analytical Method | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Tomato | HPLC-DAD | 0.01 | 87.5 | 3.50 | 0.01 | |
| 0.1 | 89.7 | 4.11 | ||||
| 0.5 | 92.2 | 3.20 | ||||
| Rice Grain | HPLC-UV (225 nm) | Not Specified | 93.6 - 106.4 | < 10 | 0.02 | |
| Apple | HPLC-UV (225 nm) | Not Specified | 93.6 - 106.4 | < 10 | 0.02 | |
| Mandarin | HPLC-UV (225 nm) | Not Specified | 93.6 - 106.4 | < 10 | 0.02 | |
| Cabbage | HPLC-UV (225 nm) | Not Specified | 93.6 - 106.4 | < 10 | 0.02 | |
| Soybean | HPLC-UV (225 nm) | Not Specified | 93.6 - 106.4 | < 10 | 0.02 | |
| Vegetables (Bell Pepper, Cucumber, Eggplant, Spinach, Tomato) | HPLC-FLD | 0.005 - 0.1 | 85 - 111 | < 12 | 0.00187 - 0.00387 |
Table 2: Performance Data for Mass Spectrometry-based Methods
| Crop Matrix | Analytical Method | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Okra | LC-MS/MS & GC-MS/MS | 0.01, 0.05, 0.1 | 70 - 120 | < 15 | 0.01 | |
| Fruits and Vegetables | GC-MS/MS | Not Specified | 82 (this compound) | Not Specified | Not Specified | |
| Rice | LC-MS/MS | Not Specified | Not Specified | Not Specified | 0.01 |
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is a general guideline and may require optimization based on the specific crop matrix.
Materials:
-
Homogenizer
-
Centrifuge and 50 mL centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (for high-fat matrices)
-
Graphitized carbon black (GCB) (for pigmented matrices)
Protocol:
-
Homogenization: Weigh 10-15 g of the homogenized crop sample into a 50 mL centrifuge tube. For dry samples like rice, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Add 10-15 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbent.
-
For general matrices: 150 mg MgSO₄ and 25 mg PSA.
-
For high-fat matrices: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
For pigmented matrices: 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 2-5 minutes.
-
Sample for Analysis: The supernatant is ready for analysis by HPLC or GC. For LC-MS/MS analysis, the extract may be diluted with a suitable mobile phase component. For GC analysis, a solvent exchange to a more GC-compatible solvent may be necessary.
Workflow for QuEChERS Sample Preparation
Caption: QuEChERS sample preparation workflow for this compound residue analysis.
Instrumental Analysis: HPLC-DAD
This method is suitable for the quantification of this compound in various crop matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD)
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water gradient
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 225 nm
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Injection: Inject the prepared sample extracts and standards into the HPLC system.
-
Data Analysis: Identify and quantify the this compound peak based on its retention time and the calibration curve.
Instrumental Analysis: LC-MS/MS
This method offers high selectivity and sensitivity for the detection and confirmation of this compound residues.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive ESI or APCI
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| This compound | 377.2 | 177.1 | 135.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Protocol:
-
Method Optimization: Optimize the MS parameters (e.g., collision energy, cone voltage) for this compound by infusing a standard solution.
-
Sample Analysis: Analyze the sample extracts using the optimized LC-MS/MS method.
-
Confirmation and Quantification: Confirm the presence of this compound by comparing the retention time and the ratio of the quantifier and qualifier ions with those of a standard. Quantify using a matrix-matched calibration curve.
Logical Workflow for LC-MS/MS Analysis
Caption: Logical workflow for the analysis of this compound by LC-MS/MS.
Instrumental Analysis: GC-MS/MS
This method is an alternative for the analysis of this compound, particularly in complex matrices.
Instrumentation:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
-
Column: Low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation.
-
Ionization Mode: Electron Ionization (EI)
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):
MRM transitions for this compound should be determined and optimized based on its fragmentation pattern in the specific GC-MS/MS system.
Protocol:
-
Sample Preparation: A solvent exchange of the QuEChERS extract to a GC-compatible solvent like hexane or ethyl acetate may be required.
-
Instrumental Analysis: Inject the prepared sample into the GC-MS/MS system.
-
Data Analysis: Identify and quantify this compound based on its retention time and the response of the selected MRM transitions against a calibration curve.
Method Validation
All analytical methods for this compound residue analysis should be validated according to internationally recognized guidelines, such as the SANTE guidelines. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations.
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at various concentration levels.
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity/Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix.
-
Matrix Effects: The influence of co-eluting matrix components on the analyte's ionization and response.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the reliable determination of this compound residues in a variety of crop matrices. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the crop sample. Proper method validation is crucial to ensure the accuracy and reliability of the analytical results.
References
Application Note: Quantification of Etofenprox in Soil and Water by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Etofenprox in soil and water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocols for sample preparation and analysis provide high recovery and precision, meeting the requirements for environmental monitoring and residue analysis. The method utilizes ultrasonic extraction for soil and liquid-liquid extraction for water, followed by analysis using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. This document provides detailed experimental procedures, validation data, and visual workflows to aid researchers in implementing this method.
Introduction
This compound is a broad-spectrum insecticide used in agriculture to control a variety of pests on crops such as cereals, rice, and vegetables.[1] Its presence and persistence in soil and water are of environmental concern, necessitating sensitive and reliable analytical methods for its quantification. This application note presents a validated LC-MS/MS method for the determination of this compound residues in these environmental matrices. The method is highly selective and sensitive, allowing for the detection and quantification of this compound at low levels.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetone, Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (all HPLC or LC-MS grade).
-
Reagents: Anhydrous Sodium Sulfate.
-
Standards: Certified reference standard of this compound.
-
Solid Phase Extraction (SPE) Columns: Silica SPE columns for soil extract cleanup.[1][2]
Sample Preparation: Soil
A method based on ultrasonic disruption is employed for the extraction of this compound from soil samples.[1]
-
Weigh 5.0 g of the soil sample into a glass centrifuge bottle.
-
Add 50.0 mL of acetone to the bottle.
-
Extract the sample by sonication for approximately 5 minutes.[1]
-
Centrifuge the sample at 1,500 rpm for about 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant to a prepared silica SPE column.
-
Elute the column with 2 mL of additional acetone into a 15 mL glass tube.
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen in a water bath at 40-50°C.
-
Reconstitute the dried extract in 8 mL of a 50:50:0.1 (v/v/v) solution of acetonitrile, water, and formic acid.
-
Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Water
For water samples, a liquid-liquid extraction procedure is utilized.
-
Measure 20.0 mL of the water sample into a 125-mL separatory funnel.
-
Add 25 mL of dichloromethane (DCM) to the funnel, shake vigorously, and allow the layers to separate.
-
Drain the lower DCM phase into a round bottom flask.
-
Repeat the extraction with an additional 25 mL of DCM and combine the DCM phases.
-
Add 10 mL of acetone to the combined extract.
-
Rotary evaporate the extract to near dryness at a water bath temperature of approximately 40°C.
-
Evaporate the remaining residue to complete dryness using a gentle stream of nitrogen.
-
Reconstitute the dried extract with 2.00 mL of acetonitrile, followed by the addition of 2.00 mL of 0.2% formic acid solution to achieve a final solvent composition of 50:50:0.1 (v/v/v) acetonitrile:water:formic acid.
-
Transfer an aliquot of the final reconstituted extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
LC Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is commonly used.
-
Injection Volume: 1.0 µL.
-
MS Detection: The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method.
Table 1: LC-MS/MS MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) |
| This compound | 394.2 | 177.1 | 107.0 | 16 |
| This compound | 394.2 | 177.3 | 135.0 | Not Specified |
Data sourced from multiple references, collision energy may require optimization.
Table 2: Method Validation Data for this compound in Soil
| Parameter | Value |
| Fortification Levels | 0.0100 mg/kg and 0.100 mg/kg |
| Limit of Quantification (LOQ) | 0.0100 mg/kg |
| Limit of Detection (LOD) | 0.0033 mg/kg (calculated as 1/3 of LOQ) |
| Recovery | 94.33 ± 2.48% to 100.13 ± 2.71% (from a study on environmental samples) |
| Relative Standard Deviation (RSD) | < 7% |
Table 3: Method Validation Data for this compound in Water
| Parameter | Value |
| Fortification Levels | 0.0500 µg/L and 0.500 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Limit of Detection (LOD) | 0.017 µg/L (calculated as 1/3 of LOQ) |
| Recovery | 94.33 ± 2.48% to 100.13 ± 2.71% (from a study on environmental samples) |
| Relative Standard Deviation (RSD) | < 7% |
Visualizations
Caption: Experimental workflow for this compound analysis in soil and water.
Caption: Key parameters for LC-MS/MS method validation.
References
Application Note: Gas Chromatography (GC) Analysis of Etofenprox Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenprox is a non-ester pyrethroid insecticide widely used in agriculture and public health to control a variety of pests.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound formulations and for monitoring its residues in various matrices. Gas chromatography (GC) is a robust and widely used technique for the analysis of this compound due to its volatility and thermal stability.[2] This application note provides detailed protocols for the analysis of this compound formulations using GC, including sample preparation and chromatographic conditions. The methodologies are designed to be a starting point for method development and validation in a research or quality control setting.
Principle of Analysis
The analysis of this compound formulations by gas chromatography typically involves the extraction of the active ingredient from the formulation matrix, followed by dilution and direct injection into the GC system. For residue analysis in complex matrices, a cleanup step is often necessary to remove interfering substances.[1][2] Separation is achieved on a capillary column, and detection is commonly performed using a Flame Ionization Detector (FID), an Electron Capture Detector (ECD), or a Mass Spectrometer (MS) for enhanced selectivity and sensitivity.
Experimental Protocols
Analysis of this compound Technical Grade and Formulations
This protocol is suitable for the determination of this compound in technical materials and formulations such as Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).
a. Reagents and Materials:
-
This compound analytical standard (minimum 99% purity)
-
Di-cyclohexyl phthalate (internal standard)
-
Cyclohexane (analytical grade)
-
Acetone (analytical grade)
-
Volumetric flasks (100 mL)
-
Pipettes
-
Ultrasonic bath
b. Preparation of Standard Solutions:
-
Internal Standard Solution: Dissolve approximately 1 g of di-cyclohexyl phthalate in 200 mL of cyclohexane. Use an ultrasonic bath to aid dissolution if necessary. Allow the solution to return to room temperature before use.
-
This compound Calibration Solution: Accurately weigh about 0.12 g of this compound standard into a 100 mL volumetric flask. Add 20.0 mL of the internal standard solution and dilute to volume with cyclohexane.
c. Sample Preparation:
-
For liquid formulations, homogenize the sample thoroughly.
-
Accurately weigh a quantity of the formulation equivalent to about 0.12 g of this compound into a 100 mL volumetric flask.
-
Add 20.0 mL of the internal standard solution and dilute to volume with cyclohexane.
-
Shake vigorously to ensure complete dissolution of the active ingredient.
d. Gas Chromatography Conditions:
| Parameter | Value |
| GC System | Gas chromatograph equipped with a flame ionization detector (FID) |
| Column | Capillary column (e.g., Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless, 270 °C |
| Injection Volume | 1 µL |
| Oven Program | 230 °C isothermal |
| Detector | FID, 270 °C |
| Carrier Gas | Nitrogen or Helium, at a flow rate to achieve optimal separation |
| Gas Flow Rates | Nitrogen: 50 mL/min, Hydrogen: 40 mL/min, Air: 500 mL/min |
Note: These conditions are typical and may require optimization for a specific instrument.
e. Analysis and Calculation: Inject the standard and sample solutions into the GC. The this compound content is calculated using the following formula:
Content (g/kg) = (Ax * Ws * P) / (As * Wx)
Where:
-
Ax = Peak area of this compound in the sample solution
-
Ws = Weight of this compound standard (g)
-
P = Purity of this compound standard (g/kg)
-
As = Peak area of this compound in the standard solution
-
Wx = Weight of the sample (g)
Residue Analysis of this compound in Environmental and Food Samples
This protocol outlines a general procedure for the determination of this compound residues in matrices such as soil, water, and agricultural products, often employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.
a. Reagents and Materials:
-
Acetonitrile (ACN)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) for pigmented samples
-
Sodium Chloride (NaCl)
-
Certified this compound reference standard
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
b. Sample Preparation (QuEChERS Method):
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and PSA (and GCB for pigmented samples).
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC analysis. For GC-MS analysis, the extract may be evaporated and reconstituted in a suitable solvent like n-hexane.
c. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
| Parameter | Value |
| GC System | Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole) |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | PTV splitless, programmed from 70°C to 280°C |
| Injection Volume | 1 µL |
| Oven Program | 90°C (1 min), ramp at 4°C/min to 310°C (hold 2 min) |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| MS System | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 225°C |
Note: These are example conditions and should be optimized for the specific instrument and application.
Data Presentation
Method validation is critical for ensuring reliable quantitative results. Key parameters to evaluate include linearity, accuracy (recovery), precision, and limits of detection (LOD) and quantification (LOQ).
Table 1: Method Validation Parameters for this compound Residue Analysis
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | > 0.99 | 0.995 - 0.999 |
| Accuracy (Recovery %) | 70 - 120% | 85 - 110% |
| Precision (RSD %) | ≤ 20% | < 15% |
| LOD | - | 0.004 - 1 ng/g |
| LOQ | - | 0.01 - 5 ng/g |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Example Retention Times and MRM Transitions for this compound
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | ~10.21 | 163.09 | 135.07, 107.06 |
Data is illustrative and will vary with the specific chromatographic system.
Visualizations
Caption: Workflow for GC analysis of this compound formulations.
Caption: QuEChERS sample preparation workflow for residue analysis.
References
Etofenprox: Application Notes and Protocols for Agricultural Pest Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenprox is a non-ester pyrethroid insecticide widely employed in agriculture for the control of a broad spectrum of insect pests.[1] Its unique chemical structure, lacking the ester bond common to most pyrethroids, contributes to its favorable toxicological profile, exhibiting low mammalian toxicity while maintaining high efficacy against target pests.[1][2] this compound acts as a sodium channel modulator, disrupting the nervous system of insects upon contact or ingestion, leading to paralysis and death.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in controlling agricultural pests, intended for a scientific audience.
Mode of Action: Sodium Channel Modulation
This compound exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nerve cell membranes of insects. These channels are crucial for the propagation of nerve impulses. This compound binds to the sodium channels, preventing their normal function of closing after activation. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The continuous nerve stimulation results in hyperexcitation, followed by paralysis and eventual death of the insect.
dot
Caption: Mode of action of this compound on insect nerve cells.
Target Pests and Crops
This compound is effective against a wide range of agricultural pests across various orders, including Lepidoptera, Hemiptera, Coleoptera, and Diptera. It is utilized on a variety of crops, including rice, fruits, vegetables, and cotton.
Quantitative Data on Efficacy
The efficacy of this compound has been demonstrated in numerous laboratory and field studies. The following tables summarize key quantitative data.
Table 1: Laboratory Bioassay Data for this compound
| Pest Species | Order | Bioassay Type | Metric | Value | Reference(s) |
| Musca domestica (Housefly) | Diptera | Topical Application | LD50 | 23 ng/fly | |
| Bemisia tabaci (Silver Whitefly) | Hemiptera | Leaf Dip | LC50 (Normal Formulation) | 3.5 ppm | |
| Bemisia tabaci (Silver Whitefly) | Hemiptera | Leaf Dip | LC50 (Nano-formulation) | 0.9 ppm |
Table 2: Efficacy of this compound against Stored-Product Pests on Wheat (10 ppm concentration)
| Pest Species | Order | Exposure Time (days) | Mortality (%) | Reference(s) |
| Rhyzopertha dominica | Coleoptera | 21 | 100 | |
| Tribolium confusum (adults) | Coleoptera | 21 | 81.1 | |
| Tribolium confusum (larvae) | Coleoptera | 14 | 99.4 | |
| Sitophilus oryzae | Coleoptera | 21 | 66.7 | |
| Ephestia kuehniella (larvae) | Lepidoptera | 21 | 75.6 |
Table 3: Recommended Application Rates of this compound for Various Pests and Crops
| Crop | Pest | Application Rate (g a.i./ha) | Reference(s) |
| Rice | Brown Planthopper, White-backed Planthopper | 50-100 | |
| Cabbage | Beet Armyworm, Moths | 75-150 | |
| Cotton | Cotton Bollworm, Pink Bollworm | 100-200 | |
| Vegetables (general) | Aphids | 50-100 | |
| Stored Grains | Various stored-product insects | 1-10 ppm |
Experimental Protocols
Laboratory Bioassay for Determining Lethal Concentration (LC50)
This protocol is a generalized procedure for determining the LC50 of this compound against agricultural pests using a leaf-dip or diet-incorporation method.
dot
Caption: Workflow for a laboratory bioassay to determine LC50.
Methodology:
-
Preparation of this compound Solutions: Prepare a stock solution of technical grade this compound in an appropriate solvent (e.g., acetone). From this stock, create a series of at least five serial dilutions with known concentrations. A control solution (solvent only) must also be prepared.
-
Treatment of Substrate:
-
Leaf-Dip Method (for sucking and chewing insects): Excised leaves of the host plant are dipped into each this compound dilution (and the control) for a standardized period (e.g., 10-30 seconds). The leaves are then allowed to air dry.
-
Diet-Incorporation Method (for chewing insects): The this compound dilutions are incorporated into an artificial diet while it is still liquid and before it solidifies.
-
-
Insect Exposure: A known number of healthy, uniform-aged insects (e.g., 20-30 individuals per replicate) are introduced into a petri dish or container with the treated substrate. Each concentration and the control should have at least three to four replicates.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, and a specific photoperiod).
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects are considered dead if they are unable to make a coordinated movement when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, the concentration of this compound that is lethal to 50% of the test population.
Field Trial Protocol for Efficacy Evaluation
This protocol outlines a standard procedure for conducting field trials to evaluate the efficacy of this compound against a target pest on a specific crop.
dot
Caption: Workflow for a field trial to evaluate insecticide efficacy.
Methodology:
-
Experimental Design: The trial should be laid out in a Randomized Complete Block Design (RCBD) with at least three to four replications. Each plot should be of a suitable size (e.g., 5m x 5m) with buffer zones between plots to prevent spray drift.
-
Treatments: Treatments should include different application rates of an this compound formulation, a standard insecticide for comparison, and an untreated control.
-
Pre-treatment Sampling: Before the application of treatments, the population density of the target pest is assessed in each plot. This can be done by counting the number of insects on a specific number of plants or plant parts.
-
Insecticide Application: The insecticides are applied using a calibrated sprayer (e.g., a knapsack sprayer) to ensure uniform coverage. The spray volume should be appropriate for the crop and growth stage. Application should be done when the pest population reaches the economic threshold level.
-
Post-treatment Sampling: Pest populations are assessed at regular intervals after application (e.g., 3, 7, and 14 days after treatment) using the same method as the pre-treatment sampling.
-
Data Collection: In addition to pest counts, data on crop damage (e.g., percentage of damaged leaves or fruits) and yield should be collected.
-
Data Analysis: The data on pest populations are converted to percentage reduction using the Henderson-Tilton formula. The collected data are then subjected to Analysis of Variance (ANOVA) to determine the significance of differences between treatments.
CDC Bottle Bioassay for Insecticide Resistance Monitoring
This protocol is adapted from the Centers for Disease Control and Prevention (CDC) guidelines for monitoring insecticide resistance in mosquito populations and can be adapted for other flying agricultural pests.
dot
Caption: Workflow for the CDC Bottle Bioassay.
Methodology:
-
Bottle Preparation: Glass bottles (250 ml) are coated on the inside with a diagnostic dose of this compound dissolved in acetone. A control bottle is coated with acetone only. The diagnostic dose is the concentration that kills 100% of susceptible insects within a specific time.
-
Drying: The bottles are rolled and agitated until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.
-
Insect Exposure: A cohort of 20-25 non-blood-fed female insects (or other appropriate life stage) is introduced into each bottle.
-
Observation: The number of dead or incapacitated insects is recorded at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Data Interpretation: The mortality rate at the diagnostic time is calculated. If the mortality rate is below 90%, it is indicative of resistance in the population. Mortality between 90% and 97% suggests potential resistance that requires further investigation.
Patch-Clamp Electrophysiology Protocol to Study Effects on Sodium Channels
This protocol provides a general framework for investigating the effects of this compound on insect voltage-gated sodium channels using the whole-cell patch-clamp technique.
dot
Caption: Workflow for patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Isolate neurons from the target insect (e.g., from thoracic or abdominal ganglia) and culture them for a short period to allow for recovery and adherence to a coverslip. Alternatively, use a cell line (e.g., HEK-293 cells) expressing the insect sodium channel of interest.
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare appropriate intracellular (pipette) and extracellular (bath) solutions to isolate sodium currents. The extracellular solution should contain blockers for potassium and calcium channels.
-
Establish a whole-cell recording configuration on an isolated neuron.
-
-
Voltage Protocol:
-
Hold the cell membrane at a negative potential (e.g., -90 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents and establish a baseline current-voltage relationship and gating kinetics (activation and inactivation).
-
-
This compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition and Analysis:
-
Record sodium currents in the presence of this compound using the same voltage protocol.
-
Analyze the changes in the sodium current, such as a slowing of the inactivation kinetics, which will be observed as a prolonged decay of the current and the appearance of a tail current upon repolarization. Compare the current-voltage relationship and steady-state inactivation curves before and after this compound application.
-
Conclusion
This compound is a valuable tool for the management of a wide array of agricultural pests. Its efficacy, coupled with a favorable safety profile, makes it a suitable component of Integrated Pest Management (IPM) programs. The protocols provided in this document offer a framework for researchers and scientists to further investigate its insecticidal properties and to develop effective and sustainable pest control strategies. Continuous monitoring for the development of resistance is crucial to ensure the long-term effectiveness of this compound in agriculture.
References
- 1. extension.uga.edu [extension.uga.edu]
- 2. restoredcdc.org [restoredcdc.org]
- 3. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 4. Efficacy of this compound against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Etofenprox in Public Health Mosquito Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenprox is a non-ester pyrethroid insecticide widely utilized in public health programs for the control of mosquito populations.[1][2] Its unique chemical structure, which lacks an ester moiety, contributes to a lower mammalian toxicity profile compared to conventional pyrethroids, while maintaining high efficacy against a broad spectrum of insect pests, including crucial mosquito vectors of diseases like malaria, dengue, Zika, and West Nile virus.[3][4][5] this compound is characterized by its rapid knockdown effect and provides extended residual activity. The U.S. Environmental Protection Agency (EPA) has classified this compound as a reduced-risk pesticide. This document provides detailed application notes, experimental protocols, and supporting data for the effective use of this compound in mosquito control programs.
Mode of Action
This compound acts as a neurotoxin in insects. Similar to other pyrethroids, its primary target is the voltage-sensitive sodium channels (VSSC) located on the neuronal axons of insects. By binding to these channels, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and eventual death of the mosquito.
Caption: Simplified signaling pathway of this compound's mode of action in mosquitoes.
Application Methods in Public Health
This compound is versatile and can be deployed through several methods for mosquito control, depending on the target environment and mosquito behavior.
1. Ultra-Low Volume (ULV) Spraying: ULV spraying is employed for the rapid control of adult mosquito populations over large areas. This method involves dispersing very fine droplets of the insecticide formulation. Products like Zenivex® E4, a 4% this compound solution, are used undiluted or with a diluent for this purpose. Applications are typically conducted in the evening or early morning when mosquitoes are most active and beneficial insects like bees are not foraging.
2. Indoor Residual Spraying (IRS): IRS is a critical tool for malaria vector control. It involves applying a long-lasting formulation of the insecticide to the interior surfaces of homes. Mosquitoes that rest on these treated surfaces pick up a lethal dose. Studies have shown that this compound (e.g., Vectron 20 WP at 0.1 g/m²) can significantly reduce indoor resting densities of vector mosquitoes and malaria transmission, with effectiveness lasting for several weeks.
3. Impregnated Fabrics: this compound is used to impregnate materials such as mosquito nets and military uniforms. This application provides personal protection against mosquito bites. This compound-treated textiles have been shown to be effective even after multiple washes and are considered to have a good safety profile for skin contact.
Quantitative Data Summary
Table 1: Efficacy of this compound Against Various Mosquito Species
| Mosquito Species | Application Method | Concentration/Dosage | Efficacy (Mortality/Knockdown) | Study Reference |
| Anopheles gambiae (pyrethroid-resistant) | Adult Bioassay | 0.5% | Susceptible | |
| Anopheles gambiae (pyrethroid-resistant) | Adult Bioassay | 0.1% | Suspected Resistance (92.9% mortality) | |
| Anopheles culicifacies | Indoor Residual Spraying | 0.1 g/m² | Significant reduction in density (p<0.001) | |
| Culex quinquefasciatus (pyrethroid-resistant) | Adult Bioassay | 0.1% | Discriminating concentration for resistance detection | |
| Aedes aegypti & Aedes albopictus | CDC Bottle Bioassay | 12.5 µ g/bottle | Diagnostic time of 15-105 minutes for mortality |
Table 2: Toxicological Profile of this compound
| Test | Species | Result (LD50/LC50) | Toxicity Category | Reference |
| Acute Oral LD50 | Rat | >42,880 mg/kg | Very Low | |
| Acute Dermal LD50 | Rat | >2,140 mg/kg | Low | |
| Acute Inhalation LC50 | Rat | >5.88 mg/L | Low | |
| Skin Irritation | Rabbit | Non-irritant | - | |
| Eye Irritation | Rabbit | Moderate irritant | - |
Experimental Protocols
Protocol 1: CDC Bottle Bioassay for Monitoring this compound Resistance
This protocol is adapted from the Centers for Disease Control and Prevention (CDC) guidelines for assessing insecticide resistance in mosquitoes.
Objective: To determine the susceptibility of a mosquito population to this compound using a standardized diagnostic dose.
Materials:
-
250 ml Wheaton glass bottles
-
Technical grade this compound
-
High-purity acetone
-
Micropipettes
-
Vortex mixer
-
Bottle roller or rotator
-
Aspirator
-
Adult mosquitoes (2-5 days old, non-blood-fed females)
-
Timer
-
Protective gloves, lab coat, and safety glasses
Procedure:
-
Bottle Preparation:
-
Prepare a stock solution of this compound in acetone. The CDC-recommended diagnostic concentration for this compound is 12.5 µg/ml.
-
Add 1 ml of the this compound solution to each of four 250 ml glass bottles. These are the treatment bottles.
-
Add 1 ml of acetone only to a fifth bottle to serve as the control.
-
-
Coating the Bottles:
-
Cap the bottles and coat the entire inner surface by rolling and swirling them.
-
Once evenly coated, uncap the bottles and place them on a bottle roller or rotate them manually until the acetone has completely evaporated. This may take several hours. A gentle stream of air can be used to speed up the process.
-
-
Mosquito Exposure:
-
Using an aspirator, introduce 20-25 adult female mosquitoes into each of the five bottles (four treatment, one control).
-
Start the timer immediately.
-
-
Data Collection:
-
Record the number of mosquitoes knocked down (unable to stand or fly) at 15-minute intervals for up to 2 hours.
-
If mortality in the control bottle exceeds 10%, the test is considered invalid and should be repeated.
-
-
Interpretation of Results:
-
Susceptible: If 98-100% of mosquitoes are dead at the diagnostic time (as determined by the CDC for the specific species), the population is considered susceptible.
-
Possible Resistance: If mortality is between 90-97%, resistance is suspected and further investigation is needed.
-
Confirmed Resistance: If mortality is less than 90%, the population is considered resistant.
-
References
- 1. Efficacy of this compound against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. extranet.who.int [extranet.who.int]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. perimeterinsectguard.com [perimeterinsectguard.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Testing Etofenprox Efficacy Against Resistant Insects
For: Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Etofenprox is a non-ester pyrethroid insecticide widely used in public health and agriculture.[1][2][3] Its primary mode of action is the disruption of the insect nervous system by targeting voltage-gated sodium channels (VGSCs), leading to paralysis and death.[1][4] However, the emergence of insecticide resistance in target pest populations poses a significant threat to its continued efficacy. Resistance can arise from two primary mechanisms: (1) Target-site insensitivity , often due to point mutations in the VGSC gene (known as knockdown resistance or kdr), which prevents the insecticide from binding effectively, and (2) Metabolic resistance , where insects exhibit increased activity of detoxification enzymes—such as Cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione S-transferases (GSTs)—that metabolize the insecticide before it can reach its target site.
These application notes provide detailed protocols for assessing the efficacy of this compound against resistant insect populations, determining the level of resistance, and elucidating the underlying mechanisms.
2.0 Mechanisms of this compound Action and Resistance
This compound, like other pyrethroids, binds to the voltage-gated sodium channels in insect nerve cells, forcing them to remain open for extended periods. This leads to uncontrolled nerve impulses, paralysis, and eventual death of the insect. Resistant insects have evolved mechanisms to counteract this effect.
-
Target-Site Resistance (kdr): Single nucleotide polymorphisms in the VGSC gene can alter the protein's structure, reducing the binding affinity of this compound. The most common kdr mutation is L1014F, though many other substitutions have been identified.
-
Metabolic Resistance: This is the most common resistance mechanism. Overexpression or enhanced efficiency of detoxification enzymes allows the insect to break down or sequester this compound.
-
P450s (Oxidases): Involved in the oxidative metabolism of a wide range of xenobiotics, including pyrethroids.
-
Esterases (ESTs): Hydrolyze the ester bonds present in many insecticides, although this compound lacks an ester moiety, elevated esterase activity is still sometimes implicated in resistance.
-
GSTs: Catalyze the conjugation of glutathione to xenobiotics, rendering them more water-soluble and easier to excrete.
-
Figure 1. this compound mode of action and insect resistance pathways.
3.0 Experimental Workflow
A systematic approach is required to evaluate this compound efficacy and characterize resistance. The general workflow involves insect rearing, conducting bioassays to determine susceptibility levels, using synergists to investigate metabolic resistance, and performing biochemical or molecular assays for confirmation.
Figure 2. General workflow for this compound resistance testing.
4.0 Detailed Experimental Protocols
4.1 Protocol 1: Topical Application Bioassay (LD50 Determination)
This method determines the dose of this compound that is lethal to 50% of the test population (Lethal Dose, LD50).
-
Materials:
-
Technical grade this compound (≥95% purity)
-
High-grade acetone (solvent)
-
Micro-applicator or calibrated micropipette
-
Susceptible (lab) and field-collected (potentially resistant) insect strains
-
Glass vials or petri dishes
-
CO2 for insect anesthetization
-
-
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Create a series of 5-7 serial dilutions from the stock solution to achieve a range of doses expected to cause between 10% and 90% mortality. Include an acetone-only control.
-
Insect Preparation: Use adult insects of a consistent age and sex (e.g., 3-5 day old non-blood-fed female mosquitoes). Anesthetize a batch of insects using CO2.
-
Application: Using the micro-applicator, apply a precise volume (typically 0.1-0.5 µL) of a dosing solution to the dorsal thorax of each anesthetized insect. Treat at least 3 replicates of 20-25 insects per dose level, including the control.
-
Observation: Place the treated insects in clean recovery containers with access to a sugar source (e.g., 10% sucrose solution). Maintain at a constant temperature and humidity (e.g., 27±2°C, 80±10% RH).
-
Data Collection: Record mortality at 24 hours post-treatment. An insect is considered dead if it is immobile or unable to stand/fly when gently prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%: Corrected % Mortality = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.
-
Perform probit analysis on the corrected mortality data to calculate the LD50 value and its 95% confidence intervals for each strain.
-
Calculate the Resistance Ratio (RR): RR = LD50 of Resistant Strain / LD50 of Susceptible Strain.
-
4.2 Protocol 2: Synergist Bioassay
This protocol helps differentiate between metabolic and target-site resistance mechanisms. Synergists inhibit specific classes of detoxification enzymes. A significant increase in mortality in the presence of a synergist points to the involvement of the inhibited enzyme class in resistance.
-
Common Synergists:
-
Piperonyl Butoxide (PBO): Inhibits P450 monooxygenases.
-
S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.
-
Diethyl Maleate (DEM): Inhibits glutathione S-transferases.
-
-
Procedure:
-
Follow the Topical Application Bioassay protocol (4.1).
-
Create two sets of insect groups from the resistant strain.
-
Pre-treatment: One hour before applying this compound, pre-treat one set of insects with a sub-lethal dose of the synergist (e.g., PBO). The other set should be treated with acetone only.
-
This compound Application: Apply the previously determined LD50 dose of this compound (or a range of doses) to both the synergist-pre-treated and acetone-only groups.
-
Observation and Data Collection: Record mortality at 24 hours.
-
-
Data Analysis:
-
Calculate the Synergism Ratio (SR): SR = LD50 of this compound alone / LD50 of this compound + Synergist.
-
An SR value > 2 is generally considered indicative of synergism and suggests the involvement of the inhibited enzyme family in resistance.
-
Figure 3. Logical flow of a synergist assay to identify resistance mechanisms.
5.0 Data Presentation and Interpretation
Summarizing results in clear tables is crucial for comparison and interpretation.
Table 1: Example LD50 and Resistance Ratio Data for this compound
| Insect Strain | N | LD50 (ng/insect) (95% CI) | Slope ± SE | Resistance Ratio (RR) |
| Susceptible Lab Strain | 450 | 2.5 (2.1 - 2.9) | 3.1 ± 0.4 | - |
| Field Strain A | 480 | 27.5 (24.1 - 31.3) | 2.5 ± 0.3 | 11.0 |
| Field Strain B | 465 | 150.2 (135.5 - 168.1) | 1.9 ± 0.2 | 60.1 |
Interpretation: Both field strains exhibit resistance to this compound. Strain B shows a significantly higher level of resistance than Strain A.
Table 2: Example Synergist Bioassay Data for Resistant Field Strain B
| Treatment | N | LD50 (ng/insect) (95% CI) | Synergism Ratio (SR) |
| This compound Alone | 465 | 150.2 (135.5 - 168.1) | - |
| This compound + PBO | 470 | 12.5 (10.8 - 14.4) | 12.0 |
| This compound + DEF | 455 | 135.8 (120.7 - 151.3) | 1.1 |
Interpretation: The high SR for PBO (12.0) strongly indicates that resistance in Field Strain B is primarily mediated by P450 enzymes. The low SR for DEF suggests that esterases play a minor or no role in this resistance profile.
The protocols outlined provide a comprehensive framework for evaluating this compound efficacy against resistant insect populations. By systematically determining LD50 values, calculating resistance ratios, and utilizing synergist assays, researchers can quantify the extent of resistance and identify the primary underlying mechanisms. This information is critical for developing effective resistance management strategies and guiding the development of novel insecticides. For definitive confirmation, these bioassays should be supplemented with biochemical enzyme activity assays and molecular genotyping for kdr mutations.
References
Application Notes & Protocols: Etofenprox Formulation Development for Improved Stability
Introduction
Etofenprox is a broad-spectrum, non-ester pyrethroid insecticide widely used in agriculture, public health, and animal health for its efficacy against a range of insect pests.[1][2] Like many pyrethroids, this compound is susceptible to environmental degradation, particularly photolysis, where exposure to sunlight can significantly reduce its persistence and insecticidal activity.[3][4] Its half-life can be as short as a few hours under direct sunlight, posing a significant challenge for developing effective and long-lasting formulations.[3] Enhancing the stability of this compound is therefore critical to ensure a longer shelf-life, maintain field efficacy, and provide reliable pest control.
These application notes provide a comprehensive guide for researchers and formulation scientists on strategies and protocols for developing this compound formulations with improved stability. The document outlines a systematic workflow, details key experimental protocols, and presents methods for data analysis and visualization.
Experimental Workflow for Formulation Development
A structured approach is essential for the successful development of a stable this compound formulation. The workflow begins with the screening of stabilizers and excipients, proceeds through formulation optimization and analytical method development, and culminates in rigorous stability testing and scale-up evaluation.
References
Etofenprox Performance Evaluation: Detailed Application Notes and Protocols for Field Trials
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for conducting field trials to evaluate the performance of Etofenprox, a non-ester pyrethroid insecticide. The following sections outline standardized procedures for various application methods, data collection, and analysis to ensure the generation of robust and comparable efficacy data.
Introduction to this compound and its Mode of Action
This compound is a broad-spectrum insecticide effective against a wide range of public health and agricultural pests.[1] Unlike traditional pyrethroids, it possesses a unique ether linkage instead of an ester group, which can confer advantages in terms of stability and resistance management.[2][3] Its primary mode of action is the disruption of the insect nervous system. This compound targets and binds to voltage-gated sodium channels in nerve cell membranes.[1][4] This binding prevents the normal closing of the channels, leading to a prolonged influx of sodium ions, continuous nerve impulse transmission, paralysis, and ultimately, the death of the insect.
Core Principles of Field Trial Design
To ensure the scientific validity of this compound efficacy evaluations, field trials should adhere to fundamental principles of experimental design. As recommended by the World Health Organization (WHO) and other regulatory bodies, trials should be preceded by laboratory and small-scale field assessments. Key design considerations include:
-
Clear Objectives: The goals of the trial should be explicitly defined, whether it is to determine the residual efficacy, knockdown effect, or impact on disease transmission.
-
Appropriate Controls: All field trials must include a negative control (untreated) group to account for natural fluctuations in the pest population. Where appropriate, a positive control (a standard insecticide with known efficacy) should also be included for comparison.
-
Replication: Each treatment (including controls) should be replicated to account for variability within the trial site and to provide statistical power to the results.
-
Randomization: The allocation of treatments to different plots or households should be randomized to avoid bias.
-
Defined Endpoints: The primary and secondary outcome measures (e.g., insect mortality, knockdown, landing rates, disease incidence) should be clearly defined before the trial begins.
Experimental Protocols
The following are detailed protocols for common this compound field trial applications. These are based on WHO guidelines and established research methodologies.
Indoor Residual Spraying (IRS)
Indoor residual spraying is a key vector control strategy where the interior surfaces of dwellings are coated with an insecticide.
Objective: To evaluate the residual efficacy and duration of action of this compound applied as an indoor residual spray against target vectors (e.g., Anopheles mosquitoes).
Methodology:
-
Site Selection: Choose a study area with a sufficient number of similar dwellings and a stable population of the target vector. Obtain ethical clearance and informed consent from the community.
-
Treatment Allocation: Randomly assign households to either the this compound treatment group or a control group (untreated or sprayed with a placebo).
-
Insecticide Preparation and Application:
-
Calculate the required amount of this compound formulation (e.g., Vectron 20 WP) to achieve the target dose (e.g., 0.1 g/m²).
-
Calibrate spray equipment (e.g., compression sprayers) to ensure uniform application.
-
Trained personnel should apply the insecticide evenly to the interior walls and ceilings of the selected houses.
-
-
Efficacy Assessment (WHO Cone Bioassays):
-
At regular intervals post-spraying (e.g., monthly), conduct cone bioassays on the treated surfaces.
-
Expose a known number of susceptible, laboratory-reared target insects (e.g., 10-15 female mosquitoes) in a WHO cone attached to the treated surface for a specified duration (e.g., 30 minutes).
-
After exposure, transfer the insects to a clean holding container with access to a sugar solution.
-
Record knockdown at 60 minutes and mortality at 24 hours post-exposure.
-
-
Entomological Surveys:
-
Conduct regular entomological surveys in both treated and control areas to monitor indoor resting densities of the target vector.
-
This can be done using methods such as pyrethrum spray catches or aspirator collections.
-
Data Presentation:
| Time Post-Spraying (Months) | Surface Type | No. of Insects Exposed | % Knockdown (60 min) | % Mortality (24h) - this compound | % Mortality (24h) - Control | Corrected Mortality (%)* |
| 1 | Cement | 150 | ||||
| 1 | Mud | 150 | ||||
| 2 | Cement | 150 | ||||
| 2 | Mud | 150 | ||||
| 3 | Cement | 150 | ||||
| 3 | Mud | 150 | ||||
| 4 | Cement | 150 | ||||
| 4 | Mud | 150 | ||||
| 5 | Cement | 150 | ||||
| 5 | Mud | 150 | ||||
| 6 | Cement | 150 | ||||
| 6 | Mud | 150 |
*Corrected mortality is calculated using Abbott's formula when control mortality is between 5% and 20%.
Insecticide-Treated Nets (ITNs)
This protocol assesses the efficacy of this compound-impregnated mosquito nets.
Objective: To determine the bio-efficacy and wash resistance of this compound-treated mosquito nets.
Methodology:
-
Net Treatment:
-
Calculate the amount of this compound formulation needed to achieve the target dosage (e.g., 200 mg a.i./m²).
-
Determine the water volume required to saturate the netting material (e.g., 45 mL/m²).
-
Prepare the insecticide solution and evenly impregnate the nets. Allow them to dry horizontally in the shade.
-
-
Bioassays (WHO Cone Test):
-
Use susceptible, laboratory-reared female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus).
-
Expose the mosquitoes in WHO cones to a piece of the treated netting for 3 minutes.
-
Record knockdown at 60 minutes and mortality at 24 hours post-exposure.
-
-
Wash Resistance:
-
Subject a subset of the treated nets to a standardized washing procedure (e.g., washing in a specified volume of water with a standard soap concentration, followed by rinsing and drying).
-
Conduct bioassays after each washing cycle to determine the decline in efficacy.
-
Data Presentation:
| Washing Cycle | Target Species | No. of Insects Exposed | % Knockdown (60 min) | % Mortality (24h) - this compound | % Mortality (24h) - Control | Corrected Mortality (%) |
| Unwashed | Aedes aegypti | 100 | ||||
| Unwashed | Anopheles stephensi | 100 | ||||
| 1 | Aedes aegypti | 100 | ||||
| 1 | Anopheles stephensi | 100 | ||||
| 5 | Aedes aegypti | 100 | ||||
| 5 | Anopheles stephensi | 100 | ||||
| 10 | Aedes aegypti | 100 | ||||
| 10 | Anopheles stephensi | 100 | ||||
| 15 | Aedes aegypti | 100 | ||||
| 15 | Anopheles stephensi | 100 | ||||
| 20 | Aedes aegypti | 100 | ||||
| 20 | Anopheles stephensi | 100 |
Ultra-Low Volume (ULV) Space Spraying
ULV application is used for the rapid control of flying insect populations over large areas.
Objective: To evaluate the efficacy of this compound applied as a ULV space spray in reducing adult mosquito populations.
Methodology:
-
Trial Site and Timing: Select a trial area with a known population of the target vector. Applications should be conducted under optimal meteorological conditions (e.g., low wind speed, temperature inversion).
-
Equipment Calibration: Calibrate the ULV sprayer (truck-mounted or handheld) to deliver the correct droplet size (typically 5-25 µm Volume Median Diameter) and flow rate according to the product label.
-
Pre-application Survey: Assess the baseline adult mosquito population using methods such as landing rate counts, light traps, or sentinel cages with live mosquitoes.
-
Application: Apply the this compound formulation at the recommended rate. The swath width (the distance over which the spray is effective) should be determined based on equipment and environmental conditions, often around 300 feet for ground applications.
-
Post-application Survey: At set time intervals after the application (e.g., 12, 24, and 48 hours), repeat the population assessment using the same methods as the pre-application survey.
-
Sentinel Cages: Place cages containing a known number of susceptible mosquitoes at various distances and heights within the spray path to directly measure mortality.
Data Presentation:
Sentinel Cage Mortality:
| Distance from Spray Path (m) | Height (m) | No. of Mosquitoes per Cage | % Mortality (12h) | % Mortality (24h) |
| 25 | 1.5 | 20 | ||
| 50 | 1.5 | 20 | ||
| 100 | 1.5 | 20 | ||
| Control | 1.5 | 20 |
Population Density Reduction:
| Time Point | Trap Type | Mean No. of Mosquitoes (Pre-treatment) | Mean No. of Mosquitoes (Post-treatment) | % Reduction |
| 24 hours | Light Trap | |||
| 48 hours | Light Trap | |||
| 72 hours | Light Trap |
Statistical Analysis
The choice of statistical analysis will depend on the trial design and the type of data collected. Common methods include:
-
Abbott's Formula: Used to correct for mortality in the control group.
-
Corrected % mortality = [1 - (n in T after treatment / n in C after treatment)] * 100
-
-
Analysis of Variance (ANOVA): To compare the mean mortality rates or population densities between different treatments and control groups.
-
Regression Analysis: To model the relationship between variables, such as the decline in efficacy over time or with successive washes.
-
Generalized Linear Mixed Models (GLMM): For analyzing data from multiple field trials with complex structures.
Visualizations
This compound Mode of Action: Signaling Pathway
The following diagram illustrates the mechanism by which this compound disrupts the insect nervous system.
Caption: this compound disrupts nerve function by binding to sodium channels.
Experimental Workflow: Indoor Residual Spraying (IRS) Efficacy Trial
This workflow diagram outlines the key steps in conducting an IRS field trial.
Caption: Workflow for an Indoor Residual Spraying (IRS) efficacy trial.
Logical Relationship: Factors Influencing Field Trial Outcomes
This diagram illustrates the interplay of various factors that can influence the outcome of an this compound field trial.
Caption: Key factors influencing the outcome of insecticide field trials.
References
- 1. WHO Efficacy Testing Guidelines for Vector Control Products | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 2. policycommons.net [policycommons.net]
- 3. The Efficacy of Vectron 20 WP, this compound, for Indoor Residual Spraying in Areas of High Vector Resistance to Pyrethroids and Organochlorines in Zambia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Etofenprox in Integrated Pest Management (IPM): Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of etofenprox in Integrated Pest Management (IPM) programs. This compound, a non-ester pyrethroid insecticide, offers a unique profile for managing a broad spectrum of agricultural and public health pests.
This compound acts as a potent neurotoxin in insects by disrupting the normal function of their nervous systems.[1] Its primary target is the voltage-gated sodium channels in nerve cells.[1][2] By binding to these channels, this compound prevents their proper closing, leading to a continuous influx of sodium ions, uncontrolled nerve impulses, paralysis, and ultimately, the death of the insect.[1][2] This mode of action provides rapid knockdown of target pests.
Efficacy and Target Pests
This compound is effective against a wide array of insect pests across various orders, including Lepidoptera, Hemiptera, Coleoptera, Diptera, Thysanoptera, and Hymenoptera. It is particularly valuable for controlling strains of rice green leafhoppers and planthoppers that have developed resistance to organophosphate and carbamate insecticides. Its application is prevalent in the cultivation of rice, fruits, vegetables, corn, soybeans, and tea. In the realm of public health, it is a key tool in controlling vectors such as mosquitoes, flies, and cockroaches.
Quantitative Toxicological Data
The following tables summarize the toxicological profile of this compound for target and non-target organisms, providing key data points for risk assessment and IPM program development.
| Target Pest | Test Type | Value | Reference |
| Housefly (Musca domestica) | LD50 (topical) | 23 ng/fly | |
| Mosquitoes (Culex quinquefasciatus) | Discriminating concentration for resistance monitoring | 0.1% | |
| Mosquitoes (Anopheles spp.) | Discriminating concentration for resistance monitoring | 0.25% |
| Non-Target Organism | Test Type | Value | Species | Reference |
| Mammals (Rat) | Acute Oral LD50 | >2,000 - >42,880 mg/kg | Rattus norvegicus | |
| Mammals (Rat) | Acute Dermal LD50 | >2,140 mg/kg | Rattus norvegicus | |
| Mammals (Rat) | Acute Inhalation LC50 | >5.88 mg/L | Rattus norvegicus | |
| Birds | Acute Oral LD50 | >2,000 mg/kg | Mallard Duck | |
| Fish | 96-hour LC50 | 5.0 - 8.4 mg/L | Tilapia | |
| Aquatic Invertebrates | 48-hour LC50 | >40 ppm (3 hrs) | Water Flea | |
| Honeybees (Apis mellifera) | Acute Contact LD50 | >0.038 µ g/bee | Apis mellifera |
| Toxicological Endpoint | Value | Species | Study Type | Reference |
| NOAEL | 25.5 mg/kg/day | Rat | Chronic Toxicity/Carcinogenicity | |
| LOAEL | 186 mg/kg/day | Rat | Chronic Toxicity/Carcinogenicity | |
| NOAEL | 3.1 mg/kg bw per day | Mouse | 2-year carcinogenicity | |
| NOAEL | 375 mg/kg bw per day | Mouse | 90-day toxicity |
Signaling Pathway and Resistance Mechanisms
Mode of Action Signaling Pathway
This compound's primary mode of action involves the disruption of voltage-gated sodium channels in the nerve cell membrane of insects. The following diagram illustrates this pathway.
References
Application Notes and Protocols for Etofenprox in Veterinary Medicine: A Focus on Ectoparasite Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of etofenprox for the control of ectoparasites in companion animals. This document details the mechanism of action, summarizes available efficacy data from studies on this compound-containing formulations, and provides standardized experimental protocols for the evaluation of ectoparasiticidal products.
Introduction to this compound
This compound is a non-ester pyrethroid insecticide known for its broad-spectrum activity against a wide range of insect pests, including common ectoparasites of dogs and cats.[1][2] Unlike traditional pyrethroids, its chemical structure contains an ether linkage instead of an ester group, which contributes to its favorable safety profile in mammals.[3][4] this compound is characterized by its rapid knockdown effect and is effective against pests resistant to organophosphates and carbamates.[1] It is commonly used in topical formulations, such as spot-ons, sprays, and shampoos, often in combination with other active ingredients like insect growth regulators (IGRs) (e.g., S-methoprene, pyriproxyfen) and other adulticides (e.g., fipronil) to provide a broader spectrum of activity and to target different life stages of the parasites.
Mechanism of Action
This compound exerts its insecticidal effect by targeting the nervous system of ectoparasites. The primary site of action is the voltage-gated sodium channels in the nerve cell membranes.
Signaling Pathway:
This compound binds to a specific site on the alpha-subunit of the voltage-gated sodium channels. This binding modifies the gating kinetics of the channel, causing it to remain open for an extended period. The prolonged influx of sodium ions leads to continuous nerve impulse transmission, resulting in hyperexcitation of the nervous system, followed by paralysis and ultimately, death of the insect.
Efficacy Data for this compound-Containing Formulations
Quantitative efficacy data for this compound as a standalone active ingredient is limited in publicly available literature. Most studies evaluate this compound in combination products. The following tables summarize the efficacy of such formulations against the most common ectoparasites of dogs and cats.
Table 1: Efficacy Against Fleas (Ctenocephalides felis) in Dogs
| Formulation | Other Active Ingredients | Efficacy (%) | Time Point | Study Type |
| Topical Spot-on | Fipronil, (S)-Methoprene | >90% | Day 64 | Laboratory |
| Topical Spot-on | Dinotefuran, Pyriproxyfen | >90% | Day 64 | Laboratory |
| Topical Spot-on | Imidacloprid, Permethrin | <90% | Day 64 | Laboratory |
Data extracted from a comparative study on combination ectoparasiticides.
Table 2: Efficacy Against Ticks (Rhipicephalus sanguineus) in Dogs
| Formulation | Other Active Ingredients | Efficacy (%) | Time Point | Study Type |
| Topical Spot-on | Fipronil, (S)-Methoprene | 38.0 - 99.6% | Variable | Laboratory |
| Topical Spot-on | Dinotefuran, Pyriproxyfen | >90% | Throughout study | Laboratory |
| Topical Spot-on | Imidacloprid, Permethrin | <90% | Day 30 (post 1st treatment) | Laboratory |
Data extracted from a comparative study on combination ectoparasiticides.
Table 3: Efficacy Against Flea Egg Hatch and Adult Emergence in Dogs
| Formulation | Other Active Ingredients | Efficacy vs. Egg Hatch (%) | Efficacy vs. Adult Emergence (%) | Time Point (post last treatment) |
| Topical Spot-on | Dinotefuran, Pyriproxyfen | 98.7% | 98.7% | Day 63-64 |
| Topical Spot-on | Fipronil, (S)-Methoprene | 99.7% | 99.9% | Day 63-64 |
| Topical Spot-on | Imidacloprid, Permethrin | 57.7% | 62.2% | Day 63-64 |
Data extracted from a comparative study on combination ectoparasiticides.
Experimental Protocols
The following protocols are based on guidelines from the European Medicines Agency (EMA) and the U.S. Environmental Protection Agency (EPA) for evaluating the efficacy of ectoparasiticides.
General Experimental Workflow for Ectoparasiticide Efficacy Testing
Protocol for Evaluating the Efficacy of a Topical Spot-on Formulation Against Adult Fleas (Ctenocephalides felis) on Dogs
Objective: To determine the therapeutic and residual efficacy of a topical this compound-containing spot-on formulation against adult Ctenocephalides felis on dogs.
Materials:
-
Test formulation (this compound-containing spot-on)
-
Placebo control
-
Healthy adult dogs (number to be determined by statistical power analysis, typically 6-8 per group)
-
Laboratory-reared adult cat fleas (C. felis)
-
Flea combs
-
Individual animal housing
Methodology:
-
Animal Selection and Acclimation:
-
Select healthy adult dogs of a specified breed and weight range.
-
Acclimate animals to individual housing for at least 7 days prior to the study.
-
Ensure animals are free of ectoparasites and have not been treated with an insecticide for a specified period (e.g., 60-90 days).
-
-
Pre-treatment Infestation and Group Allocation:
-
On Day -2, infest each dog with a predetermined number of unfed adult fleas (e.g., 100).
-
On Day -1, perform a flea count on each dog using a fine-toothed flea comb to establish a baseline infestation level.
-
Randomly allocate dogs to a treatment group and a control group based on their baseline flea counts.
-
-
Treatment Administration:
-
On Day 0, administer the test formulation or placebo to the respective groups according to the manufacturer's instructions. The application site is typically on the skin at the base of the neck.
-
-
Post-treatment Re-infestation and Efficacy Assessment:
-
Re-infest all dogs with the same number of fleas at regular intervals (e.g., weekly) for the claimed duration of efficacy.
-
Perform flea counts at specified time points after each re-infestation (e.g., 24 and 48 hours).
-
Calculate the percentage of efficacy using the following formula:
-
Efficacy (%) = 100 x ( (Mean number of live fleas on control group - Mean number of live fleas on treated group) / Mean number of live fleas on control group )
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to compare the flea counts between the treated and control groups at each time point.
-
Protocol for Evaluating the Efficacy of a Topical Spot-on Formulation Against Adult Ticks (Rhipicephalus sanguineus) on Cats
Objective: To determine the therapeutic and residual efficacy of a topical this compound-containing spot-on formulation against adult Rhipicephalus sanguineus on cats.
Materials:
-
Test formulation (this compound-containing spot-on)
-
Placebo control
-
Healthy adult cats (number to be determined by statistical power analysis, typically 6-8 per group)
-
Laboratory-reared adult brown dog ticks (R. sanguineus)
-
Forceps for tick removal
-
Individual animal housing
Methodology:
-
Animal Selection and Acclimation:
-
Select healthy adult cats of a specified breed and weight range.
-
Acclimate animals to individual housing for at least 7 days prior to the study.
-
Ensure animals are free of ectoparasites and have not been treated with an acaricide for a specified period.
-
-
Pre-treatment Infestation and Group Allocation:
-
On Day -2, infest each cat with a predetermined number of unfed adult ticks (e.g., 50).
-
On Day -1, perform a tick count on each cat to establish a baseline infestation level.
-
Randomly allocate cats to a treatment group and a control group based on their baseline tick counts.
-
-
Treatment Administration:
-
On Day 0, administer the test formulation or placebo to the respective groups according to the manufacturer's instructions.
-
-
Post-treatment Re-infestation and Efficacy Assessment:
-
Re-infest all cats with the same number of ticks at regular intervals (e.g., weekly) for the claimed duration of efficacy.
-
Perform tick counts (attached and unattached, live and dead) at specified time points after each re-infestation (e.g., 48 hours).
-
Calculate the percentage of efficacy using a similar formula as for fleas.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to compare the tick counts between the treated and control groups at each time point.
-
Safety and Toxicology
This compound exhibits low acute and chronic toxicity to mammals, making it a relatively safe option for use on companion animals. The dermal LD50 in rats is >2000 mg/kg, and in dogs, it is >5000 mg/kg. As a non-ester pyrethroid, it is generally less irritating to the skin than many ester-based pyrethroids. However, as with any topical ectoparasiticide, skin sensitivities can occur in some individuals. It is important to avoid use on cats of products specifically formulated for dogs, as some pyrethroids are highly toxic to felines. This compound, however, is one of the pyrethroids that can be tolerated by cats.
Resistance Management
The development of resistance to ectoparasiticides is a growing concern in veterinary medicine. While this compound is effective against some resistant strains of insects, cross-resistance with other pyrethroids has been observed in some tick populations. To mitigate the development of resistance, it is recommended to:
-
Use this compound-containing products as part of an integrated pest management (IPM) program.
-
Rotate the use of different classes of ectoparasiticides.
-
Use combination products that include active ingredients with different modes of action.
-
Ensure proper application and dosage to achieve maximum efficacy.
Conclusion
This compound is a valuable tool in the control of ectoparasites in veterinary medicine due to its rapid action and favorable safety profile. While further research is needed to fully characterize the efficacy of this compound as a standalone ingredient, its use in combination formulations has demonstrated high levels of effectiveness against fleas and ticks on both dogs and cats. The provided protocols offer a standardized approach for the continued evaluation of this compound-based products, ensuring the development of safe and effective treatments for companion animals.
References
Application Notes and Protocols for Etofenprox Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for laboratory bioassays to determine the susceptibility of insect vectors, particularly mosquitoes, to the insecticide Etofenprox. These protocols are compiled from established methodologies, including those from the Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO), to ensure robust and reproducible results.
Introduction to this compound
This compound is a broad-spectrum insecticide belonging to the pyrethroid ether group.[1][2] It acts on the nervous system of insects, causing paralysis and death by disrupting sodium channels in neurons.[3] this compound is utilized in public health for vector control, targeting adult mosquitoes and other pests, as well as in agriculture.[4][5] Monitoring the susceptibility of target vector populations to this compound is crucial for effective pest management and for detecting the emergence of insecticide resistance.
Quantitative Susceptibility Data
The following tables summarize key quantitative data for this compound against various mosquito species, providing reference values for lethal concentrations (LC50) and lethal doses (LD50). These values can vary depending on the mosquito strain, life stage, and environmental conditions.
Table 1: Larval Susceptibility to this compound (LC50)
| Species | Strain | LC50 (ppb) | 95% Confidence Interval | Resistance Ratio (RR50) | Reference |
| Anopheles gambiae | G3 (Susceptible) | 1.1 | 0.9 - 1.3 | - | |
| Anopheles gambiae | Akdr (Resistant) | 38 | 30 - 48 | 35 | |
| Culex quinquefasciatus | - | More susceptible than Ae. aegypti and An. stephensi | - | - |
Table 2: Adult Susceptibility to this compound (LD50) - Topical Application
| Species | Strain | LD50 (ng/mg) | 95% Confidence Interval | Resistance Ratio (RR50) | Reference |
| Anopheles gambiae | G3 (Susceptible) | 15 | 13 - 17 | - | |
| Anopheles gambiae | Akdr (Resistant) | 62 | 35 - 102 | 4.3 |
Experimental Protocols
Detailed methodologies for key bioassays are provided below. It is essential to follow these protocols closely to ensure the accuracy and consistency of results.
CDC Bottle Bioassay for Adult Mosquitoes
The CDC bottle bioassay is a widely used method to assess insecticide resistance in adult mosquitoes. It measures the time it takes for mosquitoes to be knocked down by a known concentration of insecticide coating the inside of a bottle.
Materials:
-
250 ml Wheaton glass bottles
-
Technical grade this compound
-
High-purity acetone
-
Micropipettes and tips
-
Vortex mixer
-
Aspirator or mouth aspirator
-
Stopwatch or timer
-
Holding cages for mosquitoes
-
Non-blood-fed female mosquitoes (2-5 days old)
Protocol:
-
Bottle Preparation:
-
Prepare a stock solution of this compound in acetone. The CDC-recommended concentration for this compound is 12.5 µg/ml.
-
Add 1 ml of the this compound solution (or acetone for control bottles) to each 250 ml glass bottle.
-
Cap the bottles and coat the entire inner surface by rolling and swirling the bottle.
-
Remove the cap and place the bottles in a fume hood to allow the acetone to evaporate completely. Bottles should be rolled periodically during drying.
-
Store the coated bottles in the dark at room temperature and use them within 24 hours.
-
-
Mosquito Exposure:
-
Collect 20-25 non-blood-fed female mosquitoes, 2-5 days old, using an aspirator.
-
Gently introduce the mosquitoes into the treated and control bottles.
-
Start the timer immediately upon introduction of the mosquitoes.
-
Position the bottles upright, away from direct sunlight.
-
-
Data Collection:
-
Record the number of knocked-down (unable to stand or fly in a coordinated manner) mosquitoes at 15-minute intervals for up to 2 hours.
-
If mortality in the control bottle exceeds 10%, the test should be discarded.
-
The diagnostic time for this compound is typically 30 minutes. Resistance is suspected if less than 80% of mosquitoes are knocked down by the diagnostic time.
-
Workflow for CDC Bottle Bioassay
Caption: Workflow for the CDC Bottle Bioassay.
WHO Tube Test for Adult Mosquitoes
The WHO tube test is another standard method for monitoring insecticide resistance in adult mosquitoes. Mosquitoes are exposed to insecticide-impregnated filter papers in a plastic tube.
Materials:
-
WHO tube test kit (including exposure and holding tubes)
-
Filter papers (12 cm x 15 cm)
-
This compound solution in a suitable solvent (e.g., silicone oil)
-
Aspirator
-
Timer
-
Non-blood-fed female mosquitoes (2-5 days old)
Protocol:
-
Paper Impregnation:
-
Impregnate filter papers with a 0.5% this compound solution, which is a discriminating concentration suggested for Aedes aegypti.
-
Allow the papers to dry completely in a fume hood.
-
Store impregnated papers in a cool, dark place.
-
-
Mosquito Exposure:
-
Introduce 20-25 non-blood-fed female mosquitoes into the holding tube.
-
Attach the holding tube to the exposure tube containing the this compound-impregnated paper.
-
Gently transfer the mosquitoes into the exposure tube.
-
Expose the mosquitoes for 60 minutes.
-
Use control tubes with papers treated only with the solvent.
-
-
Post-Exposure and Data Collection:
-
After the 60-minute exposure, transfer the mosquitoes back to the holding tube.
-
Provide access to a 10% sugar solution.
-
Record mortality 24 hours post-exposure.
-
If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula. If control mortality is over 20%, the test is invalid.
-
Workflow for WHO Tube Test
Caption: Workflow for the WHO Tube Test.
Larval Bioassay
Larval bioassays are used to determine the susceptibility of mosquito larvae to insecticides in their aquatic environment.
Materials:
-
Third or fourth-instar mosquito larvae
-
Beakers or disposable cups
-
Deionized or distilled water
-
This compound stock solution (in an appropriate solvent like DMSO or ethanol)
-
Pipettes and tips
-
Larval food (e.g., fish flakes, yeast extract)
Protocol:
-
Preparation of Test Solutions:
-
Prepare a series of this compound dilutions from a stock solution. A minimum of five concentrations is recommended to generate a dose-response curve.
-
For each concentration, prepare at least three replicates.
-
-
Bioassay Setup:
-
Add a defined volume of water (e.g., 99 ml) to each beaker or cup.
-
Add 1 ml of the respective this compound dilution to each test container. The final volume in each container should be consistent.
-
Prepare a control group with water and the solvent used for dilution.
-
Introduce 20-25 third or fourth-instar larvae into each container.
-
-
Incubation and Data Collection:
-
Maintain the larvae at a constant temperature (e.g., 25-27°C).
-
Provide a small amount of larval food.
-
Record larval mortality at 24 and 48 hours post-exposure.
-
Consider larvae dead if they are immobile and do not respond to gentle prodding.
-
If control mortality exceeds 10%, the results should be corrected using Abbott's formula.
-
The data can be used to calculate the LC50 and LC90 values through probit analysis.
-
Topical Application Bioassay for Adult Mosquitoes
Topical application bioassays are used to determine the precise dose of an insecticide required to cause mortality. This method provides highly reproducible data for calculating LD50 values.
Materials:
-
Non-blood-fed female mosquitoes (2-5 days old)
-
Microapplicator
-
Glass syringe
-
This compound solutions of varying concentrations in a suitable solvent (e.g., acetone)
-
Cold plate or ice pack
-
Holding cups with mesh lids
-
Sugar solution
Protocol:
-
Preparation:
-
Prepare a range of this compound concentrations in a volatile solvent like acetone.
-
Calibrate the microapplicator to deliver a precise volume (e.g., 0.25 µl).
-
-
Application:
-
Anesthetize the mosquitoes by placing them on a cold plate.
-
Using the microapplicator, apply a small, precise volume of the this compound solution to the dorsal thorax of each mosquito.
-
Treat a control group with the solvent only.
-
-
Post-Application and Data Collection:
-
Place the treated mosquitoes in holding cups and provide them with a 10% sugar solution.
-
Maintain the mosquitoes at a constant temperature and humidity.
-
Record mortality at 24 hours post-application.
-
Use the mortality data to perform a probit analysis and calculate the LD50.
-
Workflow for Topical Application Bioassay
References
- 1. This compound | C25H28O3 | CID 71245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central Life Sciences | Active Ingredients [centrallifesciences.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fao.org [fao.org]
Methods for determining Etofenprox half-life in aerobic soil
Application Notes and Protocols for Determining Etofenprox Half-life in Aerobic Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a broad-spectrum insecticide widely used in agriculture. Understanding its persistence in the soil is crucial for assessing its environmental fate and potential impact. The half-life (DT50) of a pesticide in soil is a key parameter in environmental risk assessment, indicating the time required for 50% of the initial concentration to dissipate. This document provides detailed application notes and protocols for determining the half-life of this compound in aerobic soil, primarily following the OECD 307 guideline for "Aerobic and Anaerobic Transformation in Soil".[1][2][3][4] The degradation of this compound in soil is predominantly a result of microbial activity.[5]
Data Presentation: this compound Half-life in Aerobic Soil
The persistence of this compound in aerobic soil is influenced by various factors, including soil type, temperature, and microbial activity. The following table summarizes quantitative data from different studies.
| Soil Type/Condition | Organic Carbon (%) | Clay (%) | pH | Temperature (°C) | Half-life (DT50) (days) | Reference(s) |
| Sandy Soil (Yamanashi) | - | 11 | - | 25 | 6-9 | |
| Light Clay (Chiba) | - | 32 | - | 25 | 6-9 | |
| Light Clay (Shizuoka) | - | 31 | - | 25 | 6-9 | |
| California Rice Field Soil | - | - | - | 22 | 27.5 | |
| California Rice Field Soil | - | - | - | 40 | 10.1-26.5 | |
| General Aerobic Soils | Not Specified | Not Specified | Not Specified | Not Specified | 7-21 |
Experimental Protocols
This section outlines the detailed methodology for conducting a laboratory study to determine the aerobic soil half-life of this compound, based on the OECD 307 guideline.
Materials and Reagents
-
Test Substance: Analytical grade this compound (purity >98%).
-
Solvents: HPLC or pesticide residue analysis grade acetone, acetonitrile, and methanol.
-
Reagents: Formic acid, ammonium formate, anhydrous sodium sulfate.
-
Soil: Freshly collected, well-characterized soil. At least three different soil types are recommended to assess variability. Soil should not have been treated with pesticides for at least one year.
-
Incubation Vessels: Biometer flasks or flow-through systems that allow for the trapping of CO2 and other volatile organics.
-
Analytical Equipment: High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD).
Experimental Workflow Diagram
Caption: Experimental workflow for determining the aerobic soil half-life of this compound.
Detailed Methodologies
3.1. Soil Preparation and Characterization
-
Soil Collection: Collect a sufficient amount of fresh soil from the top 0-20 cm layer of the desired locations. Remove stones, roots, and other debris.
-
Sieving: Pass the soil through a 2 mm sieve.
-
Characterization: Characterize the soil for properties including:
-
Textural class (% sand, % silt, % clay)
-
pH
-
Organic carbon content (%)
-
Cation exchange capacity (CEC)
-
Moisture content at a specific water potential (e.g., pF 2.5 or 40-60% of maximum water holding capacity).
-
Microbial biomass.
-
-
Pre-incubation: Acclimatize the soil by incubating it in the dark at the test temperature and moisture content for 7 to 14 days. This allows the microbial activity to stabilize.
3.2. Application of Test Substance
-
Preparation of Application Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Application Rate: The application rate should correspond to the maximum recommended field application rate.
-
Treatment: Treat the pre-incubated soil with the this compound solution. Ensure a homogenous distribution of the test substance. The amount of solvent used should be minimal to avoid affecting microbial activity. Allow the solvent to evaporate in a fume hood.
-
Control Samples: Prepare control soil samples treated with the solvent only. Additionally, sterile control samples (e.g., autoclaved soil) can be included to distinguish between biotic and abiotic degradation.
3.3. Incubation
-
Incubation Conditions: Place the treated soil samples into the incubation vessels and incubate in the dark at a constant temperature (e.g., 20 ± 2°C or 22 ± 2°C).
-
Aerobic Conditions: Maintain aerobic conditions by continuously passing humidified air over the soil surface. The outflowing air should be passed through traps (e.g., ethylene glycol for volatile organics and potassium hydroxide for CO2) to monitor for volatile metabolites and mineralization.
-
Moisture: Maintain the soil moisture content at 40-60% of the maximum water holding capacity throughout the study. Adjust the weight of the incubation vessels with deionized water as needed.
3.4. Sampling
-
Sampling Intervals: Collect soil samples at appropriate time intervals. A typical sampling schedule would be 0, 1, 3, 7, 14, 21, 30, 60, 90, and 120 days. The schedule should be designed to adequately define the decline of the parent compound and the formation and decline of major metabolites.
-
Sample Storage: Store the collected soil samples at ≤ -18°C until analysis.
3.5. Residue Analysis
Protocol for this compound and Metabolite Analysis in Soil using LC-MS/MS
-
Extraction:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
Alternatively, use ultrasonic disruption for 5 minutes.
-
Add QuEChERS salts (e.g., magnesium sulfate and sodium acetate) and shake for another 2 minutes.
-
Centrifuge the sample at ≥ 3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 150 x 3.0 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium formate.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor for the parent this compound and its major metabolites, such as α-CO (ester form) and 4'-OH (hydroxylated form).
-
3.6. Data Analysis
-
Quantification: Calculate the concentration of this compound and its metabolites in the soil samples at each time point using a calibration curve prepared from analytical standards.
-
Kinetic Modeling: Plot the concentration of this compound against time. Fit the data to an appropriate kinetic model, typically first-order kinetics, to determine the degradation rate constant (k).
-
Half-life Calculation: Calculate the half-life (DT50) using the following equation for first-order kinetics: DT50 = ln(2) / k
Signaling Pathways and Logical Relationships
Aerobic Degradation Pathway of this compound in Soil
Caption: Simplified aerobic degradation pathway of this compound in soil.
References
- 1. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. oecd.org [oecd.org]
- 3. fera.co.uk [fera.co.uk]
- 4. oecd.org [oecd.org]
- 5. Aerobic versus Anaerobic Microbial Degradation of this compound in a California rice field soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Etofenprox as a Grain Protectant: Application Notes and Protocols for Stored Product Insect Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenprox is a broad-spectrum pyrethroid insecticide demonstrating significant efficacy as a grain protectant against a variety of stored product insects.[1][2][3] With low mammalian toxicity, it presents a promising option for integrated pest management (IPM) strategies in stored grains.[2][4] this compound acts on the nervous system of insects through contact and ingestion, causing paralysis and death by disrupting the function of sodium channels. This document provides detailed application notes, summarizing key efficacy data and outlining experimental protocols for the evaluation of this compound against common stored product pests.
Data Presentation: Efficacy of this compound
The following tables summarize the efficacy of this compound against key stored product insect pests on various grain commodities. Data is compiled from studies conducted under different environmental conditions.
Table 1: Adult Mortality of Stored Product Insects on Various Grains Treated with this compound
| Insect Species | Grain Commodity | This compound Conc. (ppm) | Temperature (°C) | Relative Humidity (%) | Exposure Time (days) | Mortality (%) |
| Rhyzopertha dominica | Oats | 10 | - | - | 21 | 100 |
| Rhyzopertha dominica | Whole Rice | 10 | - | - | 21 | 100 |
| Rhyzopertha dominica | Oats | 5 | - | - | - | 98.3 |
| Rhyzopertha dominica | Wheat | 10 | 30 | 55 | 21 | 100 |
| Rhyzopertha dominica | Wheat | 10 | 25 | 75 | 21 | 100 |
| Rhyzopertha dominica | Wheat | 10 | 30 | 75 | 21 | 100 |
| Sitophilus oryzae | Barley | 10 | - | - | 21 | 95.0 |
| Sitophilus oryzae | Wheat | 10 | 20 | 75 | 21 | 66.7 |
| Tribolium confusum | Maize | 10 | - | - | 21 | 76.8 |
| Tribolium confusum | Wheat | 10 | 20 | 75 | 21 | 81.1 |
| Prostephanus truncatus | Maize | 10 | 30 | 55 | - | 99.4 |
| Prostephanus truncatus | Maize | 10 | 30 | 75 | - | 97.8 |
Data compiled from multiple sources.
Table 2: Larval Mortality of Stored Product Insects on Grains Treated with this compound
| Insect Species | Grain Commodity | This compound Conc. (ppm) | Temperature (°C) | Relative Humidity (%) | Exposure Time (days) | Mortality (%) |
| Tribolium confusum | Barley | 10 | - | - | 21 | 99.4 |
| Tribolium confusum | Wheat | 10 | 25 | 55 | 14 | 99.4 |
| Ephestia kuehniella | Whole Rice | 10 | - | - | 21 | 96.1 |
| Ephestia kuehniella | Wheat | 10 | 20 | 55 | 21 | 75.6 |
| Ephestia kuehniella | Wheat | 10 | 30 | 55 | 21 | 75.6 |
Data compiled from multiple sources.
Table 3: Progeny Production Suppression by this compound
| Insect Species | Grain Commodity | This compound Conc. (ppm) | Temperature (°C) | Relative Humidity (%) | Progeny Production |
| Rhyzopertha dominica | Various | 5 | - | - | Almost suppressed |
| Tribolium confusum | Various | 10 | - | - | No progeny produced |
| Prostephanus truncatus | Maize | - | Various | Various | Complete suppression |
| Sitophilus oryzae | Various | 10 | - | - | 4.4 - 24.6 adults/vial |
Data compiled from multiple sources.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a grain protectant.
Protocol 1: Grain Treatment
Objective: To apply this compound to grain samples at specified concentrations.
Materials:
-
This compound standard (analytical grade)
-
Acetone or other suitable solvent
-
Uninfested grain (e.g., wheat, barley, maize, rice, oats)
-
Glass jars or vials
-
Pipettes
-
Fume hood
-
Roller mill or jar roller
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Calculate the volume of the stock solution required to achieve the desired concentrations (e.g., 0.1, 1, 5, and 10 ppm) on a known weight of grain.
-
Place a known weight of uninfested grain into glass jars.
-
In a fume hood, apply the calculated volume of the this compound solution dropwise onto the grain while continuously rotating the jar to ensure even coating.
-
For control samples, apply the same volume of solvent only.
-
Seal the jars and place them on a roller mill or manually roll them for at least 5 minutes to ensure uniform distribution of the insecticide.
-
Allow the solvent to evaporate completely by leaving the jars open in the fume hood for at least 2 hours, periodically shaking the contents.
Protocol 2: Adult and Larval Bioassays
Objective: To assess the mortality of stored product insects exposed to this compound-treated grain.
Materials:
-
Treated and untreated grain samples (from Protocol 1)
-
Glass vials with ventilated lids
-
Adult or larval stages of the target insect species (e.g., R. dominica, S. oryzae, T. confusum)
-
Camel hairbrush for insect handling
-
Incubators or environmental chambers set to desired temperature and relative humidity (e.g., 20, 25, 30°C and 55, 75% RH).
Procedure:
-
Place a specific quantity of treated or untreated grain (e.g., 20g) into each glass vial.
-
Introduce a known number of adult insects or larvae (e.g., 50 adults or 20 larvae) into each vial using a camel hairbrush.
-
Seal the vials with ventilated lids to allow for air exchange.
-
Place the vials in an incubator or environmental chamber under controlled conditions.
-
Record mortality at specified time intervals (e.g., 7, 14, and 21 days). An insect is considered dead if it does not move when prodded with a fine brush.
-
Calculate the percentage of mortality for each concentration and time point, correcting for control mortality using Abbott's formula if necessary.
Protocol 3: Progeny Production Assessment
Objective: To evaluate the effect of this compound on the reproductive capacity of stored product insects.
Procedure:
-
Following the final mortality assessment in the adult bioassay (Protocol 2), remove all parental adults (both live and dead) from the vials.
-
Return the vials containing the grain to the same controlled environmental conditions.
-
Allow sufficient time for the F1 generation to develop and emerge as adults (typically 4-6 weeks, depending on the species and conditions).
-
Sieve the contents of each vial and count the number of emerged adult progeny.
-
Compare the number of progeny in the treated samples to the control samples to determine the percentage of progeny reduction.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mode of action of this compound and the general experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as grain protectant for the management of five key stored-product insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insecticidal properties of this compound for the control of Ephestia kuehniella, Rhyzopertha dominica, Sitophilus oryzae, and Tribolium confusum on stored barley, maize, oats, rice, and wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
Application Notes and Protocols for the Analysis of Etofenprox and its α-CO Metabolite in Plant Commodities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the insecticide etofenprox and its primary metabolite, 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate (α-CO), in various plant-based commodities. The methodologies outlined are crucial for residue monitoring, food safety assessment, and environmental impact studies.
Introduction
This compound is a broad-spectrum pyrethroid-like insecticide used to control a wide range of pests in agriculture and public health.[1][2][3] Its chemical structure, which lacks a central ester bond, differentiates it from traditional pyrethroids. In plants and insects, this compound can be metabolized to its α-CO metabolite, a compound that exhibits increased toxicity to aquatic organisms.[4][5] Therefore, sensitive and reliable analytical methods for the simultaneous determination of both this compound and its α-CO metabolite in plant matrices are essential for regulatory compliance and risk assessment.
The methods detailed below are based on established analytical techniques such as gas chromatography-mass spectrometry (GC/MS), high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of this compound and its α-CO metabolite in different plant commodities.
Table 1: Method Performance for this compound Analysis
| Plant Commodity | Analytical Method | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Reference |
| Tomato | QuEChERS & HPLC-DAD | 0.01 | 87.5 - 92.2 | |
| Rice, Apple, Mandarin, Cabbage, Soybean | HPLC-UV | 0.02 | 93.6 - 106.4 | |
| Bell Pepper, Cucumber, Eggplant, Spinach, Tomato | HPLC-FLD | 0.00187 - 0.00387 | 85 - 111 | |
| Rice (Brown) | LC-MS/MS | Not Specified | Not Specified |
Table 2: Method Performance for this compound and α-CO Metabolite Analysis
| Plant Commodity | Analytical Method | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Reference |
| Peach | HPLC-UV | 0.01 | This compound: 86.9 - 91.6, α-CO: 86.6 - 95.8 | |
| Grape | HPLC-UV | 0.01 | This compound: 88.1, α-CO: 82.1 | |
| Apple | HPLC-UV | 0.01 | This compound: 91.2, α-CO: 89.7 | |
| Rice and Rice Straw | LC-MS/MS | Not Specified | Not Specified | |
| Various Crops | GC/MS | 0.01 | Not Specified |
Experimental Protocols
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol is suitable for the simultaneous determination of this compound and its α-CO metabolite in a variety of plant materials.
3.1.1. Sample Preparation and Extraction
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Homogenize a representative sample of the plant commodity.
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Weigh 20 g of the homogenized sample into a centrifuge tube.
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Add 100 mL of acetone and extract overnight.
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Filter the extract and evaporate the acetone.
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Partition the aqueous residue with hexane and 5% sodium chloride solution.
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Collect the hexane layer and dry it over anhydrous sodium sulfate.
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Evaporate the hexane to near dryness and redissolve in a suitable solvent for cleanup.
3.1.2. Cleanup
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Alumina Column Chromatography (for this compound):
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Pack a chromatography column with activated alumina.
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Load the concentrated extract onto the column.
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Elute this compound with a mixture of hexane and diethyl ether (e.g., 7:3 v/v).
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Silica Gel Column Chromatography (for α-CO Metabolite):
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Pack a chromatography column with activated silica gel.
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Load the concentrated extract onto the column.
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Elute the α-CO metabolite with a mixture of hexane and diethyl ether (e.g., 100:3 v/v).
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Florisil Column Chromatography (Optional Additional Cleanup for α-CO):
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For complex matrices, a further cleanup step using a Florisil column may be necessary. Elute with hexane:ethyl ether (85:15 v/v).
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3.1.3. GC/MS Analysis
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GC Conditions:
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Injector: Splitless mode
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Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
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Oven Temperature Program: Start at 70°C, ramp to 280°C.
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Carrier Gas: Helium
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MS Conditions:
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Ionization: Electron Impact (EI)
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Mode: Selected Ion Monitoring (SIM)
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Characteristic ions (m/z): this compound – 163, 376; α-CO – 163, 390.
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Protocol 2: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is effective for the analysis of this compound and its α-CO metabolite in fruits such as grapes, apples, and peaches.
3.2.1. Sample Preparation and Extraction
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Homogenize the fruit sample.
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Extract a known weight of the homogenate with acetone.
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Filter the extract and partition with n-hexane.
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For oily or pigmented samples, an additional acetonitrile/n-hexane partition may be required to remove lipids.
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Evaporate the organic solvent and redissolve the residue in the mobile phase.
3.2.2. Cleanup
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Florisil Column Chromatography:
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Pack a column with Florisil.
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Load the concentrated extract.
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Elute the analytes with a suitable solvent mixture (e.g., hexane:ethyl acetate).
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3.2.3. HPLC-UV Analysis
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: Acetonitrile/water gradient.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 225 nm.
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Column Temperature: 40°C.
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Visualizations
Caption: General experimental workflow for the analysis of this compound and its α-CO metabolite.
Caption: Simplified metabolic pathway of this compound in biological systems.
References
Troubleshooting & Optimization
Etofenprox Resistance in Anopheles gambiae: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying etofenprox resistance in Anopheles gambiae.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Anopheles gambiae?
This compound resistance in Anopheles gambiae is a multifactorial phenomenon involving three primary mechanisms:
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Target-site insensitivity: Point mutations in the voltage-gated sodium channel (VGSC) gene, the target for pyrethroid and DDT insecticides, reduce the binding affinity of this compound. The most common mutations are L995F (formerly L1014F) and L995S (formerly L1014S), often referred to as knockdown resistance (kdr) mutations.[1][2][3][4] Another mutation, N1570Y (formerly N1575Y), has also been associated with resistance.[1]
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Metabolic resistance: Overexpression of detoxification enzymes that metabolize this compound into non-toxic compounds is a major resistance mechanism. Key enzyme families involved are:
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Cytochrome P450 monooxygenases (P450s): Genes such as CYP6M2 and CYP9K1 have been shown to be significantly upregulated in this compound-resistant populations. These enzymes play a crucial role in metabolizing pyrethroids.
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Glutathione S-transferases (GSTs): Increased expression of GSTs, particularly GSTE2, has been linked to this compound resistance.
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Cuticular resistance: Thickening of the mosquito's cuticle can slow the penetration of insecticides, contributing to resistance. Overexpression of cuticular protein genes, such as CPR30, CPR130, and the cytochrome P450 gene CYP4G16 (involved in hydrocarbon biosynthesis), has been observed in resistant strains.
Q2: My Anopheles gambiae population shows high resistance to permethrin. Will it also be resistant to this compound?
Cross-resistance between permethrin (a traditional pyrethroid) and this compound (a non-ester pyrethroid) is common. Both insecticides target the same voltage-gated sodium channel, so populations with a high frequency of the kdr mutation (L995F/S) will likely show some level of resistance to both compounds. Additionally, metabolic resistance mechanisms, particularly the overexpression of P450s like CYP6M2, can contribute to cross-resistance. However, the level of resistance can differ. Some studies have shown lower resistance ratios for this compound compared to permethrin in strains carrying the L1014F kdr mutation.
Q3: How can I determine if metabolic resistance is present in my mosquito population?
Synergist bioassays are a common method to investigate the role of metabolic resistance. Synergists are chemicals that inhibit specific detoxification enzymes. If the mortality of mosquitoes increases significantly after pre-exposure to a synergist followed by this compound exposure, it suggests that the inhibited enzyme family plays a role in resistance.
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Piperonyl butoxide (PBO): Inhibits P450s.
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Diethyl maleate (DEM): Inhibits Glutathione S-transferases.
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S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterases.
A significant increase in mortality with PBO pre-exposure would strongly indicate the involvement of P450s in this compound resistance.
Troubleshooting Guides
Issue 1: Unexpectedly high survival in WHO/CDC bioassays with this compound.
Possible Causes & Troubleshooting Steps:
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Presence of Resistance Mechanisms: The mosquito population may have developed resistance to this compound.
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Action: Perform synergist assays with PBO to check for metabolic resistance mediated by P450s. Conduct molecular assays (qPCR or genotyping) to determine the frequency of kdr mutations (L995F/S, N1570Y).
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Incorrect Insecticide Concentration: The diagnostic dose of this compound may be too low for the target population, or the impregnated papers/bottles may be old or improperly stored.
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Action: Verify the concentration of your this compound solution and the date of paper impregnation or bottle coating. Always use a susceptible laboratory strain as a control to ensure the bioassay is performing correctly.
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Suboptimal Experimental Conditions: Temperature and humidity can affect mosquito activity and insecticide efficacy.
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Action: Ensure that the bioassays are conducted under standard WHO/CDC recommended conditions (typically 25±2°C and 80±10% relative humidity).
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Issue 2: Inconclusive results from synergist bioassays.
Possible Causes & Troubleshooting Steps:
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Multiple Resistance Mechanisms: The population may possess multiple resistance mechanisms, making the effect of a single synergist less pronounced. For example, if both target-site and metabolic resistance are present, inhibiting P450s with PBO may only partially restore susceptibility.
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Action: Combine synergist assays with molecular analysis of kdr mutations to get a more complete picture of the resistance profile.
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Incorrect Synergist Concentration or Exposure Time: The concentration of the synergist or the pre-exposure time may not be sufficient to fully inhibit the target enzymes.
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Action: Review the recommended protocols for synergist assays and ensure adherence to the specified concentrations and timings.
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Synergist is Not Affecting the Primary Resistance Mechanism: The primary resistance mechanism may not be metabolic.
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Action: If PBO, DEM, and DEF assays show no significant increase in mortality, investigate target-site mutations (kdr) and consider the possibility of cuticular resistance.
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Data Presentation
Table 1: Mortality of Anopheles gambiae s.l. from Yaoundé, Cameroon, to this compound (1x WHO Diagnostic Dose)
| Location | Season | Mortality Rate (%) |
| Ekié | Dry | ~30 |
| Ekié | Rainy | <20 |
Data extracted from a study on this compound resistance in Cameroon.
Table 2: Resistance Ratios for this compound and Permethrin in a Laboratory Strain of Anopheles gambiae (Akdr) with the L1014F Mutation
| Life Stage | Insecticide | Resistance Ratio (RR50) |
| First-instar larvae | This compound | 3.4 |
| Permethrin | 5 | |
| Fourth-instar larvae | This compound | 35 |
| Permethrin | 108 | |
| Adult Females | This compound | 4.3 |
| Permethrin | 14 |
RR50 is the ratio of the LC50 of the resistant strain to the LC50 of the susceptible strain. Data from a study characterizing resistance in laboratory strains.
Table 3: Upregulation of Detoxification Genes in this compound-Resistant Anopheles gambiae from Cameroon
| Gene | Enzyme Family | Fold Change (vs. Susceptible Strain) |
| Cyp6m2 | Cytochrome P450 | >5 |
| Cyp9k1 | Cytochrome P450 | >5 |
| Gste2 | Glutathione S-Transferase | >5 |
Data from a study on the molecular basis of this compound resistance.
Experimental Protocols
WHO Susceptibility Bioassay (Tube Test)
This protocol is adapted from the World Health Organization guidelines.
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Preparation: Use WHO tube test kits, which include exposure tubes (red dot) with insecticide-impregnated papers and control tubes (yellow dot) with untreated papers.
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Mosquito Selection: Use non-blood-fed female mosquitoes, 2-5 days old.
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Exposure: Introduce 20-25 mosquitoes into each of four exposure tubes and two control tubes.
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Observation: Place the tubes in a vertical position for 1 hour in a dark place at 25±2°C and 80±10% relative humidity.
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Recovery: After 1 hour, transfer the mosquitoes to holding tubes with access to a sugar solution.
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Mortality Reading: Record mortality after 24 hours. Mosquitoes unable to stand or fly are considered dead.
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Interpretation:
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98-100% mortality: Susceptible
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90-97% mortality: Resistance is suspected, further investigation is needed.
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<90% mortality: Resistant
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CDC Bottle Bioassay
This protocol is based on the Centers for Disease Control and Prevention guidelines.
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Bottle Coating: Coat the inside of 250 ml glass bottles with a diagnostic dose of this compound dissolved in acetone. A control bottle is coated with acetone only.
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Drying: Allow the bottles to dry completely.
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Mosquito Exposure: Introduce 10-25 mosquitoes into each bottle.
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Observation: Record the number of dead or alive mosquitoes at 15-minute intervals for up to 2 hours.
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Interpretation: Resistance is determined by the percentage of mosquitoes that die at a pre-determined threshold time.
Synergist Bioassay (using PBO)
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Preparation: Use two sets of insecticide-impregnated papers or coated bottles. One set with this compound only, and the other with both PBO and this compound. Alternatively, pre-expose mosquitoes to PBO-treated papers/bottles before exposing them to this compound.
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Pre-exposure (if applicable): Expose mosquitoes to papers or bottles treated only with the synergist (e.g., PBO) for a specified time (typically 1 hour).
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Insecticide Exposure: Transfer the pre-exposed mosquitoes to tubes/bottles with this compound. A control group is exposed to this compound without PBO pre-exposure.
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Mortality Recording: Record mortality as in the standard bioassay.
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Analysis: A significant increase in mortality in the synergist-exposed group compared to the non-exposed group indicates the involvement of the enzyme system inhibited by the synergist.
Quantitative PCR (qPCR) for Gene Expression Analysis
This is a general protocol for quantifying the expression of resistance-associated genes like CYP6M2.
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RNA Extraction: Extract total RNA from this compound-resistant and susceptible An. gambiae populations.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
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Primer Design: Design and validate primers specific to the target genes (e.g., CYP6M2, CYP9K1, GSTE2) and a housekeeping gene (e.g., RPS7, Actin5c) for normalization.
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qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
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Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the resistant population compared to the susceptible population, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Overview of this compound resistance mechanisms in Anopheles gambiae.
Caption: Workflow for investigating this compound resistance in An. gambiae.
Caption: Simplified pathway of metabolic resistance to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrethroid and this compound Resistance in Anopheles gambiae and Anopheles coluzzii from Vegetable Farms in Yaoundé, Cameroon: Dynamics, Intensity and Molecular Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 modified An. gambiae carrying kdr mutation L1014F functionally validate its contribution in insecticide resistance and combined effect with metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insecticide Resistance Profiling of Anopheles coluzzii and Anopheles gambiae Populations in the Southern Senegal: Role of Target Sites and Metabolic Resistance Mechanisms | MDPI [mdpi.com]
Etofenprox Technical Support Center: Overcoming Pyrethroid Cross-Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with etofenprox to overcome pyrethroid cross-resistance. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from conventional pyrethroids?
A1: this compound is a non-ester pyrethroid, sometimes referred to as a pseudo-pyrethroid, used for agricultural and public health pest control.[1][2] Unlike most pyrethroid insecticides which are esters, this compound has an ether bond.[2] This structural difference makes it more stable and less susceptible to detoxification by esterase enzymes, a common mechanism of pyrethroid resistance in insects.[1] Its mode of action is similar to other pyrethroids, targeting the voltage-gated sodium channels in insect nerve cells, which leads to paralysis and death.[2]
Q2: Can this compound effectively control insect populations that have developed resistance to other pyrethroids?
A2: this compound can be effective against some pyrethroid-resistant populations, particularly when the primary resistance mechanism is increased activity of esterase enzymes. Because this compound lacks the ester linkage that these enzymes target, it can bypass this form of resistance. However, cross-resistance to this compound can and does occur, especially in populations with other resistance mechanisms.
Q3: What are the main mechanisms of cross-resistance that can affect this compound's efficacy?
A3: There are two primary mechanisms of pyrethroid cross-resistance that can also confer resistance to this compound:
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Target-site insensitivity: This is often due to mutations in the voltage-gated sodium channel gene, commonly referred to as knockdown resistance (kdr). These mutations alter the binding site of the insecticide, reducing its effectiveness.
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Metabolic resistance: This involves the increased production of detoxification enzymes other than esterases, such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). These enzymes can metabolize and detoxify this compound, reducing its impact on the insect.
Q4: When should I consider using a synergist like piperonyl butoxide (PBO) in my this compound experiments?
A4: Using a synergist like PBO is a valuable diagnostic tool to investigate the potential role of P450-mediated metabolic resistance. PBO inhibits the activity of P450 enzymes. If you observe that the toxicity of this compound increases significantly in a resistant insect strain when it is pre-exposed to PBO, it strongly suggests that P450s are a major contributor to the observed resistance.
Data Presentation: Efficacy of this compound Against Susceptible and Resistant Insect Strains
The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound in the context of pyrethroid resistance.
Table 1: Larval Toxicity of this compound and Permethrin against Susceptible and Resistant Anopheles gambiae
| Insecticide | Strain | Genotype | LC50 (ppb) | Resistance Ratio (RR50) |
| This compound | G3 | Susceptible | 1.8 | - |
| Akdr | Resistant (L1014F kdr) | 63 | 35 | |
| Permethrin | G3 | Susceptible | 0.5 | - |
| Akdr | Resistant (L1014F kdr) | 54 | 108 |
Data sourced from a study on Anopheles gambiae larvae, highlighting the lower resistance ratio of this compound compared to permethrin in a kdr-resistant strain.
Table 2: Adult Topical Toxicity of this compound and Permethrin against Susceptible and Resistant Anopheles gambiae
| Insecticide | Strain | Genotype | LD50 (ng/mg) | Resistance Ratio (RR50) |
| This compound | G3 | Susceptible | 2.0 | - |
| Akdr | Resistant (L1014F kdr) | 8.5 | 4.3 | |
| Permethrin | G3 | Susceptible | 0.9 | - |
| Akdr | Resistant (L1014F kdr) | 12.5 | 14 |
Data from topical application on adult female Anopheles gambiae, further demonstrating a lower level of resistance to this compound than to permethrin in the Akdr strain.
Table 3: Adult Topical Toxicity of this compound and Cyfluthrin against Susceptible and Field-Collected Musca domestica (Housefly)
| Insecticide | Population | LD50 (g ai/m²) | Resistance Ratio (RR50) | Resistance Status |
| This compound | WHO | Susceptible | 0.009 | - |
| Kemer | Field | 0.021 | 2.33 | |
| Serik | Field | 0.089 | 6.44 | |
| Cyfluthrin | WHO | Susceptible | 0.003 | - |
| Kemer | Field | 0.015 | 5.00 | |
| Serik | Field | 0.089 | 29.67 |
Data from a study on housefly populations in Turkey, indicating low levels of resistance to this compound in field strains compared to another pyrethroid, cyfluthrin.
Experimental Protocols
1. CDC Bottle Bioassay for Adult Mosquitoes
This bioassay is a standard method for monitoring insecticide resistance by assessing the time it takes for mosquitoes to be knocked down by a specific concentration of an insecticide.
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Materials:
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250 ml glass Wheaton bottles
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Technical grade this compound
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High-purity acetone (solvent)
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Pipettes
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Aspirator
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Timer
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Adult mosquitoes (2-5 days old, non-blood-fed) from susceptible and resistant strains.
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Procedure:
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Bottle Coating: Prepare a stock solution of this compound in acetone. For a diagnostic dose of 12.5 µ g/bottle , for example, prepare a 12.5 µg/ml solution. Add 1 ml of this solution to each bottle. A control bottle should be prepared with 1 ml of acetone only.
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Drying: Roll and rotate the bottles to ensure an even coating of the solution on the inner surfaces. Place the bottles on their side in a fume hood and let them dry completely (usually 2-4 hours).
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Mosquito Introduction: Using an aspirator, introduce 20-25 adult female mosquitoes into each coated bottle and the control bottle.
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Observation: Start the timer immediately after introducing the mosquitoes. Record the number of knocked-down mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.
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Data Analysis: Plot the percentage of knocked-down mosquitoes against time for both the susceptible and resistant strains. Resistance is indicated if the field or resistant population takes significantly longer to reach 100% knockdown compared to the susceptible strain.
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2. Topical Application Bioassay
This method determines the dose of an insecticide required to cause 50% mortality (LD50) by directly applying a known amount of the insecticide to individual insects.
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Materials:
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Technical grade this compound and a comparison pyrethroid (e.g., permethrin)
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High-purity acetone
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Microapplicator
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Microsyringes
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CO2 for anesthetizing insects
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Adult insects from susceptible and resistant strains
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Holding containers with food and water.
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Procedure:
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Solution Preparation: Prepare serial dilutions of this compound and the comparison pyrethroid in acetone.
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Insect Anesthetization: Briefly anesthetize the adult insects with CO2.
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Topical Application: Using a microapplicator, apply a small, precise volume (e.g., 0.5-1 µl) of a specific insecticide dilution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.
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Holding and Observation: Place the treated insects in clean holding containers with access to a sugar solution. Maintain them under controlled temperature and humidity.
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Mortality Assessment: Record mortality at 24 hours post-application. An insect is considered dead if it is unable to move when prodded.
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Data Analysis: Use probit analysis to calculate the LD50 for each insecticide in both the susceptible and resistant strains. The resistance ratio (RR) is calculated by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.
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Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality in control group (>10%) | 1. Contamination of glassware or solvent. | 1. Ensure all glassware is thoroughly cleaned and rinsed with acetone before use. Use fresh, high-purity acetone for control solutions. |
| 2. Stressful handling of insects. | 2. Minimize handling time and use a gentle aspirator. Ensure insects are not overcrowded in holding containers. | |
| 3. Unhealthy insect colony. | 3. Check rearing conditions (temperature, humidity, nutrition). Do not use insects that appear weak or stressed. | |
| Inconsistent results between replicates | 1. Uneven coating of bottles in CDC bioassay. | 1. Rotate bottles consistently during coating and drying to ensure a uniform insecticide layer. |
| 2. Inaccurate dilutions or application in topical bioassay. | 2. Calibrate the microapplicator regularly. Prepare fresh serial dilutions for each experiment. | |
| 3. Variation in insect age or physiological state. | 3. Use insects of a consistent age (e.g., 3-5 days old) and ensure they are from the same cohort and rearing conditions. | |
| Lower than expected mortality in resistant strain | 1. Degradation of insecticide stock solution. | 1. Store this compound stock solutions at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
| 2. High level of resistance in the insect strain. | 2. Confirm the resistance mechanism (e.g., through synergist assays or genetic testing). Consider testing a higher range of concentrations. | |
| This compound solution appears cloudy or precipitates | 1. Low solubility in the chosen solvent. | 1. This compound is soluble in acetone and DMSO. If using DMSO, ultrasonic treatment may be needed, and use freshly opened DMSO as it is hygroscopic. |
| 2. Low temperature of the solution. | 2. Ensure the solution is at room temperature before use. |
Visualizations
Signaling Pathways and Mechanisms
Experimental Workflow
Logical Relationships
References
Etofenprox Application in Rice Paddies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the application of Etofenprox in rice paddies. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data summaries, and visual diagrams to aid in experimental design and troubleshooting.
Quick Navigation
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Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a non-ester pyrethroid insecticide used to control a broad spectrum of insect pests in agriculture, including those in rice paddies.[1][2] Its primary mode of action is the disruption of the insect's nervous system. It specifically targets voltage-gated sodium channels in nerve cells, binding to them and causing prolonged channel opening. This leads to uncontrolled nerve impulses, resulting in paralysis and eventual death of the insect.[3]
Q2: Which pests in rice paddies is this compound effective against?
A2: this compound is effective against a range of major rice pests, including:
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Brown Planthopper (Nilaparvata lugens)[1]
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White-backed Planthopper (Sogatella furcifera)[1]
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Rice Water Weevil (Lissorhoptrus oryzophilus)
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Green Leafhopper (Nephotettix spp.)
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Rice bugs (Leptocorisa spp.)
Q3: What are the recommended application timings for this compound in rice paddies?
A3: The optimal timing of this compound application depends on the target pest and the growth stage of the rice crop. For instance, against the rice water weevil, a post-flood application when the majority of rice plants are at the 2-leaf stage has been shown to be effective. For planthoppers, application during the heading or flowering stage may be necessary if populations persist. It is crucial to monitor pest populations and apply when they reach economic threshold levels.
Q4: Is this compound known to cause phytotoxicity in rice?
A4: this compound formulations are generally considered to have a low risk of phytotoxicity in rice when applied at recommended rates and dilutions. However, applying a dose three times higher than the recommended safe use has been noted to have the potential for phytotoxicity, though in one study it was avoided. Symptoms of phytotoxicity in plants can include leaf burn, chlorosis (yellowing), leaf distortion, and stunted growth. If phytotoxicity is suspected, it is important to rule out other causes such as nutrient deficiencies or diseases.
Q5: What is the environmental fate of this compound in a rice paddy ecosystem?
A5: this compound has a relatively short half-life in soil, typically ranging from 1 to 3 weeks in aerobic conditions. It has low aqueous solubility and a high affinity for soil, meaning it is not prone to leaching into groundwater. The primary route of offsite movement is likely through transport on suspended sediments.
Troubleshooting Guide
Q1: I've applied this compound at the recommended rate, but I'm still seeing high pest populations. What could be the issue?
A1: Several factors could contribute to reduced efficacy:
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Pest Resistance: Continuous use of the same insecticide can lead to the development of resistance in pest populations. It is advisable to rotate this compound with insecticides that have a different mode of action.
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Improper Application Timing: The application may have been made too early or too late in the pest's life cycle. For example, some insecticides are more effective against larval stages than adults.
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Incorrect Application Technique: Poor spray coverage can result in suboptimal pest control. Ensure that the application equipment is properly calibrated and that the spray reaches the target area of the plant where the pests are located.
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Water Quality: The quality of the water used for mixing the insecticide can affect its performance. Water with high levels of suspended solids can bind to the insecticide, reducing its effectiveness.
Q2: I've observed a decline in beneficial insect populations after applying this compound. How can I mitigate this?
A2: While this compound is considered to have a lower impact on some beneficial insects compared to other pyrethroids, it can still affect non-target organisms. To minimize the impact on beneficial insects:
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Adopt Integrated Pest Management (IPM): Use this compound as part of a broader IPM strategy that includes biological control, cultural practices, and the use of resistant rice varieties.
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Apply Selectively: If possible, apply the insecticide in a targeted manner to areas with high pest infestations rather than broadcast spraying the entire field.
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Timing of Application: Avoid spraying during peak activity times for beneficial insects, such as pollinators.
Q3: I am concerned about the impact of this compound on aquatic life in my rice-fish co-culture system. What are the risks?
A3: this compound is known to be highly toxic to fish and aquatic invertebrates. Therefore, its use in rice-fish co-culture systems is not recommended. Labels for this compound products for rice often include a statement advising against their use in fields where crayfish or shrimp are raised.
Data Summaries
Table 1: Efficacy of this compound Against Key Rice Pests
| Target Pest | Formulation | Application Rate | Efficacy/Observation | Source |
| Brown Planthopper (Nilaparvata lugens) | 10% EC | 98.98 mg a.i./L | LC50 | |
| Brown Planthopper (Nilaparvata lugens) | 10% EC | 2.26 mg a.i./L | LC10 | |
| Stored Rice Pests (e.g., Rhyzopertha dominica) | - | 10 ppm | 100% mortality after 21 days on whole rice | |
| Spodoptera litura (in lab) | 20% EC | - | 100% mortality at initial application, reduced to 63% after 3 days |
Table 2: Toxicity of this compound to Non-Target Organisms
| Organism | Endpoint | Value | Unit | Source |
| Daphnia magna (Water Flea) | 48h LC50 | Highly Toxic | - | |
| Fish (general) | Acute Toxicity | Highly Toxic | - | |
| Tilapia niloticus | 24h LC50 | 8.4 | mg/L | |
| Tilapia zillii | 24h LC50 | 5.0 | mg/L | |
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 2.7 | µg/L | |
| Bluegill Sunfish (Lepomis macrochirus) | 96h LC50 | 13.0 | µg/L | |
| Spiders (in rice fields) | Population Reduction | 64.3 - 99.4% | - | |
| Bees | Acute Contact/Oral Toxicity | Highly Toxic | - |
Experimental Protocols
Protocol 1: Field Efficacy Trial of this compound Against Rice Pests
This protocol outlines a standard procedure for conducting a field trial to evaluate the efficacy of this compound against insect pests in a rice paddy.
1. Experimental Design:
- Design: Randomized Complete Block Design (RCBD) is commonly used.
- Replicates: A minimum of three to four replications should be used to ensure statistical validity.
- Plot Size: Plot sizes may range from 25 to 100 m². A common size is 4 x 9 m.
- Treatments: Include different application rates of this compound, a standard insecticide for comparison, and an untreated control.
2. Crop Management:
- Follow standard agronomic practices for the region regarding rice variety, planting density, fertilization, and water management.
3. Application of Insecticide:
- Equipment: Use a calibrated sprayer (e.g., knapsack sprayer with a multi-nozzle boom) to ensure uniform application.
- Timing: Apply the insecticide based on the life cycle of the target pest and when pest populations reach a pre-determined threshold.
- Dosage: Prepare spray solutions according to the desired application rates (e.g., g a.i./ha).
4. Data Collection:
- Pest Population Assessment:
- Conduct a pre-treatment count of the target pest population.
- Post-treatment counts should be taken at regular intervals (e.g., 3, 7, and 14 days after application).
- Sampling can be done by randomly selecting a set number of hills per plot and counting the number of insects.
- Phytotoxicity Assessment: Visually inspect the rice plants for any signs of phytotoxicity (e.g., leaf discoloration, stunting) at each data collection interval.
- Yield Data: At the end of the growing season, harvest a designated area from the center of each plot to determine the grain yield.
5. Data Analysis:
- Analyze the pest population data and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
- Calculate the percent reduction in pest population over the control.
Signaling Pathways and Workflows
This compound Mode of Action on Insect Voltage-Gated Sodium Channels
Caption: this compound binds to the open state of voltage-gated sodium channels, preventing inactivation and leading to prolonged nerve firing.
Experimental Workflow for Insecticide Efficacy Trial in Rice Paddies
Caption: A typical workflow for conducting an insecticide efficacy trial in a rice paddy, from planning to reporting.
References
Technical Support Center: Synergistic Effects of PBO with Etofenprox in Resistant Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synergistic effects of Piperonyl Butoxide (PBO) with Etofenprox in insecticide-resistant strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PBO synergizes the effect of this compound?
A1: PBO is a well-known synergist that primarily acts by inhibiting the activity of metabolic enzymes within the insect, particularly cytochrome P450 monooxygenases (P450s).[1][2] These enzymes are often overexpressed in resistant insect strains and are responsible for detoxifying insecticides like this compound, rendering them less effective.[3][4][5] By inhibiting P450s, PBO prevents the breakdown of this compound, leading to an increased concentration of the active insecticide at the target site and restoring its efficacy against resistant populations.
Q2: How is the synergistic effect of PBO with this compound quantified?
A2: The synergistic effect is typically quantified using metrics such as the Resistance Ratio (RR) and the Synergistic Ratio (SR). The RR compares the lethal dose (LD50) or lethal concentration (LC50) of an insecticide in a resistant strain to that in a susceptible strain. The SR is calculated by dividing the LD50 or LC50 of the insecticide alone by the LD50 or LC50 of the insecticide in combination with the synergist in the resistant strain. A higher SR value indicates a greater synergistic effect.
Q3: In which insect species has the synergistic effect of PBO with this compound or other pyrethroids been observed?
A3: The synergistic effect of PBO with pyrethroids has been documented in a variety of insect species, most notably in mosquito vectors of diseases such as Anopheles gambiae, Anopheles culicifacies, and Culex quinquefasciatus. Resistance to this compound has been identified in several mosquito strains, and studies have investigated the potential for PBO to overcome this resistance.
Q4: What are the standard experimental protocols to evaluate the synergy between PBO and this compound?
A4: Standardized bioassays are crucial for evaluating synergy. The most commonly used protocols are the Centers for Disease Control and Prevention (CDC) bottle bioassay and the World Health Organization (WHO) tube test. These protocols involve exposing insects to a surface treated with the insecticide alone, the synergist alone, and a combination of the two, followed by mortality assessment.
Troubleshooting Guides
Bioassay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality in control group (exposed to solvent only) | - Contaminated solvent or glassware.- Solvent toxicity to the test insects.- Unhealthy insect colony. | - Use fresh, high-purity solvent (e.g., acetone).- Ensure complete evaporation of the solvent before introducing insects.- Maintain a healthy, unstressed insect colony. If control mortality is between 5-20%, correct the data using Abbott's formula. If it exceeds 20%, the experiment should be repeated. |
| Inconsistent results between replicates | - Uneven coating of insecticide/synergist in bottles or on filter papers.- Variation in insect age, sex, or nutritional status.- Fluctuations in environmental conditions (temperature, humidity). | - Follow standardized coating procedures to ensure a uniform layer.- Use insects of a consistent age, sex (typically non-blood-fed females for mosquitoes), and from a synchronized rearing process.- Conduct experiments in a controlled environment with stable temperature and humidity. |
| No synergistic effect observed in a known resistant strain | - Resistance mechanism is not primarily mediated by P450s (e.g., target-site insensitivity like kdr mutations, or involvement of other enzymes like esterases).- Inappropriate concentration of PBO used. | - Investigate other potential resistance mechanisms through biochemical assays (e.g., esterase activity) or molecular diagnostics (kdr genotyping).- Perform a dose-response experiment with varying concentrations of PBO to determine the optimal synergistic concentration. |
| High mortality in the PBO-only group | - The concentration of PBO used is toxic to the insects. | - Determine the sub-lethal concentration of PBO through a dose-response assay and use that concentration for synergy tests. PBO itself should not cause significant mortality. |
Quantitative Data on PBO Synergism with Pyrethroids
The following table summarizes data on the synergistic effects of PBO with pyrethroids in resistant insect strains. While specific data for this compound can be limited, data for other pyrethroids in well-characterized resistant strains provide a strong indication of the potential for PBO to overcome metabolic resistance.
| Insect Species | Strain | Insecticide | LD50/LC50 without PBO | LD50/LC50 with PBO | Resistance Ratio (RR) | Synergistic Ratio (SR) | Reference(s) |
| Anopheles gambiae | Akdr (Resistant) | Permethrin | - | - | 14 | - | |
| Anopheles gambiae | Akdr (Resistant) | This compound | - | - | 4.3 | Not synergized | |
| Culex quinquefasciatus | OC-R (Wild Resistant) | Deltamethrin | 0.22% | 0.04% | 11.2 | 5.5 | |
| Anopheles culicifacies | Field (Resistant) | Deltamethrin | >80% mortality not achieved | 98.7-100% mortality | - | Significant increase in susceptibility | |
| Rhyzopertha dominica | Resistant Strains | Deltamethrin | - | - | - | Up to 27 |
Note: In the Akdr strain of Anopheles gambiae, while PBO synergized permethrin, it did not significantly synergize this compound, suggesting other resistance mechanisms may be at play for this specific insecticide in this strain.
Experimental Protocols
CDC Bottle Bioassay for Synergism
This protocol is adapted from the CDC guidelines for evaluating insecticide resistance.
a. Preparation of Solutions:
-
Insecticide Stock Solution: Prepare a stock solution of this compound in a high-purity solvent like acetone to a known concentration (e.g., 1 mg/mL).
-
Synergist Stock Solution: Prepare a stock solution of PBO in acetone (e.g., 10 mg/mL).
-
Working Solutions: Prepare serial dilutions of the this compound stock solution to determine the diagnostic concentration. Prepare a working solution of PBO at a pre-determined sub-lethal concentration.
b. Coating the Bottles:
-
Use 250 mL glass bottles.
-
Insecticide Only: Add 1 mL of the this compound working solution to the bottle.
-
Synergist Only: Add 1 mL of the PBO working solution to another bottle.
-
Combined Treatment: Add 1 mL of the this compound working solution and 1 mL of the PBO working solution to a third bottle.
-
Control: Add 1 mL of acetone to a control bottle.
-
Roll and rotate each bottle to ensure an even coating of the inner surface. Allow the solvent to evaporate completely in a fume hood.
c. Bioassay Procedure:
-
Introduce 20-25 non-blood-fed female insects (e.g., mosquitoes, 3-5 days old) into each bottle.
-
Record the number of knocked-down insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Transfer the insects to clean holding containers with access to a sugar solution.
-
Record mortality after 24 hours.
Biochemical Assay for Cytochrome P450 Activity
This is a general protocol to measure P450 activity, which can be adapted for specific resistant strains.
a. Sample Preparation:
-
Homogenize individual insects or specific tissues (e.g., midgut) in a suitable buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant containing the microsomal fraction (where P450s are located) is used for the assay.
b. Assay Procedure:
-
Use a commercially available P450 activity assay kit (e.g., P450-Glo™ Assay) or a standard method using a substrate like 7-ethoxycoumarin O-deethylase (ECOD).
-
In a microplate, add the insect supernatant, the P450 substrate, and an NADPH-generating system to initiate the reaction.
-
To test the inhibitory effect of PBO, pre-incubate the supernatant with PBO before adding the substrate.
-
Measure the product formation over time using a plate reader (luminescence or fluorescence, depending on the assay).
-
Calculate the P450 activity based on a standard curve and normalize to the total protein concentration in the sample.
Signaling Pathways and Experimental Workflows
Mechanism of PBO Synergy
The following diagram illustrates the metabolic detoxification of this compound by cytochrome P450s and the inhibitory action of PBO.
Caption: PBO inhibits cytochrome P450s, preventing this compound detoxification.
Experimental Workflow for Synergism Study
This workflow outlines the logical steps for conducting a study on the synergistic effects of PBO with this compound.
References
- 1. Characterizing Permethrin and this compound Resistance in Two Common Laboratory Strains of Anopheles gambiae (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Control of Neglected Tropical Diseases [who.int]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Unpacking WHO and CDC Bottle Bioassay Methods: A Comprehensive Literature Review and Protocol Analysis Revealing Key Outcome Predictors - PMC [pmc.ncbi.nlm.nih.gov]
Etofenprox Degradation in Laboratory Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the laboratory analysis of Etofenprox and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in laboratory settings?
A1: this compound primarily degrades through two main pathways in laboratory studies: photodegradation and microbial degradation. Photolysis, or degradation due to light, can be a significant factor, especially when samples are exposed to sunlight or artificial light sources with UV components.[1][2] Microbial degradation occurs in non-sterile samples like soil and water, where microorganisms metabolize the compound.[2] this compound is noted to be stable against hydrolysis in both acidic and alkaline conditions.
Q2: What are the major degradation products of this compound I should be looking for?
A2: The most commonly reported degradation products are:
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α-CO (ester form): Formed by the oxidation of the ether linkage. This is often a major product of photodegradation.
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4'-OH (4'-hydroxythis compound): Results from the hydroxylation of the phenoxy phenyl ring.
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Cleavage Products: Such as m-phenoxybenzoic acid (m-PBA), resulting from the breaking of the ether bond.
Q3: My this compound standard solution seems to be degrading. What are the recommended storage conditions?
A3: For optimal stability, this compound stock solutions should be stored in a freezer. It is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3] It is also advisable to protect solutions from light to prevent photodegradation.[1]
Q4: I am observing significant matrix effects in my analysis of this compound in food samples. What can I do to mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are common in complex matrices. To mitigate these, consider the following:
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.
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Use of Analyte Protectants: Adding compounds like polyethylene glycol (PEG) to your samples can help reduce the matrix effect in GC analysis.
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Effective Cleanup: Employing a robust sample cleanup technique, such as Florisil or silica gel solid-phase extraction (SPE), can remove many interfering compounds. For fatty matrices, specific sorbents like C18 or Z-Sep can be beneficial.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect.
Troubleshooting Guides
Issue 1: Unexpectedly Fast or Incomplete Degradation of this compound
| Potential Cause | Troubleshooting Step |
| Photodegradation | Protect samples, standards, and extracts from light by using amber vials or covering glassware with aluminum foil. Work in a dimly lit area when possible. |
| Microbial Activity | For studies not focused on microbial degradation, ensure all glassware is sterile and use sterilized soil or water. If studying abiotic degradation, consider adding a microbial inhibitor. |
| Incorrect pH | Although this compound is generally stable across a range of pH values, ensure the pH of your medium is within the expected range for your study and is consistent across all samples. |
| Temperature Fluctuations | Maintain a constant and controlled temperature throughout the experiment, as higher temperatures can accelerate degradation. |
Issue 2: Poor Recovery of this compound During Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction from Fatty Matrices | For samples with high fat content, like oily crops or animal tissues, ensure thorough homogenization. An acetonitrile/n-hexane partition can be effective in removing nonpolar lipids. Consider a freeze-out step to precipitate lipids. |
| Suboptimal SPE Cleanup | Ensure the Florisil or silica SPE cartridge is properly conditioned before loading the sample. Optimize the elution solvent; a mixture of hexane and acetone (e.g., 90:10) is often used for Florisil. Ensure the extract is completely dry before Florisil cleanup as water can reduce its effectiveness. |
| Analyte Adsorption | This compound can adsorb to active sites in the GC inlet or on glassware. Using analyte protectants can help mitigate this in GC analysis. Ensure all glassware is properly silanized if adsorption is suspected. |
Issue 3: Chromatographic Problems (Peak Tailing, Co-elution, Poor Resolution)
| Potential Cause | Troubleshooting Step |
| Peak Tailing | This can be caused by active sites on the analytical column. For HPLC, ensure the mobile phase pH is appropriate for this compound. Using a high-purity, end-capped C18 column is recommended. For GC, a contaminated inlet liner can be a cause; regular replacement is advised. |
| Co-elution of this compound and its Metabolites | Optimize the mobile phase gradient (for HPLC) or the temperature program (for GC). A slower gradient or ramp rate can improve separation. Experiment with different column chemistries if co-elution persists. |
| Poor Resolution | Ensure the HPLC mobile phase is properly degassed. Check for leaks in the system. A guard column can help protect the analytical column from contamination that can lead to poor peak shape and resolution. |
Quantitative Data Summary
The degradation half-life of this compound can vary significantly depending on the experimental conditions. The following table summarizes reported half-life values.
| Condition | Matrix | Half-life (t½) | Reference |
| Photodegradation (Simulated Sunlight) | Flooded Soil Surface | 3.0 days | |
| Photodegradation (Simulated Sunlight) | Air-dried Soil Surface | 18 days | |
| Photodegradation (Simulated Sunlight) | Glass Surface | 5.5 hours |
Experimental Protocols
Protocol 1: Analysis of this compound in Agricultural Products by HPLC-UV
This protocol is a general guideline for the analysis of this compound in agricultural products like fruits and vegetables.
-
Sample Homogenization: Weigh a representative portion of the sample and homogenize it. For dry samples, water may need to be added.
-
Extraction:
-
To a 20 g homogenized sample, add 100 mL of acetone and blend at high speed for 2 minutes.
-
Filter the extract through a Büchner funnel with filter paper.
-
Rinse the blender with an additional 50 mL of acetone and pass it through the filter.
-
-
Liquid-Liquid Partitioning:
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Transfer the acetone extract to a 1 L separatory funnel.
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Add 50 mL of dichloromethane and 400 mL of a 5% NaCl solution.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Drain the lower organic layer into a flask.
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Repeat the extraction of the aqueous layer twice more with 50 mL of dichloromethane.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Florisil Column Cleanup:
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Pack a chromatography column with 10 g of activated Florisil.
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Pre-wet the column with 50 mL of hexane.
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Concentrate the dried extract to a small volume and load it onto the column.
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Elute the column with a mixture of hexane and diethyl ether or hexane and acetone. The exact ratio may need to be optimized.
-
Collect the eluate containing this compound.
-
-
Analysis:
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Evaporate the collected fraction to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile/water).
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Inject an aliquot into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
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Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A common starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
-
Visualizations
This compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Troubleshooting Workflow for Low Analyte Recovery
Caption: Troubleshooting low recovery of this compound.
References
Improving the residual efficacy of Etofenprox formulations
Welcome to the technical support center for improving the residual efficacy of Etofenprox formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the residual efficacy of this compound formulations?
A1: The residual efficacy of this compound can be limited by several factors, including:
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Photodegradation: this compound, like many pesticides, is susceptible to degradation upon exposure to UV radiation from sunlight, which significantly reduces its persistence.[1]
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Environmental Factors: Temperature, pH, and rainfall can all impact the stability and persistence of the formulation on treated surfaces. High temperatures can increase the rate of degradation.[1]
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Formulation Type: The type of formulation (e.g., emulsifiable concentrate, wettable powder) can influence its adhesion to surfaces and the release rate of the active ingredient.[2]
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Insect Resistance: The development of resistance in target insect populations can lead to a perceived decrease in residual efficacy.[3][4] Common resistance mechanisms include metabolic detoxification by enzymes like cytochrome P450s and esterases.
Q2: How can I enhance the photostability of my this compound formulation?
A2: To improve photostability, consider incorporating UV absorbers into your formulation. These compounds help protect the active ingredient from degradation by absorbing harmful UV radiation. Additionally, controlled-release formulations, such as encapsulation, can provide a physical barrier against UV exposure.
Q3: What is the role of encapsulation in improving residual efficacy?
A3: Encapsulation, particularly nano-encapsulation using polymers like chitosan or liposomes, can significantly extend the residual efficacy of this compound. This technique protects the active ingredient from environmental degradation (e.g., UV light, pH) and allows for a controlled, sustained release over a longer period. Studies have shown that encapsulated formulations can maintain their efficacy for more than twice as long as conventional formulations.
Q4: My this compound formulation shows reduced efficacy against a specific insect population. What could be the cause?
A4: Reduced efficacy against a specific insect population, especially if it was previously effective, strongly suggests the development of insecticide resistance. The primary mechanisms of resistance to pyrethroid-like insecticides like this compound are metabolic resistance (where the insect's enzymes detoxify the insecticide more rapidly) and target-site insensitivity.
Q5: How can I overcome suspected insecticide resistance?
A5: If you suspect resistance, consider the following strategies:
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Incorporate a Synergist: Synergists are compounds that, while not toxic on their own, can enhance the effectiveness of an insecticide by inhibiting the metabolic enzymes responsible for detoxification in resistant insects. For pyrethroid resistance, piperonyl butoxide (PBO) is a commonly used synergist that inhibits cytochrome P450 monooxygenases.
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Rotate Insecticides: Avoid continuous use of insecticides with the same mode of action. Rotating with insecticides from different chemical classes can help manage and delay the development of resistance.
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Investigate Resistance Mechanisms: Conduct bioassays with and without synergists to determine the likely resistance mechanism (see Troubleshooting Guide).
Troubleshooting Guides
Issue 1: Rapid Loss of Efficacy in Field Trials
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Review the formulation for the presence of UV protectants.2. If none are present, consider adding a compatible UV absorber.3. Alternatively, evaluate a controlled-release formulation (e.g., microencapsulation) to shield the active ingredient. |
| Wash-off due to Rain | 1. Assess the rainfastness of your formulation. 2. Incorporate adjuvants such as sticking agents to improve adhesion to treated surfaces. |
| Sub-optimal pH of Spray Solution | 1. Measure the pH of the water used for dilution. This compound formulations are typically stable within a pH range of 5.0 to 7.0.2. Adjust the pH of the spray solution using a suitable buffer if necessary. |
| Rapid Volatilization | 1. Consider the vapor pressure of this compound and the environmental conditions during application.2. Encapsulation can reduce the rate of volatilization. |
Issue 2: Inconsistent Results in Laboratory Bioassays
| Possible Cause | Troubleshooting Steps |
| Insecticide Resistance in Test Population | 1. Obtain a known susceptible strain of the target insect for comparison.2. Conduct synergist bioassays: pre-expose a subset of the resistant population to a synergist (e.g., PBO) before exposing them to this compound. A significant increase in mortality compared to this compound alone indicates metabolic resistance. |
| Improper Formulation Dilution | 1. Verify the calculations for the desired concentration.2. Ensure the formulation is thoroughly mixed before taking an aliquot for dilution.3. Check the calibration of pipettes and other measuring equipment. |
| Inadequate Surface Treatment | 1. Ensure uniform application of the formulation to the test surface.2. For volatile solvents, allow sufficient time for the solvent to evaporate before introducing the insects. |
| Environmental Conditions in Bioassay | 1. Maintain consistent temperature and humidity during the bioassay, as these can affect insect metabolism and insecticide efficacy. |
Data Presentation
Table 1: Comparison of Residual Efficacy of Standard vs. Controlled-Release this compound Formulations against Spodoptera litura
| Days After Spraying | Mortality Rate (%) - Standard this compound 20% EC | Mortality Rate (%) - Encapsulated this compound (ENC2A) |
| 0 | 100 | - |
| 3 | 63 | - |
| 5 | < 50 | - |
| 9 | - | 83 |
| 14 | - | > 50 |
| 15 | ~ 0 | - |
Data adapted from a study on nano-encapsulated this compound.
Table 2: Effect of a Synergist on this compound Efficacy against Pyrethroid-Resistant Mosquitoes
| Treatment | Insect Strain | Mortality Rate (%) |
| This compound alone | Susceptible | 98-100 |
| This compound alone | Resistant | 40-60 |
| Synergist (PBO) alone | Resistant | < 5 |
| This compound + Synergist (PBO) | Resistant | 90-100 |
This table presents hypothetical data to illustrate the expected outcome of a synergist bioassay.
Experimental Protocols
Protocol 1: Preparation of a Chitosan-Based Nano-encapsulated this compound Formulation
This protocol is a generalized procedure based on methodologies described in the literature.
Materials:
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This compound (technical grade)
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Lecithin
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Chitosan (e.g., MW 30,000)
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Acetic acid
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Ethanol
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High-speed homogenizer
-
Ultrasonicator
Methodology:
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Prepare the Chitosan Solution: Dissolve chitosan in a dilute aqueous solution of acetic acid (e.g., 1% v/v) to the desired concentration (e.g., 0.1% w/v). Stir until fully dissolved.
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Prepare the Organic Phase: Dissolve this compound and lecithin in ethanol.
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Form the Emulsion: Add the organic phase to the aqueous chitosan solution under high-speed homogenization to form a primary emulsion.
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Nano-emulsification: Subject the primary emulsion to ultrasonication to reduce the droplet size to the nano-range.
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Solvent Evaporation: Remove the ethanol from the nano-emulsion using a rotary evaporator.
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Characterization: Analyze the resulting nano-encapsulated formulation for particle size, encapsulation efficiency, and loading capacity.
Protocol 2: Evaluating Residual Efficacy using a Cone Bioassay
This protocol is based on WHO guidelines for testing the efficacy of indoor residual sprays.
Materials:
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Test surfaces (e.g., cement, wood, mud blocks)
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This compound formulations (test and control)
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Spraying equipment calibrated for the target application rate
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WHO cones
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Susceptible adult insects (e.g., Anopheles gambiae)
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Aspirator
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Holding cups with a sugar source
Methodology:
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Surface Treatment: Spray the test surfaces with the this compound formulations at the desired application rate (e.g., 0.1 g/m²). Leave a surface untreated as a control. Allow the surfaces to dry completely.
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Insect Exposure: At specified time intervals post-treatment (e.g., 24 hours, 1 week, 1 month, etc.), fix the WHO cones to the treated surfaces.
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Introduce a known number of adult insects (e.g., 10-15) into each cone using an aspirator.
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Expose the insects for a fixed period (e.g., 30 minutes).
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Post-Exposure: Transfer the insects from the cones to clean holding cups. Provide them with a 10% sugar solution.
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Mortality Assessment: Record knockdown at 1 hour and mortality at 24 hours post-exposure.
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Data Analysis: Calculate the percentage mortality for each time interval. The residual efficacy is determined by the duration for which the mortality rate remains above a certain threshold (e.g., 80%).
Protocol 3: Quantification of this compound Residues on a Surface
This protocol outlines a general method for residue analysis using LC-MS/MS.
Materials:
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Treated surfaces
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Swabs (e.g., cotton gauze)
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Extraction solvent (e.g., acetone or acetonitrile)
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Solid Phase Extraction (SPE) cartridges for cleanup
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LC-MS/MS system
Methodology:
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Sample Collection: At various time points after application, wipe a defined area of the treated surface with a swab moistened with the extraction solvent.
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Extraction: Place the swab in a vial with a measured volume of extraction solvent. Extract the residues by vortexing or sonication.
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Cleanup: Pass the extract through an SPE cartridge to remove interfering co-extractives. Elute the this compound with an appropriate solvent.
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Analysis: Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection into the LC-MS/MS system.
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Quantification: Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from certified reference standards.
Visualizations
Caption: Workflow for comparing standard and controlled-release formulations.
Caption: Logical flow for troubleshooting reduced this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. Efficacy of this compound against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First Report of Biochemical Mechanisms of Insecticide Resistance in the Field Population of Culex pipiens (Diptera: Culicidae) from Sari, Mazandaran, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]
Etofenprox stability issues in acidic and alkaline conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of etofenprox, focusing on its behavior in acidic and alkaline conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, helping you to identify and resolve potential stability problems.
| Issue/Observation | Potential Cause | Recommended Action |
| Degradation of this compound in an aqueous solution with acidic or neutral pH (pH 4-7). | This compound is highly stable to hydrolysis in this pH range.[1][2] Degradation is likely due to other factors. | 1. Check for light exposure: this compound is susceptible to photolysis. Ensure experiments are conducted in the dark or under amber light. The half-life under high-intensity lamps can be around 4 days.[1] 2. Suspect microbial contamination: If the solution is not sterile, microbial degradation can occur. Use sterile buffers and glassware. |
| Observed degradation of this compound in an alkaline solution (e.g., pH 9). | While stable in 1N NaOH for at least 10 days, some sources suggest that one of its metabolites, α-CO, can hydrolyze at pH 9.[1][3] It's possible that minor degradation of this compound itself could be forced under prolonged exposure to moderately alkaline conditions, although this is not significant under typical environmental conditions. | 1. Confirm the identity of the degradant: Use analytical techniques like LC-MS/MS to identify the degradation products. If α-CO and its hydrolytic products (m-PB-acid and PENA) are present, it may indicate an oxidative pathway followed by hydrolysis. 2. Evaluate other factors: As with acidic/neutral conditions, rule out photodegradation and microbial action. |
| Precipitation of this compound from the experimental solution. | This compound has very low water solubility (<10⁻⁷ g/100 mL at 25°C). The use of organic co-solvents is often necessary. | 1. Review your solvent system: Ensure the concentration of this compound does not exceed its solubility in your chosen solvent system. 2. Consider temperature effects: Solubility can be temperature-dependent. Check for precipitation at different stages of your experiment, especially if temperatures fluctuate. |
| Inconsistent analytical results for this compound concentration over time. | This could be due to analytical method variability, sample handling, or unexpected instability. | 1. Validate your analytical method: Ensure your HPLC or GC method is validated for linearity, accuracy, and precision for this compound in your specific matrix. 2. Check storage conditions: this compound is stable in frozen storage. Ensure your samples are stored properly before analysis. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic and alkaline aqueous solutions?
A1: this compound is very stable to hydrolysis in aqueous solutions across a wide pH range. It is reported to be stable at pH 5.0 and 7.0, with an estimated half-life of more than one year. It is also stable in 1N HCl (acidic) and 1N NaOH (alkaline) for at least 10 days. Significant hydrolysis does not occur between pH 4 and 9.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways for this compound are not hydrolysis under typical environmental conditions. The main routes of degradation are:
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Photolysis: Degradation by light.
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Metabolism (microbial and in organisms): The most common degradation products are α-CO (formed by oxidation of the ether moiety to an ester) and 4'-OH (formed by hydroxylation).
Q3: If I observe degradation in my this compound solution, what should I investigate first?
A3: Given its high hydrolytic stability, you should first investigate non-pH-related factors. The most likely causes of degradation are exposure to light (photolysis) or microbial contamination. Ensure your experimental setup protects the solution from light and that you are using sterile conditions if working with non-preserved aqueous solutions for extended periods.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, and Gas Chromatography (GC) with an appropriate detector are commonly used methods for the analysis of this compound and its degradation products. LC-MS/MS is particularly useful for identifying and quantifying metabolites like α-CO and 4'-OH.
Data on Hydrolytic Stability of this compound
The available data consistently indicates high stability. Therefore, precise kinetic data for hydrolysis is limited, with studies concluding that the half-life is very long.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5.0 | 25 | > 1 year | |
| 7.0 | 25 | > 1 year | |
| 4 - 9 | Not specified | Not significant | |
| 1N HCl | Not specified | Stable for at least 10 days | |
| 1N NaOH | Not specified | Stable for at least 10 days |
Experimental Protocols
Protocol for Assessing Hydrolytic Stability of this compound (Based on OECD Guideline 111)
This protocol outlines a typical experiment to determine the rate of hydrolysis of a chemical substance as a function of pH.
1. Objective: To assess the abiotic hydrolytic degradation of this compound in aqueous buffered solutions at different pH values.
2. Materials:
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This compound (analytical standard)
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Sterile aqueous buffer solutions:
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pH 4 (e.g., acetate buffer)
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pH 7 (e.g., phosphate buffer)
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pH 9 (e.g., borate buffer)
-
-
Acetonitrile or other suitable organic solvent (HPLC grade)
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Sterile glass flasks with stoppers
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Constant temperature chamber or water bath
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Analytical instrumentation (e.g., HPLC-UV, LC-MS)
3. Preliminary Test (Tier 1):
-
Prepare a stock solution of this compound in a suitable organic solvent.
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Add a small volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions in separate flasks. The final concentration should be less than half of the water solubility of this compound.
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Incubate the flasks in the dark at 50°C for 5 days.
-
At the end of the 5-day period, analyze the concentration of this compound remaining in each flask.
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Result Interpretation: If less than 10% degradation is observed at all pH values, this compound is considered hydrolytically stable, and no further testing is required. This is the expected outcome for this compound.
4. Main Test (Tier 2 - if significant degradation is observed in the preliminary test):
-
Conduct the experiment at a minimum of three different temperatures (e.g., 25°C, 40°C, 50°C) for the pH values where degradation was observed.
-
Prepare test solutions as in the preliminary test.
-
Incubate the flasks in the dark at the selected constant temperatures.
-
Withdraw samples at appropriate time intervals.
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Analyze the concentration of this compound and any potential degradation products in each sample.
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Determine the degradation rate constant (k) and the half-life (t½) for each pH and temperature combination.
Visualizations
Caption: Workflow for determining hydrolytic stability based on OECD Guideline 111.
References
Challenges in detecting Etofenprox metabolites in environmental samples
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering challenges in the detection of etofenprox and its principal metabolites, α-keto (α-CO) and 4'-hydroxy (4'-OH), in environmental samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound in environmental samples?
A1: The major degradation products of this compound in the environment are the α-keto (α-CO) metabolite, formed through oxidation of the benzylic carbon, and the 4'-hydroxy (4'-OH) metabolite, resulting from aromatic hydroxylation.[1][2] Under some conditions, desethyl-etofenprox (DE) can also be a notable metabolite.[1]
Q2: Which analytical technique is most suitable for detecting this compound metabolites?
A2: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely validated and accepted method for the quantitative analysis of this compound and its metabolites in environmental matrices like soil, water, and sediment.[3][4] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analytes from complex sample matrices.
Q3: Why is LC-MS/MS preferred over Gas Chromatography (GC)?
A3: LC-MS/MS is generally preferred due to the thermal properties of this compound and its metabolites. This compound begins to degrade at approximately 200°C, making it less suitable for the high temperatures often required for GC analysis. LC-MS/MS allows for analysis at lower temperatures and its high specificity can reduce the need for complete chromatographic separation, potentially shortening run times.
Q4: What are the typical Limits of Quantification (LOQ) for this compound metabolites in environmental samples?
A4: The LOQ depends on the matrix and the specific analytical method. For soil and sediment, a typical LOQ is 0.010 mg/kg. For water samples, the LOQ is generally lower, often around 0.050 µg/L.
Q5: How stable are this compound and its metabolites during sample collection and storage?
A5: this compound is susceptible to degradation, particularly from sunlight (photolysis). Its half-life on a flooded soil surface exposed to light can be as short as 3 days. In soil, microbial activity also contributes to degradation, with a half-life ranging from 7 to 25 days in aerobic soil. Therefore, it is critical to protect samples from light and heat and to analyze them promptly or store them at low temperatures (e.g., -20°C) to prevent degradation.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound metabolites.
Problem: Low or Inconsistent Analyte Recovery
Q: My recovery of the 4'-OH metabolite from soil samples is consistently below 70%. What are the likely causes?
A: Low recovery can stem from several factors throughout the sample preparation process:
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Inefficient Extraction: The choice of solvent is critical. While acetone is commonly used for soil extraction, its effectiveness can be influenced by the soil's organic matter and clay content. Ensure vigorous mixing, such as through sonication, to facilitate solvent penetration into the soil matrix.
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Suboptimal SPE Cleanup: The solid-phase extraction (SPE) step is crucial for removing interferences but can also lead to analyte loss if not optimized. Ensure the silica SPE cartridge is properly conditioned and that the elution solvent is appropriate to recover the moderately polar 4'-OH metabolite. Premature elution or irreversible adsorption can be a problem.
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Analyte Degradation: The 4'-OH metabolite, like the parent compound, can be sensitive to pH and temperature. Ensure all solvents are of high purity and that temperature during solvent evaporation steps is controlled (e.g., 40-50°C) to prevent degradation.
Problem: Poor Chromatography and Peak Shape
Q: I am observing significant peak tailing for the α-CO metabolite in my LC-MS/MS analysis. What should I check?
A: Poor peak shape is often related to chromatographic conditions or interactions between the analyte and the analytical system:
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Mobile Phase Mismatch: Ensure the final sample solvent composition closely matches the initial mobile phase conditions of your LC gradient. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile) than the mobile phase can cause peak distortion. The validated methods often reconstitute the final extract in a mixture like 50:50:0.1 acetonitrile:water:formic acid.
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Column Contamination or Degradation: Matrix components can accumulate on the analytical column, leading to active sites that cause peak tailing. Try flushing the column with a strong solvent or replacing it if performance does not improve.
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pH of the Mobile Phase: The addition of a modifier like formic acid to the mobile phase is common to control the ionization of the analytes and improve peak shape. Ensure the pH is consistent and appropriate for the analytes and column chemistry.
Problem: High Signal Variability (Matrix Effects)
Q: My results are not reproducible across different field samples, showing significant ion suppression in some. How can I mitigate this?
A: This is a classic sign of matrix effects, where co-eluting compounds from the sample interfere with the ionization of the target analytes in the MS source.
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Use Matrix-Matched Standards: Prepare your calibration standards in an extract from a blank (analyte-free) sample matrix that has been processed through the entire extraction and cleanup procedure. This helps to compensate for the matrix effects experienced by the analytes in the actual samples.
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Incorporate Internal Standards: Use a labeled internal standard (e.g., a deuterated or ¹³C-labeled version of this compound or a metabolite) if available. Since the internal standard is chemically similar to the analyte, it will experience similar matrix effects, allowing for accurate correction.
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Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure that after dilution, the analyte concentration remains above the method's LOQ.
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Improve Cleanup: Re-evaluate your SPE or liquid-liquid extraction cleanup steps to more effectively remove the interfering compounds.
Section 3: Key Experimental Protocols
Protocol 1: Extraction and Cleanup from Soil and Sediment
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Weigh 5.0 g of homogenized soil or sediment into a glass centrifuge bottle.
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For recovery checks, fortify the sample with a known concentration of this compound, α-CO, and 4'-OH standards.
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Add 50 mL of acetone and extract using sonication for approximately 5 minutes.
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Centrifuge the sample at ~1500 rpm for 5 minutes to separate the extract from the solid matrix.
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Transfer a 1 mL aliquot of the supernatant to a pre-conditioned silica SPE cartridge.
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Elute the analytes from the SPE cartridge with 2 mL of acetone into a clean collection tube.
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Evaporate the collected eluate to dryness under a gentle stream of nitrogen in a water bath set to 40-50°C.
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Reconstitute the dried residue in 4.0 mL of acetonitrile, mix, then add 4.0 mL of 0.2% formic acid in water for a final volume of 8.0 mL.
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Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction from Water
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Measure 100 mL of the water sample into a separatory funnel.
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Add 50 mL of dichloromethane (DCM), shake vigorously for 1-2 minutes, and allow the layers to separate.
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Collect the lower organic (DCM) layer.
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Repeat the extraction of the aqueous layer with a fresh 50 mL portion of DCM.
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Combine the two DCM extracts.
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Evaporate the combined extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
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Reconstitute the residue in a known volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50:0.1 acetonitrile:water:formic acid).
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Transfer an aliquot to an autosampler vial for analysis.
Section 4: Data Summary Tables
Table 1: Typical Method Performance for this compound Metabolite Analysis
| Matrix | Analyte | Fortification Level | Average Recovery (%) | LOQ | LOD | Reference |
|---|---|---|---|---|---|---|
| Soil | This compound | 0.010 mg/kg | 95 - 105% | 0.010 mg/kg | 0.0033 mg/kg | |
| α-CO | 0.010 mg/kg | 90 - 100% | 0.010 mg/kg | 0.0033 mg/kg | ||
| 4'-OH | 0.010 mg/kg | 85 - 95% | 0.010 mg/kg | 0.0033 mg/kg | ||
| Water | This compound | 0.050 µg/L | 98.0% | 0.050 µg/L | 0.017 µg/L | |
| α-CO | 0.050 µg/L | 98.6% | 0.050 µg/L | 0.017 µg/L | ||
| 4'-OH | 0.050 µg/L | 94.1% | 0.050 µg/L | 0.017 µg/L |
| Crops | this compound | 0.02 - 0.5 mg/kg | 93.6 - 106.4% | 0.02 mg/kg | N/A | |
Table 2: Environmental Persistence of this compound
| Condition | Matrix | Half-Life (t½) | Key Factor | Reference |
|---|---|---|---|---|
| Aerobic | Soil | 7 - 25 days | Microbial Degradation | |
| Anaerobic (22°C) | Flooded Soil | 49 - 100 days | Microbial Degradation | |
| Anaerobic (40°C) | Flooded Soil | 27 days | Microbial Degradation | |
| Photolysis | Flooded Soil Surface | 3.0 days | Sunlight |
| Photolysis | Air-Dried Soil Surface | 18 days | Sunlight | |
Section 5: Visualizations
Caption: High-level workflow for analyzing this compound metabolites.
Caption: Primary degradation pathways of this compound in the environment.
Caption: Logical steps for troubleshooting low analyte recovery.
References
Technical Support Center: Mitigating the Impact of Etofenprox on Beneficial Insects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the off-target effects of etofenprox on beneficial insects during laboratory and semi-field experiments.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving this compound and beneficial insects.
| Problem | Possible Causes | Troubleshooting Steps |
| High mortality in the control group (>10%).[1] | 1. Contamination of experimental setup (e.g., glassware, diet, water).2. Improper handling and stress on the insects.3. Unsuitable environmental conditions (temperature, humidity, photoperiod).4. Underlying pathogen infection in the insect colony.[2] | 1. Ensure all equipment is thoroughly cleaned and rinsed with an appropriate solvent and deionized water. Use fresh, uncontaminated diet and water sources.2. Minimize handling of insects. Use soft-tipped aspirators or fine paintbrushes for transfer. Allow for an acclimation period before starting the experiment.3. Verify that environmental conditions are within the optimal range for the specific beneficial insect species being tested.[2]4. Visually inspect the insect colony for signs of disease. If an infection is suspected, discard the colony and obtain a new, healthy population. |
| Inconsistent or highly variable results between replicates. | 1. Inconsistent application of this compound.2. Variation in the age, size, or health of the test insects.3. Fluctuations in environmental conditions during the experiment. | 1. Calibrate application equipment (e.g., micro-applicator, sprayer) to ensure uniform and accurate dosing. For spray assays, ensure even coverage.[2]2. Use insects of a standardized age and developmental stage. Visually inspect and select healthy, active individuals for the bioassay.[1]3. Continuously monitor and maintain stable environmental conditions throughout the experimental period. |
| Lower than expected mortality in this compound-treated groups. | 1. Degradation of the this compound stock solution.2. Development of insecticide resistance in the test population.3. Incorrect preparation of test solutions. | 1. Use a fresh stock of this compound and store it according to the manufacturer's instructions. Protect from light and extreme temperatures.2. If possible, use a known susceptible population for comparison. If resistance is suspected, consider molecular or biochemical assays to confirm.3. Double-check all calculations and dilutions. Ensure the active ingredient is fully dissolved in the chosen solvent. |
| Sublethal effects observed are not consistent with expectations. | 1. The chosen endpoint is not sensitive enough.2. The observation period is too short.3. The experimental design does not adequately isolate the effect of this compound. | 1. Consider using a battery of behavioral and physiological endpoints to get a more complete picture of sublethal toxicity.2. Extend the observation period to capture delayed effects on development, reproduction, and behavior.3. Ensure that the control and treatment groups are identical in every aspect except for the exposure to this compound. |
Frequently Asked Questions (FAQs)
1. What is the mode of action of this compound and how does it affect beneficial insects?
This compound is a pyrethroid-like insecticide that acts as a neurotoxin. Its primary mode of action is the disruption of nerve function by targeting voltage-gated sodium channels in the nerve cells of insects. By binding to these channels, this compound prolongs their opening, leading to uncontrolled nerve impulses, paralysis, and ultimately death. Beneficial insects are also susceptible to this mode of action, which can lead to both lethal and sublethal effects.
2. What are the known lethal doses (LD50/LC50) of this compound for common beneficial insects?
The toxicity of this compound can vary significantly between different species of beneficial insects. The following table summarizes available data. It is important to note that data for many beneficial species is still limited, and conducting preliminary dose-response studies for your specific test species is highly recommended.
| Beneficial Insect Group | Species | Toxicity Metric | Value | Reference |
| Pollinators | Apis mellifera (Honey Bee) | Acute Contact LD50 | 0.0145 µ g/bee | |
| Megachile rotundata (Alfalfa Leafcutting Bee) | Acute Contact LD50 | 0.051 µ g/bee | ||
| Predators | Chrysoperla carnea (Green Lacewing) | LC50 | 1.44 - 2.18 ppm (depending on larval instar) | |
| Coccinella septempunctata (Seven-spotted Ladybug) | - | Data not available for this compound specifically. Other pyrethroids are known to be toxic. | ||
| Predatory Mites | - | Data not available for this compound specifically. Other pyrethroids are known to be toxic to some species. | ||
| Parasitoids | Trichogramma spp. | - | Data not available for this compound specifically. |
3. How can I minimize the impact of this compound on beneficial insects in my experiments?
Several mitigation strategies can be employed:
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Formulation Choice: Whenever possible, select formulations with lower toxicity to non-target organisms. For example, granular formulations are generally less hazardous to bees than foliar sprays. Nano-formulations of this compound have shown increased efficacy against pests at lower concentrations, which could potentially reduce the impact on beneficials.
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Application Timing: In semi-field or field experiments, apply this compound during periods of low beneficial insect activity, such as late evening or at night when bees are not foraging.
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Use of Adjuvants: Drift-reducing adjuvants can be added to spray solutions to increase droplet size and reduce the off-target movement of this compound. Stickers can improve the adherence of the pesticide to the target surface, reducing runoff.
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Establishment of Buffer Zones: Create a no-spray buffer zone between the treated area and habitats of beneficial insects to minimize exposure from spray drift. The size of the buffer zone will depend on the application method and environmental conditions.
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Use of Synergists: Synergists can enhance the efficacy of this compound against target pests, potentially allowing for a reduction in the overall amount of insecticide used. However, the effect of synergists on beneficial insects should be carefully evaluated.
4. What are the potential sublethal effects of this compound on beneficial insects?
Sublethal exposure to this compound and other pyrethroid-like insecticides can have a range of negative impacts on the physiology and behavior of beneficial insects, including:
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Reduced reproductive capacity: This can manifest as decreased fecundity, lower egg viability, and altered oviposition behavior.
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Impaired foraging and predation: Effects can include reduced mobility, disorientation, and a decreased ability to locate hosts or prey.
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Disrupted learning and memory: This is particularly relevant for pollinators that rely on learning to efficiently forage.
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Developmental abnormalities: Exposure during larval stages can lead to developmental delays or malformations.
5. How can I design an experiment to assess the sublethal effects of this compound?
Assessing sublethal effects requires careful experimental design. Here are some key considerations:
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Choose relevant endpoints: Select behavioral or physiological parameters that are ecologically relevant for the beneficial species you are studying (e.g., foraging efficiency in bees, predation rate in ladybugs, parasitism rate in wasps).
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Use a range of sublethal concentrations: Test concentrations that are below the LC50 value to observe graded responses.
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Incorporate appropriate controls: Include both a negative control (no treatment) and a solvent control if a solvent is used to dissolve the this compound.
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Standardize experimental conditions: Maintain consistent environmental conditions and use insects of a uniform age and physiological state.
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Observe over a sufficient duration: Sublethal effects may not be immediately apparent, so a longer observation period is often necessary.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on beneficial insects. These protocols are based on established guidelines, such as those from the International Organisation for Biological Control (IOBC).
Protocol 1: Contact Toxicity Bioassay (Residual Film Method)
Objective: To determine the lethal concentration (LC50) of this compound for a beneficial insect through contact with a treated surface.
Materials:
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Technical grade this compound
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Appropriate solvent (e.g., acetone)
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Distilled water
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Surfactant (e.g., Triton X-100)
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Glass petri dishes or vials
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Micro-pipettes
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Fine paintbrush or soft-tipped aspirator
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Test insects (e.g., adult ladybugs, lacewing larvae)
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Environmental chamber
Procedure:
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Prepare Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, create a series of serial dilutions to obtain a range of at least five concentrations. Also, prepare a solvent-only control and a negative control (distilled water with surfactant).
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Treat Surfaces: Apply a known volume of each test solution to the inner surface of the petri dishes or vials, ensuring even coverage. Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the insecticide.
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Introduce Insects: Carefully transfer a known number of test insects (e.g., 10-20) into each treated container.
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Incubation: Place the containers in an environmental chamber set to the optimal conditions for the test species.
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Mortality Assessment: Assess mortality at predetermined time points (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make coordinated movements when gently prodded with a fine paintbrush.
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Data Analysis: Correct for control mortality using Abbott's formula if necessary (control mortality should ideally be below 10%). Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Protocol 2: Ingestion Toxicity Bioassay
Objective: To determine the lethal dose (LD50) of this compound for a beneficial insect through ingestion of a contaminated food source.
Materials:
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Technical grade this compound
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Appropriate solvent
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Sucrose solution or artificial diet
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Micro-pipettes
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Feeding apparatus (e.g., small tubes, artificial flowers)
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Test insects (e.g., adult bees, parasitic wasps)
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Environmental chamber
Procedure:
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Prepare Dosed Diet: Prepare a stock solution of this compound in the solvent. Add known volumes of the stock solution to the sucrose solution or artificial diet to create a range of at least five concentrations. Prepare a solvent-only control diet and a negative control diet.
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Expose Insects to Diet: Provide a known volume of the dosed diet to the test insects in the feeding apparatus. Ensure that the insects are starved for a short period before the assay to encourage feeding.
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Incubation and Observation: Place the insects in an environmental chamber and provide them with the dosed diet for a specific period (e.g., 24 hours). After the exposure period, replace the dosed diet with a clean diet.
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Mortality Assessment: Assess mortality at predetermined time points (e.g., 24, 48, 72, 96 hours).
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Data Analysis: Calculate the amount of this compound ingested per insect (if possible) and use probit analysis to determine the LD50 value.
Protocol 3: Sublethal Effects on Behavior (Foraging Assay for Bees)
Objective: To assess the impact of sublethal concentrations of this compound on the foraging behavior of bees.
Materials:
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Sublethal concentrations of this compound in sucrose solution
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Flight cage or tunnel
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Artificial flowers with nectar feeders
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Video recording equipment
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Bee colony or individual bees
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Environmental chamber
Procedure:
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Prepare Dosed Sucrose: Prepare sucrose solutions containing sublethal concentrations of this compound (e.g., LC10, LC20).
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Train Bees: Train bees to forage on the artificial flowers containing a clean sucrose solution.
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Exposure: Once the bees are trained, replace the clean sucrose solution with the dosed solutions.
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Behavioral Observation: Record the foraging behavior of the bees using video analysis. Measure parameters such as:
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Foraging duration
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Number of flower visits
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Time spent on each flower
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Proboscis extension reflex (PER)
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Flight ability and orientation
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Data Analysis: Compare the behavioral parameters of the bees exposed to this compound with the control group using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
This compound Mode of Action and Potential for Differential Selectivity
This compound, like other pyrethroids, primarily targets the voltage-gated sodium channels in the nervous system of insects. However, its unique ether linkage, as opposed to the ester linkage in many other pyrethroids, may influence its metabolic fate and interaction with target sites. This could potentially be exploited to achieve greater selectivity between pests and beneficial insects.
Experimental Workflow for Assessing Mitigation Strategies
The following workflow can be used to systematically evaluate the effectiveness of different strategies for mitigating the impact of this compound on beneficial insects.
References
Refinement of Etofenprox dosage for minimizing non-target effects
Technical Support Center: Etofenprox Dosage Refinement
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of this compound, focusing on the refinement of dosages to minimize non-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a broad-spectrum insecticide belonging to the pyrethroid ether class.[1][2] Its chemical structure is unique as it contains an ether linkage instead of the ester group found in many other pyrethroids.[2] The primary mode of action for this compound is the disruption of the insect nervous system by targeting and modifying the gating properties of voltage-gated sodium channels in nerve cells.[3] This leads to prolonged channel opening, uncontrolled nerve impulses, paralysis, and ultimately, the death of the insect.[3]
Q2: Why is this compound sometimes referred to as a "pseudo-pyrethroid"?
A2: this compound is termed a "pseudo-pyrethroid" due to its structural difference from conventional pyrethroids—specifically, the absence of a carbonyl group and the presence of an ether moiety. This structural variation makes it less susceptible to detoxification by esterase enzymes, which is a common resistance mechanism in insects against traditional pyrethroids. Consequently, this compound can be effective against pests that have developed resistance to other pyrethroid insecticides.
Q3: What are the primary non-target organisms of concern for this compound toxicity?
A3: this compound is known to be highly toxic to a range of non-target organisms. The primary groups of concern include aquatic life, such as fish and invertebrates, and bees. Runoff from treated areas into water bodies can pose a significant hazard to aquatic ecosystems. Direct application to blooming crops or weeds visited by bees can also lead to high mortality. While it has low mammalian toxicity, its impact on other environmental organisms necessitates careful dosage and application management.
Q4: What are the major target organs for this compound toxicity in mammals?
A4: In mammalian systems, the major target organs for this compound are the liver, thyroid, kidney, and the hematopoietic system. Toxicological studies have shown effects such as increased organ weights and histopathological changes in these organs at higher doses.
Q5: How does this compound persist and degrade in the environment?
A5: this compound is decomposed in the soil by both anaerobic and aerobic microorganisms, with a half-life of approximately 7 to 25 days in aerobic soils. It has low aqueous solubility and is not expected to leach significantly into groundwater. On plant surfaces, its half-life has been observed to be around one week on rice plants and up to three weeks on bean leaves.
Troubleshooting Guide
Issue 1: Unexpectedly high mortality in non-target aquatic invertebrates (e.g., Daphnia, Caridina).
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Possible Causes:
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Incorrect Dosage Calculation: The applied concentration may be higher than intended.
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Environmental Factors: Water temperature, pH, or organic matter content could be potentiating the toxicity of this compound.
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Runoff or Leaching: Unintended contamination of the aquatic environment from a nearby terrestrial application.
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High Bioavailability: The formulation used may have higher bioavailability in your specific experimental setup.
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Recommended Actions:
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Verify Dosage: Double-check all calculations for stock solutions and final dilutions. If possible, use analytical methods (e.g., HPLC) to confirm the concentration in your experimental medium.
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Conduct Range-Finding Studies: Perform preliminary experiments with a wide range of concentrations to determine the acute toxicity threshold in your specific non-target species and conditions.
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Control Environmental Variables: Monitor and record water quality parameters. Assess if adjustments to the experimental design can mitigate these influences.
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Implement Buffer Zones: For terrestrial applications near aquatic environments, establish a non-treatment buffer zone to prevent runoff.
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Consider Controlled-Release Formulations: Investigate the use of encapsulated or controlled-release formulations of this compound, which can reduce the peak concentration of the active ingredient in the environment and may decrease acute toxicity to non-target organisms.
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Issue 2: Observed phytotoxicity in treated plants (e.g., leaf burn, stunting).
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Possible Causes:
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High Application Rate: The dosage applied exceeds the tolerance level of the specific plant species or cultivar.
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Formulation-Specific Effects: Solvents or adjuvants in the this compound formulation may be causing phytotoxic effects.
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Environmental Stress: Applying this compound to plants already under stress (e.g., drought, high temperature) can increase the likelihood of injury.
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Cultivar Sensitivity: Some plant cultivars may be genetically more susceptible to chemical injury.
-
-
Recommended Actions:
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Review Application Rates: Compare your application rate to manufacturer recommendations and published literature for the target crop.
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Conduct a Dose-Response Test: As detailed in the Experimental Protocols section, perform a dose-response experiment on a small batch of plants to identify the maximum non-phytotoxic concentration.
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Test Different Formulations: If possible, test alternative formulations of this compound (e.g., wettable powder vs. emulsifiable concentrate) to see if the phytotoxicity is related to inert ingredients.
-
Optimize Application Conditions: Apply during cooler parts of the day and ensure plants are well-watered and not under environmental stress.
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Screen for Cultivar Sensitivity: If working with multiple cultivars, conduct small-scale tests to identify any with heightened sensitivity.
-
Data Presentation: this compound Toxicity to Non-Target Organisms
| Organism Group | Species | Endpoint | Value (mg/L) | Reference |
| Fish | Oreochromis niloticus (Nile Tilapia) | 24-hr LC50 | 8.4 | |
| Tilapia zillii | 24-hr LC50 | 5.0 | ||
| Aquatic Invertebrates | Caridina sp. (Shrimp) | LC50 | 0.18 (6x operational dose of 0.03 mg/L for 10 min) | |
| Daphnia magna | 48-hr EC50 | High Toxicity (Specific value not in results) | ||
| Bees | Apis mellifera (Honeybee) | Acute Contact & Oral | High Toxicity (Specific value not in results) |
Note: Toxicity values can vary based on experimental conditions. This table provides a summary for comparative purposes.
Experimental Protocols
Protocol: Determining the Optimal this compound Dosage via a Dose-Response Study
This protocol outlines a method to determine the lowest effective concentration of this compound against a target pest while minimizing effects on a representative non-target organism.
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound using an appropriate solvent (e.g., acetone, ethanol) based on the formulation's solubility.
-
Ensure complete dissolution. This stock will be used for serial dilutions.
-
-
Range-Finding Preliminary Test:
-
Objective: To determine the approximate range of concentrations that are lethal to the target pest and toxic to the non-target organism.
-
Procedure:
-
Set up a series of experimental units for both the target and non-target organisms.
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Apply a wide range of this compound concentrations with large intervals (e.g., 0.01, 0.1, 1, 10, 100 mg/L).
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Include a solvent control (if applicable) and a negative control (no treatment).
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Expose the organisms for a defined period (e.g., 24 or 48 hours).
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Record mortality or other relevant endpoints (e.g., immobilization).
-
Use the results to select a narrower range of concentrations for the definitive test.
-
-
-
Definitive Dose-Response Test:
-
Objective: To precisely determine the LC50 (lethal concentration for 50% of the population) for both the target and non-target species.
-
Procedure:
-
Based on the range-finding test, select at least five this compound concentrations that are expected to cause between 10% and 90% mortality.
-
Prepare these concentrations through serial dilution of the stock solution.
-
Set up multiple replicates (at least 3-4) for each concentration and for the controls.
-
Introduce a known number of organisms into each replicate.
-
Maintain controlled environmental conditions (temperature, light, etc.) throughout the exposure period.
-
At predetermined time points (e.g., 24, 48, 72 hours), record the number of dead or affected organisms.
-
-
-
Data Analysis:
-
For each species, calculate the mortality rate for each concentration.
-
Use probit analysis or a similar statistical method to calculate the LC50 values and their 95% confidence intervals.
-
Compare the LC50 of the target pest to the LC50 of the non-target organism. A higher ratio of non-target LC50 to target LC50 indicates greater selectivity.
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Select a dosage for your primary experiments that is effective against the target pest but falls well below the toxicity threshold for the non-target organism.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's mode of action on insect neurons.
Caption: Experimental workflow for this compound dose-refinement.
Caption: Logical workflow for troubleshooting non-target effects.
References
Etofenprox Metabolic Activation & Aquatic Toxicity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic activation of etofenprox and its subsequent impact on aquatic toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aquatic toxicity a concern?
This compound is a non-ester pyrethroid insecticide.[1][2] It is structurally different from conventional pyrethroids as it contains an ether linkage instead of an ester linkage.[1][2] This structural feature is associated with its characteristically low aquatic toxicity compared to other pyrethroids, leading to its approval for use in sensitive environments like rice paddies.[3] However, recent research has revealed a "hidden" toxicity concern related to its metabolic activation.
Q2: What is metabolic activation in the context of this compound?
Metabolic activation, or bioactivation, is a process where a less toxic compound is converted into a more toxic metabolite within an organism. In the case of this compound, certain insects, such as the brown planthopper (Nilaparvata lugens), can metabolize the parent compound. This process is primarily mediated by cytochrome P450 enzymes, specifically CYP425A1.
Q3: What is the primary toxic metabolite of this compound?
The primary toxic metabolite of this compound is 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate, commonly referred to as α-CO. This metabolite is formed through the oxidation of the ether bond in this compound, converting it into an ester bond, which is a characteristic feature of more potent pyrethroids.
Q4: How does the toxicity of the α-CO metabolite compare to the parent this compound?
The α-CO metabolite is significantly more toxic to aquatic organisms than this compound. Studies have shown that α-CO can be 23 to 79 times more lethal to fish and crabs. Its toxicity is comparable to that of conventional potent pyrethroids like cypermethrin.
Q5: How does this metabolic activation impact aquatic ecosystems?
The metabolic activation of this compound by insects creates an indirect exposure pathway that amplifies its ecological risk. The process can be summarized as follows:
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This compound is applied to crops like rice.
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Insect pests, such as N. lugens, ingest or come into contact with this compound.
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Inside the insects, this compound is metabolized into the highly toxic α-CO.
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Aquatic predators like fish and crabs consume these insects.
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This trophic transfer introduces the potent α-CO metabolite into the aquatic food web, leading to unexpected and amplified toxicity.
Troubleshooting Guides for Experimental Work
This section provides guidance on common issues encountered during the experimental investigation of this compound metabolism and toxicity.
Problem 1: Inconsistent or lower-than-expected toxicity of this compound in aquatic species in a lab setting.
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Possible Cause: Lack of metabolic activation. The low intrinsic toxicity of the parent this compound molecule might be observed if the experimental system does not account for its bioactivation.
-
Troubleshooting Steps:
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Co-exposure experiments: Consider designing experiments that include the insect species known to metabolize this compound (e.g., Nilaparvata lugens) or a source of the metabolizing enzymes (e.g., insect microsomes).
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Direct testing of metabolites: If possible, synthesize or procure the α-CO metabolite and test its toxicity directly on the aquatic species of interest to establish a positive control for toxicity.
-
Analytical verification: Use analytical methods like LC/MS/MS to confirm the presence or absence of the α-CO metabolite in your experimental system.
-
Problem 2: Difficulty in detecting and quantifying this compound and its metabolites in water or tissue samples.
-
Possible Cause: Inadequate sample preparation or analytical methodology.
-
Troubleshooting Steps:
-
Review extraction protocols: Ensure the solvent system and extraction technique are optimized for this compound and its metabolites (α-CO and 4'-OH-etofenprox). A common method involves solid-phase extraction (SPE) followed by elution.
-
Optimize LC/MS/MS conditions: Verify that the mass transitions and chromatographic conditions are appropriate for the target analytes. Refer to established analytical methods for guidance.
-
Matrix effects: Assess for matrix effects from your specific sample type (e.g., water, fish tissue) by performing matrix-matched calibrations or standard addition experiments.
-
Problem 3: High variability in metabolic conversion rates in insect studies.
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Possible Cause: Biological variability in the insects or experimental conditions.
-
Troubleshooting Steps:
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Standardize insect populations: Use insects of a similar age, life stage, and from a consistent rearing environment.
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Control exposure conditions: Ensure consistent dosing of this compound and maintain stable temperature, humidity, and light cycles.
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Enzyme induction: Be aware that prior exposure to other xenobiotics could induce or inhibit cytochrome P450 activity, affecting metabolic rates.
-
Quantitative Data Summary
Table 1: Acute Toxicity of this compound and its Metabolite (α-CO) to Aquatic Organisms
| Compound | Organism | LC50 (96h) | Fold Increase in Toxicity (vs. This compound) | Reference |
| This compound | Fish (e.g., Goldfish) | >100 µg/L | - | |
| α-CO | Fish (e.g., Goldfish) | 1-10 µg/L | 23-79x | |
| This compound | Crab | >100 µg/L | - | |
| α-CO | Crab | 1-10 µg/L | 23-79x | |
| Cypermethrin | Fish | ~1 µg/L | (Comparable to α-CO) |
Note: LC50 values are approximate ranges derived from the provided search results. For precise values, refer to the original publications.
Experimental Protocols
1. Protocol for Assessing the Metabolic Conversion of this compound by Insect Microsomes
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Objective: To determine the in vitro conversion of this compound to its α-CO metabolite by insect cytochrome P450 enzymes.
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Materials:
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Insect microsomes (e.g., from Nilaparvata lugens)
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This compound standard
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NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
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Phosphate buffer (pH 7.4)
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Quenching solution (e.g., acetonitrile)
-
LC/MS/MS system
-
-
Methodology:
-
Prepare a reaction mixture containing phosphate buffer, insect microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at the optimal temperature for the insect enzymes (e.g., 25-30°C).
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Initiate the reaction by adding a known concentration of this compound.
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Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes).
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Stop the reaction at each time point by adding a quenching solution.
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Centrifuge the samples to pellet the protein.
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Analyze the supernatant for the presence and quantity of this compound and the α-CO metabolite using a validated LC/MS/MS method.
-
2. Protocol for Aquatic Toxicity Testing of this compound and its Metabolites
-
Objective: To determine the acute toxicity (e.g., 96-hour LC50) of this compound and its α-CO metabolite to a model aquatic organism (e.g., zebrafish, Danio rerio).
-
Materials:
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Test organism (e.g., juvenile zebrafish)
-
This compound and α-CO standards
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Solvent for stock solutions (e.g., acetone, DMSO)
-
Reconstituted moderately hard water (or other appropriate culture water)
-
Glass aquaria
-
Aeration system
-
-
Methodology:
-
Prepare stock solutions of this compound and α-CO in a suitable solvent.
-
Perform a range-finding test to determine the approximate toxic concentrations.
-
Based on the range-finding test, set up a definitive test with a series of at least five geometrically spaced test concentrations and a solvent control.
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Acclimate the test organisms to the test conditions.
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Randomly distribute a set number of organisms (e.g., 10) to each aquarium.
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Introduce the test substances to the aquaria to achieve the desired final concentrations.
-
Maintain the test conditions (temperature, light cycle, aeration) for 96 hours.
-
Observe and record mortality at 24, 48, 72, and 96 hours.
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Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Visualizations
Caption: Metabolic activation of this compound and trophic transfer.
Caption: Workflow for metabolism and toxicity assessment.
References
Addressing low bioavailability of Etofenprox in certain formulations
Welcome to the technical support center for Etofenprox formulations. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound formulation exhibit low oral bioavailability?
A1: this compound has a low aqueous solubility and is classified as a Biopharmaceutics Classification System (BCS) Class II compound. Its absorption after oral administration is typically limited by its dissolution rate in the gastrointestinal fluids. If the compound does not dissolve, it cannot be absorbed into the bloodstream, leading to low bioavailability.[1][2] Factors such as crystalline structure and particle size can further hinder dissolution.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The primary goal is to improve the solubility and dissolution rate of this compound. The most common and effective strategies include:
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Nanoemulsions: Dispersing this compound in an oil-in-water nanoemulsion can significantly increase its surface area for dissolution and absorption.[3][4] The small droplet size (typically < 200 nm) allows for better penetration and uptake.[3]
-
Solid Dispersions: This involves dispersing this compound in an amorphous form within a hydrophilic polymer matrix. This prevents crystallization and enhances wettability and dissolution. Common carriers include povidone (PVP), polyethylene glycol (PEG), and poloxamers.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This keeps the drug in a solubilized state, ready for absorption.
Q3: How do I choose between a nanoemulsion and a solid dispersion formulation?
A3: The choice depends on several factors, including the desired release profile, stability requirements, and manufacturing scalability.
-
Nanoemulsions are often suitable for liquid dosage forms and can protect the drug from degradation. They are particularly effective at enhancing absorption through lymphatic pathways.
-
Solid dispersions are ideal for solid oral dosage forms like tablets and capsules. They can offer better long-term stability for the amorphous drug form and can be manufactured using established techniques like spray drying or hot-melt extrusion.
Q4: What are the critical quality attributes to monitor for a nanoemulsion formulation?
A4: For an this compound nanoemulsion, you should monitor:
-
Droplet Size and Polydispersity Index (PDI): Smaller droplet sizes (< 200 nm) and a low PDI (< 0.3) are desirable for stability and effective absorption.
-
Zeta Potential: This indicates the surface charge of the droplets and predicts the physical stability of the nanoemulsion. A value greater than |±30| mV is generally considered stable.
-
Drug Content and Encapsulation Efficiency: To ensure the correct dosage and efficient delivery.
-
Physical and Chemical Stability: Assessed over time and under different storage conditions.
Q5: My solid dispersion formulation shows drug recrystallization over time. How can I prevent this?
A5: Drug recrystallization is a common challenge with amorphous solid dispersions, which can negate the benefits of the formulation. To prevent this:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with this compound and a high glass transition temperature (Tg) to reduce molecular mobility.
-
Drug Loading: Avoid excessively high drug loading, as this increases the thermodynamic driving force for crystallization.
-
Storage Conditions: Store the formulation in a low-humidity environment and at a temperature well below its Tg.
-
Ternary Systems: Consider adding a second polymer to the formulation, which can further inhibit crystallization through specific interactions.
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug Release in In Vitro Dissolution Studies
| Potential Cause | Troubleshooting Step |
| Poor wettability of the formulation. | Incorporate a surfactant or use a hydrophilic carrier in your solid dispersion. For dissolution media, consider adding a small percentage (e.g., 0.1-1%) of a surfactant like Sodium Dodecyl Sulfate (SDS). |
| Drug recrystallization during the dissolution test. | The concentration of the drug in the dissolution medium may have exceeded the amorphous solubility, leading to precipitation. Use a dissolution medium that better maintains supersaturation or analyze samples at earlier time points. |
| Inadequate agitation or inappropriate dissolution apparatus. | For nanoformulations, gentle agitation is often sufficient. For solid dispersions, ensure the hydrodynamics of the chosen apparatus (e.g., USP Apparatus II - Paddle) are appropriate to prevent coning or dead zones. |
| The formulation is not dispersing correctly. | If using a solid dispersion, ensure the carrier is rapidly dissolving. If using a nanoemulsion in a capsule, ensure the capsule shell dissolves properly and releases the contents. |
Issue 2: Poor In Vivo Bioavailability Despite Promising In Vitro Dissolution
| Potential Cause | Troubleshooting Step |
| In vivo precipitation. | The "spring and parachute" effect may be failing. The drug "springs" into a supersaturated solution but then precipitates before it can be absorbed. Consider using a precipitation inhibitor polymer in your formulation (e.g., HPMC-AS). |
| First-pass metabolism. | This compound may be subject to significant metabolism in the gut wall or liver. Nanoemulsions, particularly those with long-chain triglycerides, can promote lymphatic transport, partially bypassing first-pass metabolism. |
| P-glycoprotein (P-gp) efflux. | The drug may be absorbed by intestinal cells but then pumped back into the lumen by efflux transporters. Some formulation excipients (e.g., certain surfactants) can inhibit P-gp function. |
| Poor correlation between in vitro and in vivo conditions. | The dissolution medium may not be biorelevant. Use simulated gastric and intestinal fluids (e.g., FaSSGF, FeSSIF) to better predict in vivo performance. |
Data Presentation: Example Bioavailability Enhancement
The following tables present example quantitative data, based on typical improvements seen for BCS Class II compounds when formulated as nanoemulsions or solid dispersions, to illustrate potential outcomes.
Table 1: Example Solubility and Dissolution Data
| Formulation | Aqueous Solubility (µg/mL) | % Drug Dissolved in 30 min (Simulated Intestinal Fluid) |
| Unformulated this compound | < 1.0 | < 5% |
| Solid Dispersion (1:5 Drug:PVP K30) | 75 ± 8.2 | 85 ± 5.1% |
| Nanoemulsion (10% Oil Phase) | > 500 (in formulation) | 98 ± 2.3% |
Table 2: Example Pharmacokinetic Parameters in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability |
| This compound Suspension | 10 | 150 ± 25 | 4.0 | 1,200 ± 180 | 100% |
| Solid Dispersion | 10 | 750 ± 98 | 1.5 | 5,400 ± 650 | 450% |
| Nanoemulsion | 10 | 980 ± 110 | 1.0 | 7,800 ± 820 | 650% |
| Disclaimer: Data are representative examples and not from direct studies on this compound. |
Visualizations and Workflows
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Workflow for developing and evaluating a new this compound formulation.
Caption: Relationship between formulation strategies and enhancement mechanisms.
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
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Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 mass ratio.
-
Dissolve both components in a minimal amount of DCM in a round-bottom flask with stirring until a clear solution is formed.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Continue drying under vacuum for 24 hours to remove residual solvent.
-
Gently scrape the resulting solid film, then pulverize it using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve and store it in a desiccator.
-
-
Characterization: Analyze the powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for this compound (indicating amorphous state) and X-ray Diffraction (XRD) to confirm the lack of crystallinity.
Protocol 2: Preparation of an this compound Nanoemulsion (High-Pressure Homogenization)
-
Materials: this compound, Medium-Chain Triglyceride (MCT) oil, Polysorbate 80 (surfactant), Lecithin (co-surfactant), Purified water.
-
Procedure:
-
Oil Phase: Dissolve this compound in the MCT oil at a concentration of 10 mg/mL by gentle heating (40-50°C) and stirring. Add Lecithin to the oil phase and mix until dissolved.
-
Aqueous Phase: Dissolve Polysorbate 80 in purified water.
-
Coarse Emulsion: Slowly add the oil phase to the aqueous phase under high-speed shearing (e.g., using a rotor-stator homogenizer at 5000 rpm for 10 minutes) to form a coarse emulsion.
-
Nanoemulsion: Pass the coarse emulsion through a high-pressure homogenizer for 5-10 cycles at approximately 15,000 psi.
-
Cool the resulting nanoemulsion to room temperature.
-
-
Characterization: Measure the mean droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 3: In Vitro Dissolution Testing for Solid Dispersions
-
Apparatus: USP Apparatus II (Paddle Method).
-
Media: 900 mL of Simulated Intestinal Fluid (pH 6.8) with 0.5% Sodium Dodecyl Sulfate (SDS).
-
Procedure:
-
Set the paddle speed to 75 rpm and maintain the media temperature at 37 ± 0.5°C.
-
Add an amount of the this compound solid dispersion equivalent to 10 mg of this compound to the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Protocol 4: Representative In Vivo Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Groups (n=6 per group):
-
Group 1: this compound suspension (in 0.5% carboxymethyl cellulose) - Control.
-
Group 2: this compound solid dispersion (resuspended in water).
-
Group 3: this compound nanoemulsion.
-
-
Procedure:
-
Administer the formulations via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (~200 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 5: Plasma Sample Preparation and HPLC Analysis
-
Materials: Acetonitrile, Formic acid, Water (HPLC grade), this compound analytical standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (85:15, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve using this compound standards of known concentrations and determine the concentration in the samples by interpolation.
References
- 1. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Etofenprox Runoff Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mitigation of etofenprox runoff from agricultural fields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound properties, its potential for runoff, and mitigation strategies.
Q1: What is this compound and why is its runoff a concern?
A1: this compound is a broad-spectrum pyrethroid insecticide used in agriculture to control a wide range of pests on crops such as rice, fruits, and vegetables.[1] Its runoff is a significant environmental concern because it is toxic to aquatic organisms, including fish and invertebrates.[1] Runoff from treated agricultural fields can carry this compound into nearby water bodies, posing a risk to aquatic ecosystems.
Q2: What are the key factors that influence the amount of this compound runoff?
A2: Several factors can influence the extent of this compound runoff:
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Soil Properties: Soil type, organic matter content, and permeability play a crucial role. Soils with lower permeability and organic matter content are more prone to runoff.
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Topography: The slope of the agricultural field is a primary driver of runoff. Steeper slopes lead to higher runoff velocities and volumes.
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Rainfall Intensity and Duration: Heavy or prolonged rainfall shortly after this compound application significantly increases the likelihood and amount of runoff.
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Irrigation Practices: Over-irrigation or improper water management can lead to excess water that contributes to runoff.
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This compound Properties: While this compound has low water solubility, its transport can be facilitated by soil erosion, where it adsorbs to soil particles carried in the runoff.
Q3: What are the primary Best Management Practices (BMPs) to reduce this compound runoff?
A3: The most effective BMPs for reducing pesticide runoff, including this compound, are:
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Vegetated Filter Strips (VFS): These are areas of permanent vegetation situated between the agricultural field and a water body to intercept runoff. They slow down water flow, allowing sediment and adsorbed pesticides to settle.
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Conservation Tillage: This practice involves minimizing soil disturbance, which helps to increase water infiltration and reduce soil erosion and runoff.
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Cover Crops: Planting cover crops during fallow periods can improve soil structure, increase infiltration, and reduce erosion.
-
Contour Farming: Plowing and planting across the slope of the land can slow water flow and reduce erosion.
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Integrated Pest Management (IPM): IPM strategies aim to minimize pesticide use by employing a combination of biological, cultural, and chemical control methods.
Q4: How effective are Vegetated Filter Strips (VFS) in reducing pesticide runoff?
A4: The effectiveness of VFS in reducing pesticide runoff can be significant, but it varies depending on factors such as the width of the strip, the type of vegetation, the slope of the land, and the properties of the pesticide. While specific data for this compound is limited, studies on other pesticides provide a good indication of their potential efficacy.
Section 2: Troubleshooting Guide for Runoff Experiments
This guide provides solutions to common problems encountered during experiments designed to assess and mitigate this compound runoff.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in runoff measurements between replicate plots. | 1. Inconsistent application of this compound. 2. Differences in soil characteristics across plots. 3. Uneven rainfall simulation or irrigation. 4. Variations in slope within or between plots. | 1. Ensure precise and uniform application of the pesticide using calibrated equipment. 2. Conduct thorough soil analysis for each plot to account for variability in texture, organic matter, and moisture. 3. Use a rainfall simulator with calibrated nozzles to ensure uniform intensity and distribution. For irrigation studies, monitor flow rates and distribution. 4. Precisely measure and document the slope of each plot. |
| Low or no detection of this compound in runoff samples. | 1. Significant degradation of this compound between application and runoff event. 2. Strong adsorption to soil particles that are not being captured in the runoff samples. 3. Analytical method not sensitive enough. 4. Runoff volume is too low to transport detectable amounts. | 1. Consider the half-life of this compound on the specific soil type and the timing of the runoff event. 2. Ensure that runoff sample collection includes both the water and sediment phases. Analyze both phases for this compound. 3. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. Consider using a more sensitive method like LC-MS/MS. 4. Increase the intensity or duration of the simulated rainfall or irrigation event, within realistic environmental parameters. |
| Inconsistent performance of Vegetated Filter Strips (VFS). | 1. Channeling of runoff flow through the VFS. 2. Inadequate vegetation density or type. 3. Sediment overload clogging the filter strip. 4. VFS width is insufficient for the given slope and runoff volume. | 1. Ensure a level spreader is used to introduce runoff evenly across the width of the VFS. 2. Select dense, stiff-stemmed vegetation appropriate for the region. Ensure the VFS is well-established before beginning experiments. 3. If high sediment loads are expected, consider a pre-sedimentation basin or a wider VFS. 4. Consult literature for appropriate VFS width based on field slope and expected runoff. |
| Difficulty in extrapolating lab/small-plot results to field scale. | 1. Scale-dependent processes (e.g., infiltration, preferential flow) are not accurately represented in smaller setups. 2. Edge effects in small plots can be significant. 3. Artificial rainfall may not fully mimic the energy and droplet size of natural rainfall. | 1. Use a tiered approach, starting with lab studies and progressing to larger field plots. 2. Incorporate larger plot sizes or buffer zones around the measurement area to minimize edge effects. 3. Use rainfall simulators that are designed to replicate the kinetic energy of natural rainfall as closely as possible. |
Section 3: Data on Runoff Mitigation Strategies
Table 1: Effectiveness of Vegetated Filter Strips (VFS) in Reducing Pesticide Runoff
| Pesticide | Koc (L/kg) | VFS Width (m) | Slope (%) | Runoff Reduction (%) | Sediment Reduction (%) | Pesticide Load Reduction (%) |
| Atrazine | 100 | 9.1 | 5 | 29 | 87 | 56 |
| Metolachlor | 200 | 9.1 | 5 | 29 | 87 | 53 |
| Chlorpyrifos | 6070 | 9.1 | 5 | 29 | 87 | 78 |
| Bifenthrin | 137,000 | 4.6 | 10 | 41 | 71 | 84 |
| Cypermethrin | 50,000 | 10 | 5 | - | - | >90 |
Note: Data compiled from various sources. Effectiveness can vary significantly based on site-specific conditions.
Table 2: Impact of Conservation Tillage on Pesticide Runoff
| Tillage Practice | Runoff Reduction (Compared to Conventional) | Sediment Reduction (Compared to Conventional) | Soluble Pesticide Loss Reduction (Compared to Conventional) | Adsorbed Pesticide Loss Reduction (Compared to Conventional) |
| No-Till | 35-60% | 70-90% | Highly variable | 50-80% |
| Ridge-Till | 20-50% | 50-80% | Highly variable | 40-70% |
| Mulch-Till | 15-40% | 40-70% | Highly variable | 30-60% |
Note: Reductions are generalized from multiple studies and can be influenced by soil type, climate, and crop.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound runoff and the effectiveness of mitigation measures.
Protocol for a Simulated Rainfall Runoff Study
Objective: To quantify the amount of this compound in runoff from a treated agricultural plot under simulated rainfall conditions.
Materials:
-
Runoff plots (e.g., 2 m x 5 m) with defined borders and a collection system at the downslope end.
-
Rainfall simulator with adjustable intensity and uniform droplet distribution.
-
Calibrated sprayer for this compound application.
-
This compound formulation and application vehicle (e.g., water).
-
Runoff collection containers (e.g., amber glass bottles).
-
Sediment collection system (e.g., flumes with sediment traps).
-
Flow meter to measure runoff volume.
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS).
Methodology:
-
Plot Establishment: Construct replicate runoff plots on the desired soil type and slope. Install borders to prevent water from entering or leaving the plot sides. At the downslope end, install a collection trough that directs runoff to a flow meter and collection containers.
-
This compound Application: Apply this compound uniformly to the plots at the desired application rate using a calibrated sprayer. Leave a set of control plots untreated.
-
Rainfall Simulation: After a predetermined time interval following application, apply simulated rainfall at a known intensity and duration.
-
Sample Collection: Collect runoff samples at regular intervals throughout the runoff event. Ensure that both the water and suspended sediment are collected.
-
Flow Measurement: Record the total runoff volume from each plot.
-
Sample Preparation and Analysis:
-
Separate the water and sediment phases of the runoff samples (e.g., by centrifugation or filtration).
-
Extract this compound from both the water and sediment phases using an appropriate solvent extraction method.
-
Analyze the extracts for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Calculation: Calculate the total mass of this compound in the runoff by multiplying the concentration in each phase by the respective volume/mass and summing the values. Express the runoff loss as a percentage of the total amount of this compound applied.
Protocol for Evaluating the Effectiveness of a Vegetated Filter Strip (VFS)
Objective: To determine the percentage reduction of this compound runoff by a VFS.
Materials:
-
Same materials as in Protocol 4.1.
-
Established Vegetated Filter Strip of a defined width and vegetation type at the downslope end of the runoff plots.
Methodology:
-
Plot and VFS Setup: Establish runoff plots as described in Protocol 4.1, with a VFS at the downslope end. Have a set of plots without a VFS to serve as a control.
-
This compound Application and Rainfall Simulation: Follow the procedures outlined in Protocol 4.1.
-
Sample Collection: Collect runoff samples both before the runoff enters the VFS (influent) and after it exits the VFS (effluent).
-
Flow Measurement: Measure the runoff volume of both the influent and effluent.
-
Sample Analysis: Analyze the influent and effluent samples for this compound concentration in both the water and sediment phases.
-
Data Calculation:
-
Calculate the total mass of this compound entering and exiting the VFS.
-
Calculate the percentage reduction in this compound load using the following formula: % Reduction = [(Mass_influent - Mass_effluent) / Mass_influent] * 100
-
Section 5: Visualizations
This section provides diagrams to illustrate key concepts and workflows related to this compound runoff.
Caption: Factors influencing this compound runoff from agricultural fields.
Caption: Workflow for mitigating this compound runoff.
Caption: Experimental workflow for a simulated runoff study.
References
Instability of Etofenprox under UV light exposure and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of etofenprox under ultraviolet (UV) light exposure and strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound when exposed to UV light?
A1: this compound is known to be susceptible to photodegradation, meaning it breaks down upon exposure to light, particularly in the UV spectrum. The rate of degradation is influenced by the experimental conditions. For instance, the photolytic half-life of this compound is significantly shorter on a glass surface compared to soil surfaces, and it degrades faster on flooded soil than on air-dried soil, indicating that the matrix and presence of water play a crucial role in its stability.[1][2]
Q2: What are the primary degradation products of this compound under UV exposure?
A2: The main photodegradation pathways of this compound involve oxidation and hydroxylation. The primary degradation product is formed through the oxidation of the ether linkage to an ester. Another significant product results from the hydroxylation at the 4'-position of the phenoxy phenyl ring. Cleavage of the ester linkage can also occur, though it is a less prominent pathway.[1][2]
Q3: What are the most effective strategies to prevent the photodegradation of this compound?
A3: The most common and effective strategies to mitigate the photodegradation of this compound involve incorporating photostabilizing agents into its formulation. These include:
-
UV Absorbers: These compounds absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting the this compound molecule from degradation.
-
Encapsulation: Enclosing this compound in polymeric micro- or nanocapsules can provide a physical barrier against UV radiation.
Q4: How does this compound exert its insecticidal effect?
A4: this compound is a non-ester pyrethroid that acts as a sodium channel modulator in the insect nervous system.[3] It binds to voltage-gated sodium channels, disrupting their normal function and leading to paralysis and death of the insect.
Data on this compound Photodegradation
The following table summarizes the photolytic dissipation rates and half-lives of this compound on various surfaces under simulated sunlight.
| Surface | Dissipation Rate Constant (k, per day) | Half-life (t½, days) | Reference |
| Glass | 3.1 | 0.23 (5.5 hours) | |
| Flooded Soil | 0.23 | 3.0 | |
| Air-dried Soil | 0.039 | 18 |
While specific quantitative data for this compound with photostabilizers is limited in publicly available literature, studies on other pyrethroids have shown significant improvements in stability with the use of UV absorbers. For example, the recovery of insecticides like disulfoton and chlorpyrifos after UV exposure increased by 22-26% and 30%, respectively, with the incorporation of suitable UV absorbers.
Experimental Protocols
Protocol 1: Assessment of this compound Photostability
This protocol outlines a general procedure for determining the photodegradation rate of this compound, based on OECD and ICH guidelines.
1. Materials:
- This compound standard
- Organic solvent (e.g., acetonitrile or acetone, HPLC grade)
- Photostability chamber with a calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
- Quartz or borosilicate glass plates/vessels
- Aluminum foil
- HPLC-UV or LC-MS/MS system
2. Procedure:
- Sample Preparation: Prepare a stock solution of this compound in the chosen organic solvent. Apply a thin, uniform layer of the solution onto the glass plates and allow the solvent to evaporate.
- Dark Control: Wrap a subset of the prepared plates completely in aluminum foil to serve as dark controls.
- Irradiation: Place the exposed and dark control samples in the photostability chamber. Irradiate the samples with a controlled light source. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.
- Sampling: At predetermined time intervals, remove a set of exposed and dark control plates from the chamber.
- Extraction: Extract the remaining this compound and its degradation products from the plates using a suitable solvent.
- Analysis: Analyze the extracts using a validated HPLC-UV or LC-MS/MS method to quantify the concentration of this compound.
- Data Analysis: Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples. The degradation due to light is the difference between the degradation in the exposed and dark control samples. Determine the degradation kinetics and the photolytic half-life.
Protocol 2: Evaluating the Efficacy of Photostabilization Strategies
This protocol describes how to assess the effectiveness of mitigation strategies, such as the inclusion of UV absorbers.
1. Materials:
- Same as Protocol 1
- Candidate UV absorber(s)
2. Procedure:
- Formulation Preparation: Prepare a solution of this compound containing the UV absorber at a predetermined concentration.
- Sample Preparation: As in Protocol 1, apply a thin layer of the this compound-UV absorber formulation onto glass plates. Also prepare plates with this compound only (positive control for degradation) and a formulation blank (containing the UV absorber but no this compound).
- Dark Controls: Prepare dark controls for both the this compound-only and the this compound-UV absorber formulation plates.
- Irradiation and Sampling: Follow the same procedure for irradiation and sampling as described in Protocol 1.
- Analysis: Quantify the concentration of this compound in all samples using a validated analytical method.
- Data Analysis: Compare the degradation rate and half-life of this compound in the stabilized formulation to that of the unstabilized formulation. A significant decrease in the degradation rate indicates effective photoprotection by the UV absorber.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in results between replicates | - Non-uniform application of the test substance.- Inconsistent light intensity across the sample area.- Inefficient or variable extraction recovery. | - Ensure a consistent and uniform thin layer of the sample is applied.- Use a calibrated photostability chamber with documented light intensity distribution.- Validate the extraction method for high and consistent recovery. |
| Rapid degradation in dark controls | - Thermal instability of this compound at the chamber temperature.- Chemical reaction with the solvent or impurities. | - Monitor and control the temperature within the photostability chamber.- Use high-purity solvents and reagents.- Include a control sample stored at a lower temperature outside the chamber. |
| No significant degradation observed | - Insufficient light exposure.- The analytical method is not sensitive enough to detect small changes. | - Ensure the light source meets the intensity and spectral requirements of the guidelines.- Verify the calibration and sensitivity of the analytical instrument.- Extend the duration of the study. |
| Interference from degradation products in analysis | - The analytical method is not specific for the parent compound. | - Develop and validate a stability-indicating analytical method that can separate this compound from its major degradation products. LC-MS/MS is often preferred for its specificity. |
| Unexpected results with stabilized formulations | - The UV absorber has poor photostability itself.- Incompatibility between this compound and the stabilizer.- The stabilizer absorbs at a different wavelength than the one causing this compound degradation. | - Test the photostability of the UV absorber alone.- Check for any chemical interactions between the components.- Ensure the UV absorption spectrum of the stabilizer overlaps with the wavelengths that cause this compound degradation. |
Visualizations
References
Validation & Comparative
Etofenprox vs. Permethrin: A Comparative Guide on Efficacy Against Resistant Mosquitoes
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of insecticide resistance in mosquito populations necessitates a thorough evaluation of available chemical controls. This guide provides an objective comparison of the efficacy of etofenprox, a non-ester pyrethroid, and permethrin, a conventional pyrethroid, against resistant mosquito vectors. The information presented is collated from various scientific studies, focusing on quantitative data and detailed experimental methodologies to inform future research and vector control strategies.
Executive Summary
Permethrin, a widely used pyrethroid insecticide, has been a cornerstone of mosquito control for decades. However, its extensive use has led to the development of significant resistance in major mosquito vectors like Aedes aegypti and Anopheles gambiae. This resistance is primarily driven by two mechanisms: target-site insensitivity, often due to mutations in the voltage-gated sodium channel gene (known as knockdown resistance or kdr), and enhanced metabolic detoxification through enzymes like cytochrome P450s, esterases, and glutathione S-transferases.[1][2][3]
This compound, structurally different from conventional pyrethroids due to its ether linkage instead of an ester bond, is often considered a "pseudo-pyrethroid".[4] While it shares a similar mode of action with pyrethroids by targeting the voltage-gated sodium channels, its unique structure was initially thought to potentially circumvent some resistance mechanisms.[5] However, studies have demonstrated cross-resistance, particularly in mosquito strains with well-established pyrethroid resistance. This guide delves into the comparative efficacy of these two insecticides in the face of such resistance.
Quantitative Efficacy Data
The following tables summarize key quantitative data from comparative studies on the efficacy of this compound and permethrin against susceptible and resistant mosquito strains.
Table 1: Larval Toxicity against Anopheles gambiae Strains
| Insecticide | Mosquito Strain | Larval Stage | LC₅₀ (ppb) | Resistance Ratio (RR₅₀) | Source |
| Permethrin | G3 (Susceptible) | First-instar | - | - | |
| Akdr (Resistant) | First-instar | - | 5 | ||
| G3 (Susceptible) | Fourth-instar | - | - | ||
| Akdr (Resistant) | Fourth-instar | - | 108 | ||
| This compound | G3 (Susceptible) | First-instar | - | - | |
| Akdr (Resistant) | First-instar | - | 3.4 | ||
| G3 (Susceptible) | Fourth-instar | - | - | ||
| Akdr (Resistant) | Fourth-instar | - | 35 |
LC₅₀ (Lethal Concentration 50): The concentration of insecticide that kills 50% of the test population. RR₅₀ (Resistance Ratio 50): The LC₅₀ of the resistant strain divided by the LC₅₀ of the susceptible strain.
Table 2: Adult Toxicity against Anopheles gambiae Strains
| Insecticide | Mosquito Strain | LD₅₀ | Resistance Ratio (RR₅₀) | Source |
| Permethrin | G3 (Susceptible) | - | - | |
| Akdr (Resistant) | - | 14 | ||
| This compound | G3 (Susceptible) | - | - | |
| Akdr (Resistant) | - | 4.3 |
LD₅₀ (Lethal Dose 50): The dose of insecticide that kills 50% of the test population.
Table 3: Efficacy of Insecticide-Treated Nets against Anopheles stephensi
| Insecticide (Concentration) | Survival Rate (%) | Source |
| This compound (200 mg/m²) | 76.7 ± 1.7 | |
| Permethrin (200 mg/m²) | 60.4 ± 1.8 | |
| Deltamethrin (25 mg/m²) | 30.1 ± 2 | |
| Control | 98.7 ± 0.42 |
Mechanisms of Resistance
Resistance to both permethrin and this compound is multifactorial. The primary mechanisms include:
-
Target-Site Mutations (kdr): Single amino acid substitutions in the voltage-gated sodium channel protein reduce the binding affinity of pyrethroids, rendering the insecticide less effective. Common mutations include V1016I and F1534C in Aedes aegypti. The presence of the L1014F mutation is known to confer resistance in Anopheles gambiae. Studies have shown that mosquito strains with kdr-like resistance mechanisms exhibit cross-resistance to this compound.
-
Metabolic Resistance: This involves the increased production of detoxification enzymes that metabolize or sequester the insecticide before it can reach its target site. The three major enzyme families implicated are:
-
Cytochrome P450 monooxygenases (P450s or oxidases): These enzymes play a significant role in pyrethroid resistance.
-
Esterases (ESTs): These enzymes hydrolyze the ester bond present in most pyrethroids.
-
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, facilitating its excretion.
-
The chemical synergists piperonyl butoxide (PBO) and diethyl maleate (DEM) can inhibit oxidases and GSTs, respectively, and have been shown to synergize permethrin's efficacy in resistant strains, indicating the involvement of these metabolic pathways. However, in one study, these synergists did not significantly affect this compound toxicity, suggesting that enhanced metabolic enzyme activities may have less of an impact on this compound efficacy compared to permethrin.
Signaling pathway of pyrethroid resistance in mosquitoes.
Experimental Protocols
Standardized bioassays are crucial for assessing insecticide resistance. The following are detailed methodologies for two widely used assays.
CDC Bottle Bioassay
The CDC bottle bioassay is a tool for detecting insecticide resistance by measuring the time it takes for an insecticide to kill a mosquito population.
Materials:
-
250 ml Wheaton bottles
-
Technical grade insecticide (e.g., this compound, permethrin)
-
High-purity acetone
-
Micropipettes
-
Aspirator
-
Timer
-
Adult mosquitoes (non-blood-fed females, 2-5 days old)
Procedure:
-
Bottle Coating:
-
Prepare a stock solution of the insecticide in acetone.
-
Coat the inside of the bottles with 1 ml of the desired insecticide concentration (e.g., a diagnostic dose). For this compound, a common diagnostic concentration is 12.5 µg/ml. For permethrin, a diagnostic dose of 43 µg/ml has been used.
-
Control bottles are coated with 1 ml of acetone only.
-
Roll and rotate the bottles to ensure an even coating.
-
Allow the bottles to dry completely in a fume hood.
-
-
Mosquito Exposure:
-
Introduce 10-25 adult mosquitoes into each coated bottle using an aspirator.
-
Start the timer immediately.
-
-
Data Collection:
-
Record the number of dead or incapacitated (knocked down) mosquitoes at regular intervals until the diagnostic time is reached (typically up to 2 hours).
-
A mosquito is considered dead or incapacitated if it cannot stand or fly in a coordinated manner.
-
-
Interpretation of Results:
-
Calculate the percentage mortality at the diagnostic time.
-
According to CDC guidelines:
-
≥97% mortality: Susceptible
-
90-96% mortality: Possible resistance
-
<90% mortality: Resistant
-
-
Workflow for the CDC Bottle Bioassay.
WHO Susceptibility Test (Tube Test)
The WHO tube test is another standard method for monitoring insecticide resistance in adult mosquitoes.
Materials:
-
WHO tube test kit (including exposure and holding tubes)
-
Insecticide-impregnated filter papers (at a diagnostic concentration)
-
Control filter papers (impregnated with oil only)
-
Aspirator
-
Adult mosquitoes (non-blood-fed females, 3-5 days old)
Procedure:
-
Preparation:
-
Label the exposure tubes with the insecticide being tested.
-
Line the exposure tubes with the insecticide-impregnated papers. Control tubes are lined with control papers.
-
-
Mosquito Exposure:
-
Introduce 20-25 mosquitoes into each holding tube using an aspirator and allow them to acclimatize for one hour.
-
Transfer the mosquitoes from the holding tube to the exposure tube.
-
Expose the mosquitoes for a fixed period, typically one hour.
-
-
Post-Exposure:
-
After the exposure period, transfer the mosquitoes back to the holding tubes.
-
Provide access to a sugar solution.
-
-
Data Collection:
-
Record knockdown at the end of the one-hour exposure.
-
Hold the mosquitoes for 24 hours and then record the final mortality.
-
-
Interpretation of Results:
-
If control mortality is less than 5%, the test is valid.
-
If control mortality is between 5% and 20%, the mortality in the treated group should be corrected using Abbott's formula.
-
If control mortality is over 20%, the test is invalid and should be repeated.
-
WHO criteria for resistance status based on 24-hour mortality:
-
98-100% mortality: Susceptible
-
90-97% mortality: Resistance is suspected and further investigation is needed.
-
<90% mortality: Resistant
-
-
Conclusion
The data indicates that while this compound can be effective against certain mosquito populations, significant cross-resistance exists in strains with established permethrin resistance, particularly those with kdr and oxidase-based mechanisms. In the Anopheles gambiae Akdr strain, this compound exhibited a lower resistance ratio than permethrin in both larval and adult stages, suggesting it may retain greater efficacy in some pyrethroid-resistant populations. However, the high resistance ratio observed in fourth-instar larvae for both insecticides highlights the challenge of controlling later-stage aquatic forms.
The choice between this compound and permethrin for vector control programs should be guided by local resistance monitoring data. The experimental protocols detailed in this guide provide a framework for generating such data. Understanding the specific resistance mechanisms prevalent in a target mosquito population is critical for developing effective and sustainable control strategies. The continued monitoring of resistance and the investigation of alternative insecticide classes and integrated vector management approaches are paramount in the ongoing fight against mosquito-borne diseases.
References
- 1. Permethrin resistance in Aedes aegypti: Genomic variants that confer knockdown resistance, recovery, and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permethrin Resistance in Aedes aegypti Affects Aspects of Vectorial Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Resistance in Permethrin-Resistant Florida Aedes aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Insecticide Resistance in Adult Mosquitoes: Perspectives on Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Etofenprox in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Etofenprox in key environmental matrices: water, soil, and sediment. The objective is to offer a resource for selecting the most appropriate analytical technique based on performance characteristics and experimental requirements. The methods covered include High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for pesticide analysis, specific validated methods for this compound in environmental matrices with detailed performance data were not extensively available in the reviewed literature.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the desired level of confirmation. The following table summarizes the performance of different analytical techniques based on published validation data.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| LC-MS/MS | Soil | 0.00092 mg/kg[1] | 0.0100 mg/kg[1] | 88.0 - 97.0[1] | 5.7 - 12.2[1] |
| Sediment | Not Specified | 0.0100 mg/kg | 93 - 104 | < 10 | |
| Water | Not Specified | 0.05 µg/L | 95 - 105 | < 10 | |
| HPLC-UVD | Green Tea | 0.006 ppm | 0.02 ppm | 89.9 - 94.6 | < 5 |
| Various Crops | Not Specified | 0.02 mg/kg[2] | 93.6 - 106.4 | < 10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the discussed techniques.
LC-MS/MS for this compound in Soil, Sediment, and Water
This method provides high sensitivity and selectivity for the determination of this compound and its main metabolites, α-CO and 4'-OH.
-
Sample Preparation and Extraction:
-
Soil and Sediment: A 5.00 g sample is extracted with 50 mL of acetone using ultrasonic disruption for 5 minutes. The extract is then centrifuged. For sediment, anhydrous sodium sulfate is added to remove residual water.
-
Water: A 20.0 mL water sample is extracted twice with 25 mL of dichloromethane (DCM) in a separatory funnel. The combined DCM extracts are then evaporated to dryness.
-
-
Cleanup:
-
Soil and Sediment: The supernatant from the soil/sediment extract is passed through a silica solid-phase extraction (SPE) cartridge. The eluate is collected and evaporated to dryness.
-
Water: No specific cleanup step is mentioned after extraction, but the evaporation and reconstitution step serves to concentrate the analyte.
-
-
Instrumental Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Reconstitution: The dried residue is reconstituted in 8.00 mL of a solution of acetonitrile, water, and formic acid (50:50:0.1, v/v/v).
-
Quantitation: this compound and its metabolites are quantified using multiple reaction monitoring (MRM) mode. For this compound, the transition of 359 to 183 amu is monitored in positive ion mode.
-
HPLC-UVD for this compound in Agricultural Commodities
This method is suitable for the routine analysis of this compound residues in various crop samples.
-
Sample Preparation and Extraction:
-
The this compound residue is extracted from the sample with acetone.
-
-
Cleanup:
-
The extract is purified through a series of liquid-liquid partitioning steps and Florisil column chromatography. For samples with high lipid content like rice and soybeans, an additional acetonitrile/n-hexane partition is employed.
-
-
Instrumental Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph with an Ultraviolet-Visible (UV) detector.
-
Separation: Reversed-phase HPLC with an octadecylsilyl (C18) column is used to separate this compound from co-extractives.
-
Detection: this compound is detected by ultraviolet absorption at a wavelength of 225 nm.
-
Visualizing the Analytical Workflow and Environmental Fate
To better illustrate the processes involved in the analysis and the environmental transformation of this compound, the following diagrams are provided.
This compound undergoes degradation in the environment through various pathways, primarily driven by microbial action and photodegradation. Understanding these pathways is crucial for assessing its environmental impact.
References
Etofenprox vs. Organophosphate Insecticides: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of etofenprox, a non-ester pyrethroid insecticide, and organophosphate insecticides. The following sections detail their respective modes of action, present comparative toxicological data, and outline the experimental protocols used to generate this data.
Executive Summary
This compound and organophosphate insecticides represent two distinct classes of neurotoxic agents used for insect control. This compound acts by disrupting the voltage-gated sodium channels of insect nerve cells, leading to paralysis and death.[1][2] In contrast, organophosphates inhibit the enzyme acetylcholinesterase (AChE), causing an accumulation of the neurotransmitter acetylcholine and resulting in continuous nerve stimulation, paralysis, and ultimately, death. This fundamental difference in their mode of action contributes to variations in their efficacy, spectrum of activity, and resistance profiles. Notably, this compound has demonstrated effectiveness against a wide array of pests, including those that have developed resistance to organophosphate and carbamate insecticides.[3]
Comparative Efficacy Data
The following tables summarize the median lethal concentration (LC50) and median lethal dose (LD50) values for this compound and a selection of organophosphate insecticides against various insect pests of public health and agricultural importance. Lower LC50 and LD50 values indicate higher toxicity.
Table 1: Comparative Toxicity against Public Health Pests
| Insecticide Class | Active Ingredient | Pest Species | Life Stage | LC50/LD50 | Unit | Reference |
| Non-ester Pyrethroid | This compound | Musca domestica (House Fly) | Adult | 0.009 | g a.i./m² | [4] |
| Musca domestica (House Fly) | Adult | 0.021 | g a.i./m² | [4] | ||
| Musca domestica (House Fly) | Adult | 0.089 | g a.i./m² | |||
| Organophosphate | Diazinon | Musca domestica (House Fly) | Adult | 62.47 - 309.78 (RR) | - | |
| Fenitrothion | Musca domestica (House Fly) | Adult | 53.08 - 261.24 (RR) | - | ||
| Malathion | Anopheles spp. (Mosquito) | Adult | Suspected Resistance (92.9% mortality) | - | ||
| Chlorpyrifos | Blattella germanica (German Cockroach) | Adult | 2.2 - 2.4 (RR) | - | ||
| Malathion | Blattella germanica (German Cockroach) | Adult | Low to moderate resistance | - |
RR: Resistance Ratio, calculated by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.
Table 2: Comparative Toxicity against Agricultural Pests
| Insecticide Class | Active Ingredient | Pest Species | Life Stage | LC50 | Unit | Reference |
| Non-ester Pyrethroid | This compound | Bemisia tabaci (Whitefly) | Adult | 0.9 (nanoformulation) | ppm | |
| Bemisia tabaci (Whitefly) | Adult | 3.5 (normal formulation) | ppm | |||
| Organophosphate | Chlorpyrifos | Spodoptera litura (Tobacco Cutworm) | Larva | 0.0232 | % | |
| Malathion | Amphibian Tadpoles | Larva | 1.25 - 5.9 | mg/L | ||
| Quinalphos | Plutella xylostella (Diamondback Moth) | Larva | 3.30209 - 3.66899 | % |
Mode of Action and Signaling Pathways
The distinct mechanisms of action of this compound and organophosphates are visualized in the following diagrams.
This compound targets the voltage-gated sodium channels in the nerve cell membranes of insects. By binding to these channels, it forces them to remain open for an extended period, leading to a continuous influx of sodium ions and uncontrolled firing of nerve impulses. This hyperexcitation of the nervous system results in paralysis and ultimately the death of the insect.
References
- 1. This compound (Ref: MTI 500) [sitem.herts.ac.uk]
- 2. irac-online.org [irac-online.org]
- 3. Efficacy of this compound against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
Cross-Resistance Between Etofenprox and Deltamethrin: A Comparative Guide for Researchers
A comprehensive analysis of cross-resistance patterns, underlying mechanisms, and testing methodologies for the insecticides etofenprox and deltamethrin, tailored for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the cross-resistance profiles of this compound, a non-ester pyrethroid, and deltamethrin, a type II pyrethroid. Understanding the nuances of cross-resistance between these two insecticides is critical for developing effective insecticide resistance management (IRM) strategies and for the discovery of novel insecticidal compounds. This guide synthesizes experimental data to illuminate the performance of these insecticides against resistant insect populations and details the protocols for assessing resistance.
Comparative Efficacy and Resistance Ratios
Cross-resistance occurs when an insect population develops resistance to one insecticide that also confers resistance to another, often due to a shared mode of action or detoxification mechanism.[1] While both this compound and deltamethrin are classified as pyrethroids, their structural differences can lead to varied resistance profiles.
Studies have shown that resistance to deltamethrin is widespread in many insect vector populations.[2] The primary mechanisms of pyrethroid resistance include target-site insensitivity, primarily due to mutations in the voltage-sensitive sodium channel (VSSC), and metabolic resistance mediated by detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).[3][4]
Research indicates a strong correlation in resistance between different pyrethroids, including permethrin and deltamethrin, suggesting that switching between these compounds may not be an effective resistance management strategy.[5] this compound, however, sometimes exhibits a different resistance pattern. For instance, in a study on Anopheles gambiae, the Akron strain (Akdr), known to possess the L1014F VSSC mutation, displayed high resistance to permethrin (RR₅₀ = 108 in fourth-instar larvae) but a comparatively lower, though still significant, resistance to this compound (RR₅₀ = 35 in fourth-instar larvae). This suggests that while cross-resistance exists, its magnitude can vary.
The following table summarizes resistance ratio (RR₅₀) data from a study on susceptible (G3) and resistant (Akdr) strains of Anopheles gambiae. The resistance ratio is calculated by dividing the LC₅₀ or LD₅₀ of the resistant strain by that of the susceptible strain.
| Life Stage | Insecticide | Susceptible Strain (G3) LC₅₀/LD₅₀ | Resistant Strain (Akdr) LC₅₀/LD₅₀ | Resistance Ratio (RR₅₀) | Citation |
| First-Instar Larvae | Permethrin | 0.4 ppb | 2 ppb | 5 | |
| This compound | 0.7 ppb | 2.4 ppb | 3.4 | ||
| Fourth-Instar Larvae | Permethrin | 0.2 ppb | 21.6 ppb | 108 | |
| This compound | 0.8 ppb | 28 ppb | 35 | ||
| Adult Females (Topical) | Permethrin | 0.007 ng/mg | 0.1 ng/mg | 14 | |
| This compound | 0.02 ng/mg | 0.086 ng/mg | 4.3 |
Experimental Protocols
Accurate assessment of insecticide resistance is fundamental to understanding cross-resistance patterns. The following are detailed methodologies for commonly used bioassays.
Adult Vial Test for Contact Insecticides
This method, adapted from established protocols, is used to determine the susceptibility of adult insects to contact insecticides.
-
Preparation of Insecticide Solutions:
-
Develop a stock solution of a known concentration using technical grade insecticide active ingredient (AI), adjusting for purity. For example, to create a 100 ml of a 100 µg/ml stock solution, weigh the appropriate amount of AI.
-
Dissolve the AI in a suitable solvent, typically acetone for contact insecticides.
-
Perform serial dilutions from the stock solution to create a range of desired concentrations for testing.
-
-
Vial Coating:
-
Pipette a specific volume (e.g., 0.5 ml) of each insecticide concentration into 20 ml glass vials.
-
Rotate the vials on a commercial hot dog roller (with the heating element off) to ensure an even coating of the insecticide on the inner surface as the acetone evaporates.
-
Prepare control vials using only acetone.
-
-
Insect Exposure:
-
Collect adult insects for testing.
-
Introduce a single insect (or a specified number for smaller insects) into each vial.
-
Cap the vials with a lid that allows for air flow but prevents escape.
-
-
Mortality Assessment:
-
Maintain the vials at room temperature.
-
Record mortality at a predetermined time point (e.g., 24 hours). The endpoint may vary depending on the insect species and insecticide.
-
Analyze the data using Log-Dose probit analysis to calculate the lethal concentration that causes 50% mortality (LC₅₀).
-
WHO Tube Test for Adult Mosquitoes
The World Health Organization (WHO) tube test is a standardized method for assessing insecticide resistance in adult mosquitoes.
-
Materials:
-
WHO tube test kits, which include exposure tubes (red dot), holding tubes (green dot), and control tubes (yellow dot).
-
Insecticide-impregnated papers at a discriminating concentration and control papers (treated with the solvent only).
-
-
Procedure:
-
Use non-blood-fed adult female mosquitoes, typically 20-25 per tube.
-
Expose the mosquitoes in the red-dotted exposure tubes to the insecticide-impregnated paper for a standard duration (e.g., 1 hour).
-
Simultaneously, expose control mosquitoes in the yellow-dotted tubes to the control papers.
-
After the exposure period, transfer all mosquitoes to the clean, green-dotted holding tubes.
-
Provide a 10% sugar solution and maintain the tubes under controlled temperature and humidity for 24 hours.
-
-
Data Analysis:
-
Record the number of dead mosquitoes in both the exposure and control groups after the 24-hour holding period.
-
Calculate the percentage mortality. If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula.
-
Interpret the results based on WHO criteria:
-
98-100% mortality: Susceptible
-
90-97% mortality: Possible resistance, requires further investigation
-
<90% mortality: Resistance confirmed
-
-
Visualizing Experimental Workflows and Resistance Mechanisms
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in cross-resistance studies.
References
Etofenprox: A Comparative Analysis of its Toxicity in Fish and Mammals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of the insecticide Etofenprox in fish and mammals. The information presented is supported by experimental data to assist researchers in understanding its differential effects and potential environmental impact.
Executive Summary
This compound, a non-ester pyrethroid insecticide, exhibits a significant disparity in its toxicity between fish and mammals. While demonstrating low acute toxicity in mammalian species, it is highly toxic to aquatic organisms, including fish. This difference is primarily attributed to variations in metabolic pathways and potential differences in the sensitivity of the target site, the voltage-gated sodium channel. Mammals rapidly metabolize this compound into less toxic compounds, whereas a key metabolite of this compound is notably more toxic to aquatic life than the parent compound.
Data Presentation: Acute Toxicity
The following tables summarize the acute toxicity of this compound in various fish and mammalian species.
| Fish Species | Exposure Duration | LC50 (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 0.0027 | [1] |
| Sheepshead Minnow (Cyprinodon variegatus) | 96 hours | >0.0165 | [1] |
| Mammalian Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | >2000 - >42,880 | [2][3] |
| Rat | Dermal | >2000 - >2,140 | |
| Dog | Dermal | >5000 |
Experimental Protocols
The acute toxicity data presented above are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Fish Acute Toxicity Test (Based on OECD Guideline 203)
The acute toxicity to fish is typically determined using a 96-hour static or semi-static test.
-
Test Organisms: Juvenile fish of a recommended species (e.g., Rainbow Trout, Sheepshead Minnow) are acclimated to laboratory conditions.
-
Test Conditions: Fish are exposed to a range of concentrations of this compound in water. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.
-
Procedure: A geometric series of at least five concentrations of the test substance is used. A control group is maintained in water without the test substance. Observations for mortality and clinical signs of toxicity are made at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (the concentration lethal to 50% of the test organisms) and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.
Mammalian Acute Oral Toxicity Test (Based on OECD Guideline 423: Acute Toxic Class Method)
The acute oral toxicity in mammals is often assessed using the Acute Toxic Class Method.
-
Test Animals: Healthy, young adult rodents (typically rats) of a single sex are used. The animals are fasted prior to dosing.
-
Procedure: The test is a stepwise procedure with the use of a minimum number of animals. A starting dose of 2000 mg/kg body weight is often used for substances with expected low toxicity. The substance is administered by gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Data Analysis: The absence or presence of compound-related mortality at a given dose level allows for the classification of the substance into a toxicity category and a determination that the LD50 is above the tested dose.
Signaling Pathway and Mechanism of Action
This compound, like other pyrethroids, exerts its primary toxic effect by targeting voltage-gated sodium channels in the nervous system. This interaction disrupts the normal transmission of nerve impulses, leading to paralysis and death in susceptible organisms.
The differential toxicity between fish and mammals is not fully elucidated but may be related to differences in the structure and sensitivity of the sodium channel isoforms between these vertebrate classes. Mammalian sodium channels may have a lower binding affinity for this compound compared to fish sodium channels.
Comparative Metabolic Pathways
The metabolism of this compound is a key factor in its differential toxicity. In mammals, it undergoes extensive metabolism, primarily in the liver, leading to detoxification. In contrast, one of the primary metabolites is significantly more toxic to aquatic organisms.
In rats, the major biotransformation routes are O-de-ethylation and hydroxylation, followed by conjugation with glucuronide or sulfate. One of the key oxidative metabolites is 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate (α-CO). While this metabolite is part of the detoxification pathway in mammals, it has been shown to be significantly more toxic to aquatic organisms than the parent this compound molecule. This metabolic activation in the aquatic environment or within aquatic organisms contributes to the high toxicity observed in fish. Fish are known to have active Phase I and Phase II metabolic enzyme systems, but the specific kinetics and metabolite profile for this compound in fish require further investigation.
Conclusion
The comparative toxicity of this compound highlights the critical importance of considering species-specific metabolic differences in toxicological assessments. While this compound has a favorable safety profile in mammals due to rapid detoxification, its metabolism can lead to the formation of a more potent toxicant for fish, resulting in a high risk to aquatic ecosystems. Researchers and drug development professionals should be mindful of these differences when evaluating the environmental safety of compounds with similar structural features.
References
A Comparative Analysis of the Excito-Repellency Properties of Etofenprox and Deltamethrin
A comprehensive review of the behavioral effects of two key insecticides on mosquito vectors, supported by experimental data and detailed methodologies.
Introduction
Etofenprox, a non-ester pyrethroid, and deltamethrin, a potent synthetic pyrethroid, are widely utilized in vector control programs to combat mosquito-borne diseases. Beyond their lethal effects, these insecticides elicit behavioral responses in mosquitoes, collectively known as excito-repellency. This phenomenon, encompassing contact irritancy and spatial repellency, plays a crucial role in the effectiveness of insecticide-treated materials by reducing human-vector contact. This guide provides a comparative study of the excito-repellency effects of this compound and Deltamethrin, presenting experimental data, detailed protocols, and visual workflows for researchers, scientists, and drug development professionals.
Comparative Performance: this compound vs. Deltamethrin
A study comparing the excito-repellency of this compound, deltamethrin, and permethrin on Anopheles stephensi, a primary malaria vector, revealed significant differences in their behavioral and lethal effects. Deltamethrin demonstrated a stronger repellency and higher killing efficacy compared to this compound at the tested concentrations.[1][2][3]
The excito-repellency (ER) phenomenon is a critical consideration for vector control strategies as it can lead to mosquitoes leaving treated areas before receiving a lethal dose, potentially resulting in a shift in mosquito behavior towards outdoor biting.[1]
Table 1: Survival Rates of Anopheles stephensi Exposed to Insecticide-Treated Nets in an ER Test Chamber [1]
| Insecticide | Concentration (mg/m²) | Mean Survival Rate (%) |
| This compound | 50 | 85.1 |
| 100 | 79.5 | |
| 200 | 72.3 | |
| Deltamethrin | 12.5 | 68.2 |
| 25 | 61.7 | |
| 50 | 55.4 | |
| Control | - | 95.2 |
Data adapted from a comparative study on Anopheles stephensi.
Table 2: Recovery Rates of Knockdown Anopheles stephensi
| Insecticide | Concentration (mg/m²) | Mean Recovery Rate (%) |
| This compound | 50 | 35.1 |
| 100 | 29.8 | |
| 200 | 24.3 | |
| Deltamethrin | 12.5 | 15.2 |
| 25 | 11.7 | |
| 50 | 8.4 |
Data reflects the percentage of mosquitoes that recovered after being knocked down by the insecticide.
Experimental Protocols
The evaluation of excito-repellency involves specific laboratory assays designed to measure mosquito behavior upon exposure to insecticides. The following is a detailed methodology for an excito-repellency test chamber assay.
Excito-Repellency (ER) Test Chamber Assay
This method assesses the contact irritancy and repellent effects of insecticides impregnated on netting.
1. Mosquito Preparation:
-
Use 5-7 day old unfed female Anopheles stephensi mosquitoes for the assay.
2. Test Chamber Setup:
-
The test apparatus consists of a chamber where an animal bait (e.g., a guinea pig) is placed in a holder.
-
The back and head of the animal are covered with an insecticide-impregnated bed net.
-
The chamber is designed to allow mosquitoes to either attempt to feed on the bait or exit into a trap.
3. Insecticide Treatment:
-
Prepare different concentrations of this compound (e.g., 50, 100, and 200 mg a.i./m²) and Deltamethrin (e.g., 12.5, 25, and 50 mg a.i./m²) from their respective formulations (EC10% for this compound and SC 2.5% for Deltamethrin).
-
Impregnate bed nets with the prepared insecticide solutions.
4. Experimental Procedure:
-
Release a known number of female mosquitoes into the test chamber.
-
Observe and record the following indicators:
-
Blood-feeding rate: The proportion of mosquitoes that successfully blood-feed.
-
Entry index: A measure of the number of mosquitoes entering the exit trap, indicating repellency.
-
Knockdown rate: The number of mosquitoes immobilized by the insecticide.
-
Mortality and Survival rate: The number of mosquitoes that die or survive within a 24-hour post-exposure period.
-
Recovery rate: The proportion of knockdown mosquitoes that recover after the 24-hour holding period.
-
-
Each test should be repeated at least six times to ensure statistical validity.
5. Data Analysis:
-
Transform the raw data for each indicator using appropriate statistical methods (e.g., arcsine transformation for proportional data) for analysis of variance (ANOVA).
Figure 1. Experimental workflow for the Excito-Repellency (ER) test chamber assay.
Signaling Pathways and Mode of Action
The excito-repellent effects of pyrethroids like deltamethrin and the pyrethroid-like this compound are primarily mediated through their interaction with the voltage-gated sodium channels in the nerve cell membranes of insects.
-
Binding to Sodium Channels: The insecticides bind to the alpha-subunit of the voltage-gated sodium channels.
-
Channel Modification: This binding modifies the gating kinetics of the channels, causing them to remain open for an extended period.
-
Prolonged Depolarization: The prolonged influx of sodium ions leads to a state of hyperexcitability in the neuron, characterized by repetitive nerve discharges.
-
Behavioral Response: This hyperexcitability manifests as the "excito-repellent" behavior, where the insect exhibits uncoordinated movements, attempts to escape the treated surface, and is repelled from the area.
Figure 2. Simplified signaling pathway for the excito-repellent action of this compound and Deltamethrin.
Conclusion
The comparative analysis indicates that while both this compound and Deltamethrin exhibit excito-repellent properties, Deltamethrin is more potent in both repelling and killing Anopheles stephensi under the tested laboratory conditions. The choice of insecticide for vector control programs should consider these behavioral effects, as high repellency can be advantageous in reducing human-vector contact, but may also lead to behavioral avoidance of treated surfaces, potentially impacting the overall efficacy of indoor residual spraying or insecticide-treated nets. Further research into the operational implications of these findings is essential for optimizing vector control strategies.
References
- 1. jhsss.sums.ac.ir [jhsss.sums.ac.ir]
- 2. A Comparative Study on Excito-Repellency Effects of Permethrin, Deltamethrin and this compound Treated Bed Nets against Anopheles stephensi Liston, 1901 (Diptera: Culicidae) | Kulturhuse & Biblioteker Aabenraa [aabenraabib.dk]
- 3. A Comparative Study on Excito-Repellency Effects of Permethrin, Deltamethrin and this compound Treated Bed Nets against Anopheles stephensi Liston, 1901 (Diptera: Culicidae) [jhsss.sums.ac.ir]
A Head-to-Head Comparison of Etofenprox and Bifenthrin in Field Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pest management, the selection of an effective and reliable insecticide is paramount. This guide provides a detailed, evidence-based comparison of two widely used synthetic insecticides: etofenprox and bifenthrin. Both belong to the pyrethroid class of insecticides and are valued for their neurotoxic effects on a broad spectrum of pests. However, they possess distinct chemical structures and exhibit differences in their field performance, residual activity, and mode of action. This comparison aims to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to make informed decisions for their specific applications.
Performance in Field Trials: A Quantitative Analysis
Head-to-head field trials provide the most robust data for comparing the efficacy of insecticides under real-world conditions. Below, we summarize the key findings from a notable study that directly compared the residual efficacy of this compound and bifenthrin for the control of malaria vectors.
Indoor Residual Spraying for Mosquito Control
A significant field trial conducted in Zambia provides a direct comparison of the residual efficacy of this compound and bifenthrin for indoor residual spraying (IRS) against Anopheles gambiae, a primary malaria vector.[1][2]
Table 1: Comparative Residual Efficacy of this compound and Bifenthrin against Anopheles gambiae [1][2]
| Time After Spraying (Months) | This compound (0.1 g/m²) % Mortality | Bifenthrin (25 mg/m²) % Mortality |
| 1 | 100% | 100% |
| 2 | 100% | 100% |
| 3 | 100% | 100% |
| 4 | 100% | 100% |
| 5 | >80% | >80% |
| 6 | Not specified | Not specified |
| 7 | Not specified | Not specified |
| 8 | 73.8% | 63.3% |
The study revealed that both insecticides provided 100% mortality for up to four months.[1] The residual effect, defined as >80% mortality, lasted for five months for both this compound and bifenthrin. However, at the eight-month mark, this compound demonstrated a higher mortality rate (73.8%) compared to bifenthrin (63.3%).
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are essential.
Protocol for Indoor Residual Spraying Efficacy Trial
-
Study Site: The trial was conducted in houses with cement-rendered walls in Zambia.
-
Insecticide Application:
-
This compound (Vectron 20 WP) was applied at a target dosage of 0.1 g/m².
-
Bifenthrin (Bistar 10 WP) was applied at a target dosage of 25 mg/m².
-
Applications were carried out using Hudson X-Pert compression spray pumps.
-
-
Bioassays:
-
WHO cone bioassays were performed to assess residual efficacy.
-
Susceptible, non-blood-fed female Anopheles gambiae (Kisumu strain), aged 2-5 days, were used.
-
For each insecticide and at each time point, 10-15 mosquitoes were exposed to the treated surfaces for 30 minutes in three replicates.
-
Mortality was recorded 24 hours post-exposure.
-
Bioassays were conducted monthly for up to eight months.
-
-
Data Analysis: The percentage mortality was calculated for each insecticide at each time point.
Mode of Action: A Look at the Neurological Signaling Pathways
Both this compound and bifenthrin are neurotoxins that act on the voltage-gated sodium channels of insect nerve cells. However, their precise interactions with these channels differ due to their structural variations.
This compound, a non-ester pyrethroid, and bifenthrin, a Type I pyrethroid, both function as sodium channel modulators. Their primary mechanism of action involves disrupting the normal functioning of the insect's nervous system.
Caption: Mode of action for this compound and Bifenthrin.
Bifenthrin, being a Type I pyrethroid, transiently binds to the sodium channel, causing it to remain open for a shorter duration compared to Type II pyrethroids. This leads to repetitive nerve firing and eventual paralysis. Some studies suggest bifenthrin exhibits mixed Type I/II characteristics.
This compound, while structurally different (a pseudo-pyrethroid with an ether linkage instead of an ester), exhibits a similar pyrethroid-like effect on the voltage-gated sodium channels, leading to the same ultimate outcome of paralysis and death in susceptible insects.
Experimental Workflow: From Field to Data
The process of evaluating insecticide efficacy in a field trial follows a structured workflow to ensure data quality and consistency.
Caption: Workflow for a comparative insecticide field trial.
Concluding Remarks
The available head-to-head field trial data, primarily from the public health sector, suggests that both this compound and bifenthrin are highly effective for indoor residual spraying against mosquitoes, with this compound showing a slight advantage in long-term residual activity.
A significant data gap exists in the form of direct, head-to-head comparative field trials of this compound and bifenthrin against a broad range of agricultural pests. While both are used in agriculture, the lack of comparative studies makes it challenging to definitively recommend one over the other for specific crop-pest scenarios. Future research should focus on conducting such trials to provide a more comprehensive understanding of their relative performance in agricultural settings.
This guide provides a foundational comparison based on the current scientific literature. Researchers and professionals are encouraged to consider the specific target pest, environmental conditions, and desired duration of control when selecting between these two effective insecticides.
References
Etofenprox: A Comparative Analysis of its Mode of Action on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mode of action of Etofenprox on voltage-gated sodium channels (VGSCs), contrasting it with other well-characterized pyrethroid insecticides. While detailed public electrophysiological data on the direct interaction of this compound with sodium channels is limited, this document synthesizes available information on its pyrethroid-like effects and presents comparative toxicity data. Furthermore, it details the established experimental protocols used to characterize the effects of pyrethroids on sodium channels, offering a framework for the evaluation of this compound and other novel sodium channel modulators.
Introduction to this compound and its Mechanism of Action
This compound is classified as a non-ester pyrethroid insecticide, acting as a sodium channel modulator.[1] Like other pyrethroids, its primary target is the voltage-gated sodium channels in the nervous system of insects.[2][3] These channels are crucial for the initiation and propagation of action potentials. By binding to the sodium channel, this compound disrupts its normal function, leading to prolonged channel opening, membrane depolarization, repetitive nerve discharges, and eventual paralysis and death of the insect.[4][5]
Computational docking studies have suggested that this compound binds within the DII-DIII fenestration tunnel of the voltage-gated sodium channel. This binding site is thought to overlap with that of other pyrethroids and sodium channel blocker insecticides (SCBIs), which has implications for cross-resistance. While Type I and Type II pyrethroids are distinguished by the absence or presence of an α-cyano group and exhibit different effects on sodium channel gating, this compound is considered a distinct type of non-ester pyrethroid.
Comparative Performance Data
Toxicity Data
The following table summarizes the lethal concentration (LC50) and lethal dose (LD50) values for this compound and the Type I pyrethroid, Permethrin, against susceptible (G3) and resistant (Akdr) strains of the mosquito Anopheles gambiae.
| Compound | Strain | Life Stage | Metric | Value (µg/L or ng/mg) |
| This compound | G3 (Susceptible) | 1st Instar Larvae | LC50 | 1.1 |
| 4th Instar Larvae | LC50 | 3.2 | ||
| Adult | LD50 | 1.3 | ||
| Akdr (Resistant) | 1st Instar Larvae | LC50 | 3.7 | |
| 4th Instar Larvae | LC50 | 11.2 | ||
| Adult | LD50 | 5.6 | ||
| Permethrin | G3 (Susceptible) | 1st Instar Larvae | LC50 | 0.3 |
| 4th Instar Larvae | LC50 | 3.2 | ||
| Adult | LD50 | 0.4 | ||
| Akdr (Resistant) | 1st Instar Larvae | LC50 | 1.5 | |
| 4th Instar Larvae | LC50 | 32.1 | ||
| Adult | LD50 | 5.6 |
Experimental Protocols
The characterization of a compound's effect on sodium channels typically involves heterologous expression of the channel in Xenopus laevis oocytes followed by electrophysiological analysis using the two-electrode voltage clamp (TEVC) technique.
Heterologous Expression of Sodium Channels in Xenopus Oocytes
-
Channel Subunit cRNA Preparation: The complementary RNA (cRNA) encoding the insect voltage-gated sodium channel α-subunit is synthesized in vitro from a linearized plasmid DNA template.
-
Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs and defolliculated by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: A defined amount of the channel cRNA is injected into the cytoplasm of each oocyte using a microinjection system.
-
Incubation: The injected oocytes are incubated for 2-7 days at 16-18°C in a buffered solution (e.g., Barth's solution) to allow for the expression and insertion of the sodium channels into the oocyte membrane.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Placement and Impalement: An oocyte expressing the sodium channels is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96). Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp Protocol: The TEVC amplifier is used to clamp the oocyte's membrane potential at a specific holding potential (e.g., -90 mV). A series of voltage steps are then applied to elicit sodium currents.
-
Data Acquisition: The resulting sodium currents are recorded and digitized. A typical experiment to assess pyrethroid effects involves recording baseline currents before and after the application of the test compound.
-
Analysis of Sodium Current Modification: The effect of the compound is quantified by measuring changes in the sodium current parameters, such as:
-
Peak Current Amplitude: The maximum inward current during a depolarizing pulse.
-
Tail Current: A slowly decaying inward current observed upon repolarization of the membrane. The amplitude and decay kinetics of the tail current are characteristic of sodium channel modification by pyrethroids.
-
Concentration-Response Analysis: The oocyte is exposed to a range of concentrations of the test compound to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action and experimental workflow.
Logical Relationship of Effects
Caption: Logical relationship of pyrethroid effects on sodium channels.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolism of Etofenprox in target vs non-target species
A detailed examination of the metabolic pathways of the ether-based pyrethroid, etofenprox, reveals significant differences between target insect species and non-target organisms. This guide provides a comparative analysis of this compound metabolism, summarizing key quantitative data, detailing experimental methodologies, and illustrating metabolic pathways to support further research and development.
This compound, a pseudo-pyrethroid insecticide, is distinguished from conventional pyrethroids by the replacement of an ester linkage with an ether bond. This structural modification significantly influences its metabolic fate and confers a selective toxicity profile, rendering it highly effective against target pests while exhibiting lower toxicity to many non-target species, particularly fish.[1][2] However, recent research has unveiled a critical metabolic activation pathway in target insects that can amplify its toxicity to aquatic organisms under specific ecological conditions.[2][3]
Quantitative Analysis of this compound Toxicity and Metabolism
The selective toxicity of this compound is primarily attributed to differential metabolism between target and non-target species. In target insects, this compound can be metabolized into a more potent toxicant, whereas non-target species often exhibit more efficient detoxification pathways.
Comparative Toxicity
The acute toxicity of this compound and its primary insect metabolite, α-CO (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate), varies significantly across different species.
| Species | Compound | LC50 / LD50 | Fold Increase in Toxicity of α-CO vs. This compound | Reference |
| Target Species | ||||
| Nilaparvata lugens (Brown Planthopper) | This compound | 1.87 ng/insect (LD50) | - | [2] |
| α-CO | 1.65 ng/insect (LD50) | 1.13 | ||
| Non-Target Species | ||||
| Carassius auratus (Goldfish) | This compound | 79.4 μg/L (LC50) | - | |
| α-CO | 1.0 μg/L (LC50) | 79.4 | ||
| Danio rerio (Zebrafish) | This compound | 73.9 μg/L (LC50) | - | |
| α-CO | 1.0 μg/L (LC50) | 73.9 | ||
| Eriocheir sinensis (Chinese mitten crab) | This compound | 23.4 μg/L (LC50) | - | |
| α-CO | 1.0 μg/L (LC50) | 23.4 | ||
| Rat (Oral) | This compound | >5000 mg/kg bw (LD50) | - | |
| α-CO | >5000 mg/kg bw (LD50) | No significant difference | ||
| Birds (General) | This compound | Generally lower toxicity than mammals | - |
Table 1: Comparative Acute Toxicity of this compound and its Metabolite α-CO.
Mammalian Metabolism (Rat)
Studies in rats have shown that orally administered this compound is rapidly but incompletely absorbed. The majority of the dose is eliminated in the feces, with a smaller portion excreted in the urine. Unchanged this compound is a major component in the feces, likely due to incomplete absorption. Key metabolic pathways in rats include O-de-ethylation and hydroxylation, followed by conjugation.
| Route | % of Administered Dose | Metabolites | Reference |
| Feces | ~75-90% | Unchanged this compound, Desethylthis compound (19.5–25.1%), 4'-hydroxythis compound (7.2–13.8%) | |
| Urine | ~1-10% | No unchanged this compound or α-CO detected | |
| Bile | ~10-30% | Various metabolites (no unchanged this compound) |
Table 2: Excretion and Major Metabolites of this compound in Rats.
Metabolic Pathways: A Comparative Overview
The primary difference in this compound metabolism between target insects and non-target vertebrates lies in the initial enzymatic reactions.
Target Insect Metabolism (Nilaparvata lugens)
In the brown planthopper, Nilaparvata lugens, a key target pest, this compound is metabolized by cytochrome P450 monooxygenases. Specifically, the enzyme CYP425A1 has been identified as being responsible for the oxidation of the ether linkage, converting this compound into the more toxic ester metabolite, α-CO. This metabolic activation is a critical factor in the insecticide's efficacy against this pest. Several other P450 genes, including CYP6FU1 and CYP6AY1, are also upregulated in this compound-resistant strains, suggesting their involvement in detoxification pathways.
Figure 1: Metabolic pathway of this compound in the target insect Nilaparvata lugens.
Non-Target Vertebrate Metabolism (Fish and Mammals)
In non-target vertebrates such as fish and mammals, the metabolic activation of this compound to α-CO is not a major pathway. Instead, these organisms primarily utilize detoxification pathways, such as O-de-ethylation and hydroxylation of the aromatic rings, followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion. This rapid detoxification is a key reason for the lower toxicity of this compound in these species.
Figure 2: Primary detoxification pathways of this compound in non-target vertebrates.
Experimental Protocols
The following are summaries of key experimental protocols used in the study of this compound metabolism.
Microsome Isolation for in Vitro Metabolism Studies
-
Objective: To isolate the microsomal fraction containing cytochrome P450 enzymes for in vitro metabolism assays.
-
Procedure:
-
Homogenize insect tissues (e.g., whole bodies) or vertebrate liver in a cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 750 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
Collect the resulting supernatant and centrifuge at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer for use in metabolism assays.
-
In Vitro Metabolism Assay
-
Objective: To determine the metabolic fate of this compound when incubated with isolated microsomes.
-
Procedure:
-
Prepare a reaction mixture containing the isolated microsomes, an NADPH-generating system (as a source of reducing equivalents for P450s), and a buffer.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate the reaction at an appropriate temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant for metabolites using LC-MS/MS.
-
LC-MS/MS Analysis of this compound and its Metabolites
-
Objective: To separate, identify, and quantify this compound and its metabolites.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is often employed to detect a wide range of metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known metabolites, providing high sensitivity and specificity.
-
Figure 3: A generalized workflow for the analysis of this compound metabolites by LC-MS/MS.
Conclusion
The comparative metabolism of this compound is a clear example of how structural modifications to a pesticide can influence its selectivity. The metabolic activation of this compound to the more toxic α-CO in target insects, a pathway largely absent in non-target vertebrates, is the primary driver of its selective toxicity. Understanding these differential metabolic pathways is crucial for the continued development of effective and environmentally safer insecticides. Further research focusing on the specific P450 enzymes involved in this compound metabolism in a wider range of non-target organisms will provide a more complete picture of its environmental fate and effects.
References
Validating the Safety Profile of Etofenprox for Human Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the human safety profile of Etofenprox, a non-ester pyrethroid insecticide, with other commonly used alternatives, including the pyrethroids Permethrin and Deltamethrin, and the neonicotinoid Imidacloprid. The information is supported by experimental data from toxicological studies to assist in the evaluation of its suitability for various applications with potential human exposure.
Executive Summary
This compound exhibits a favorable safety profile for human exposure, characterized by low acute toxicity via oral, dermal, and inhalation routes.[1][2] It is not classified as a human carcinogen and has shown no evidence of genotoxicity in a standard battery of tests.[1][3] While some studies at high doses indicate potential for reproductive and developmental effects, the overall risk to humans at expected exposure levels is considered low. In comparison to traditional pyrethroids like Permethrin and Deltamethrin, this compound shows a similar or lower level of acute toxicity. Compared to the neonicotinoid Imidacloprid, this compound generally demonstrates a wider margin of safety in terms of acute oral toxicity.
Comparative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies on this compound and its alternatives.
Table 1: Acute Toxicity Data
| Insecticide | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) | Inhalation LC50 (rat, mg/L) |
| This compound | >2000 - >42,880[4] | >2000 - >2,140 | >5.88 |
| Permethrin | 430 - 4000 | >2000 | >2.3 (4h) |
| Deltamethrin | 30 - 50 (female, in oil) | >2000 | >0.6 (4h) |
| Imidacloprid | 380 - 500 | >5000 | >5.3 (4h, dust) |
Table 2: Chronic Toxicity and Carcinogenicity
| Insecticide | NOAEL (Chronic, rat, mg/kg/day) | Carcinogenicity Classification (EPA) |
| This compound | 3.7 | "Not likely to be carcinogenic to humans at doses that do not alter rat thyroid hormone homeostasis" |
| Permethrin | 5 (rat) | "Likely to be carcinogenic to humans" (by oral route) |
| Deltamethrin | 1 (rat) | "Not classifiable as to its carcinogenicity to humans" (Group 3) |
| Imidacloprid | 5.7 | "No evidence of carcinogenicity" (Group E) |
Table 3: Genotoxicity
| Insecticide | Ames Test (Bacterial Reverse Mutation) | In vivo Micronucleus Test (Mammalian Erythrocyte) |
| This compound | Negative | Negative |
| Permethrin | Generally Negative | Conflicting results, potential for clastogenicity at high doses |
| Deltamethrin | Negative | Positive in some studies |
| Imidacloprid | Negative | Negative |
Table 4: Reproductive and Developmental Toxicity
| Insecticide | Reproductive NOAEL (rat, mg/kg/day) | Developmental NOAEL (rat, mg/kg/day) |
| This compound | 246 (highest dose tested) | 5000 (highest dose tested) |
| Permethrin | 100 | 50 |
| Deltamethrin | 5 | 5.0 (highest dose tested) |
| Imidacloprid | 17 | 30 |
Experimental Protocols
The safety assessment of insecticides relies on a battery of standardized and validated toxicological tests. Below are detailed methodologies for key experiments cited in this guide, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the content of the next step. The method allows for the classification of the substance into a toxicity category.
-
Animals: Typically, young adult female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
A starting dose of 300 mg/kg is often used.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
If no mortality is observed, a higher dose is tested in another group of animals. If mortality occurs, a lower dose is tested.
-
-
Endpoint: The LD50 (median lethal dose) is estimated based on the mortality data, and the substance is classified according to the Globally Harmonised System (GHS).
Chronic Toxicity Study (OECD 452)
This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.
-
Principle: The test substance is administered daily to several groups of experimental animals at different dose levels for an extended period, typically 12 or 24 months.
-
Animals: Rodents (usually rats) and a non-rodent species (like dogs) are used.
-
Procedure:
-
The substance is administered, usually in the diet or by gavage, at three or more dose levels to different groups of animals. A control group receives the vehicle only.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are measured weekly.
-
Hematology, clinical chemistry, and urinalysis are performed at regular intervals.
-
At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.
-
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no treatment-related adverse effects are observed.
Bacterial Reverse Mutation Test - Ames Test (OECD 471)
This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Principle: The bacterial strains used are auxotrophic for an amino acid (e.g., histidine for Salmonella), meaning they cannot synthesize it and require it in the growth medium. The test evaluates the ability of the substance to cause a mutation that restores the gene responsible for the synthesis of that amino acid, allowing the bacteria to grow on a medium lacking it.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar medium lacking the required amino acid.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.
Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo test assesses the potential of a substance to cause chromosomal damage.
-
Principle: The test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow. This damage can result in the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind after cell division.
-
Animals: Typically, mice or rats are used.
-
Procedure:
-
The test substance is administered to the animals, usually in one or more doses.
-
Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
The cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.
-
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a genotoxic effect.
Visualizations
Experimental Workflow for Insecticide Safety Assessment
Caption: Tiered experimental workflow for assessing insecticide safety.
Signaling Pathway for Xenobiotic Metabolism
Caption: Generalized pathway of xenobiotic metabolism in humans.
References
Etofenprox: A Viable Alternative Against Pyrethroid-Resistant Insect Strains
A comprehensive analysis of experimental data reveals etofenprox's potential in managing insect populations that have developed resistance to conventional pyrethroid insecticides. Its unique chemical structure allows it to circumvent some common resistance mechanisms, offering a valuable tool for researchers and public health professionals.
This compound, a non-ester pyrethroid, demonstrates significant efficacy against various insect species that have developed resistance to other pyrethroids such as permethrin and deltamethrin. This efficacy is largely attributed to its distinct molecular structure, which is less susceptible to detoxification by certain enzymes commonly overproduced in resistant insect strains. Experimental evidence from multiple studies highlights its performance against resistant mosquitoes and other pests, providing a strong case for its inclusion in integrated pest management and resistance management strategies.
Comparative Efficacy Against Resistant Mosquitoes
Studies on Anopheles gambiae, a primary vector for malaria, have shown that this compound can be more effective than traditional pyrethroids against strains with specific resistance mechanisms. For instance, in strains with the L1014F knockdown resistance (kdr) mutation, which confers resistance to many pyrethroids, this compound has displayed a lower level of resistance compared to permethrin.[1] This suggests that while cross-resistance can occur, it is not always absolute, and this compound may still provide a degree of control.
One study found that in adult female Anopheles gambiae with the kdr mutation, the resistance ratio (RR50) for permethrin was 14, while for this compound it was significantly lower at 4.3.[1] This indicates a considerable advantage for this compound in controlling this resistant population. Furthermore, research has indicated that resistance mechanisms based on elevated esterase activity, which readily detoxify ester-containing pyrethroids, have no effect on this compound's toxicity due to its ether linkage.[2][3][4]
However, cross-resistance to this compound has been observed in mosquito strains that possess both oxidase and 'kdr'-like resistance mechanisms. This underscores the importance of understanding the specific resistance profiles of target insect populations to make informed decisions on insecticide selection.
Performance Across Different Life Stages and Species
The efficacy of this compound has been evaluated across various life stages of mosquitoes. In first-instar Anopheles gambiae larvae, this compound did not show a significant difference in resistance ratio compared to the wild-type strain, whereas permethrin did. However, in fourth-instar larvae, both insecticides showed a high level of resistance, although the resistance ratio for this compound (RR50 = 35) was considerably lower than that for permethrin (RR50 = 108).
Beyond mosquitoes, the efficacy of this compound has been noted against other insect pests. For instance, it is used to control pests like planthoppers, whitebacks, and rice stem borers in agricultural settings.
The Role of Metabolic Resistance
Metabolic resistance, primarily mediated by cytochrome P450 monooxygenases (P450s) and esterases, is a major challenge in pest control. This compound's structure, lacking an ester bond, makes it inherently resistant to breakdown by esterases, a common detoxification pathway for many pyrethroids. This is a key advantage in areas where esterase-mediated resistance is prevalent.
While this compound may be less affected by esterases, some studies suggest it can be vulnerable to metabolic resistance mechanisms involving P450s. The use of synergists like piperonyl butoxide (PBO), which inhibits P450 activity, has been shown to enhance the effectiveness of permethrin in resistant strains, but this effect was not observed with this compound in one study. This suggests that the specific P450 enzymes involved in resistance may differ in their ability to metabolize different pyrethroids.
Repellent Effect
Interestingly, even in the absence of complete insecticidal activity against resistant strains, pyrethroids, including this compound, can still exhibit a repellent effect. Clothing impregnated with this compound has been shown to repel both pyrethroid-sensitive and pyrethroid-resistant strains of Aedes aegypti mosquitoes, reducing the number of landings and blood meals. This highlights an additional benefit of using this compound-treated materials for personal protection.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and other pyrethroids against resistant insect strains based on data from cited studies.
| Insect Species | Life Stage | Resistant Strain | Insecticide | LC50 / PC50 (ppb) | Resistance Ratio (RR50) | Reference |
| Anopheles gambiae | First-instar Larvae | Akdr (L1014F kdr) | Permethrin | - | 5 | |
| This compound | - | 3.4 | ||||
| Anopheles gambiae | Fourth-instar Larvae | Akdr (L1014F kdr) | Permethrin | - | 108 | |
| This compound | - | 35 | ||||
| Anopheles gambiae | Adult Females | Akdr (L1014F kdr) | Permethrin | - | 14 | |
| This compound | - | 4.3 | ||||
| Anopheles gambiae | Headless Larvae | Akdr (L1014F kdr) | Permethrin | 2 | 5 | |
| This compound | 9 | 6.9 |
LC50: Lethal concentration that kills 50% of the test population. PC50: Paralysis concentration for 50% of the test population. RR50: Resistance Ratio calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Experimental Protocols
WHO Susceptibility Test (Adult Mosquitoes)
This protocol is a standard method used to determine the susceptibility or resistance of adult mosquitoes to insecticides.
Caption: Workflow for the WHO adult mosquito susceptibility test.
Larval Bioassay
This method is used to assess the toxicity of insecticides to mosquito larvae.
Caption: Standard workflow for a larval bioassay to determine insecticide efficacy.
Signaling Pathway: Pyrethroid and this compound Mode of Action
Both traditional pyrethroids and this compound target the voltage-gated sodium channels in the nerve cells of insects. However, resistance can develop through mutations in this target site.
Caption: Mode of action of pyrethroids and the kdr resistance mechanism.
References
- 1. Characterizing Permethrin and this compound Resistance in Two Common Laboratory Strains of Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound against insecticide susceptible and resistant mosquito strains containing characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. colkim.it [colkim.it]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
Safety Operating Guide
Proper Disposal of Etofenprox: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the insecticide etofenprox are critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this compound, which is classified as hazardous to the environment and potentially carcinogenic.[1][2] This guide provides a step-by-step operational plan for the proper disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Personnel handling this chemical must be equipped with appropriate Personal Protective Equipment (PPE) to prevent exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side shields are essential to protect against splashes.
-
Hand Protection: Wear waterproof and chemical-resistant gloves.
-
Body Protection: A protective garment, apron, and rubber boots should be worn to prevent skin contact.[3]
-
Respiratory Protection: In situations where dusts or mists may be generated, a protective mask or a suitable respirator is necessary.[1]
Always handle this compound in a well-ventilated area. An eyewash station and safety shower should be readily accessible in the immediate work area.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its hazard profile and regulatory information.
| Parameter | Value | Relevance to Disposal |
| UN Number | UN3077 | Designates it as an environmentally hazardous substance, solid, n.o.s. for transport.[1] |
| Acute Oral Toxicity (Rat LD50) | >42,880 mg/kg | Indicates very low acute oral toxicity to rats. |
| Acute Dermal Toxicity (Rat LD50) | >2,140 mg/kg | Indicates low acute dermal toxicity to rats. |
| Aquatic Toxicity (Carp, 48 hrs TLm) | 5.0 ppm | Highlights its toxicity to aquatic life, necessitating prevention of release into waterways. |
| Aquatic Toxicity (Goldfish, 48 hrs TLm) | 1.73 ppm | Further emphasizes its high toxicity to aquatic organisms. |
| Soil Half-Life (Aerobic) | Approximately 1-3 weeks | Suggests that this compound is not expected to persist long-term in soil environments. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with local, regional, national, and international regulations. The following protocol provides a general framework for its disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated materials such as gloves, wipes, and disposable labware, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., "Environmentally Hazardous," "Health Hazard").
2. Container Decontamination (Triple Rinsing):
Empty containers that held this compound must be thoroughly decontaminated before disposal or recycling.
-
Step 1: Empty the remaining contents into the appropriate application equipment or a mix tank.
-
Step 2: Fill the container one-quarter full with water and securely replace the cap.
-
Step 3: Shake the container for 10 seconds. For larger containers, roll or tip it back and forth for 30 seconds.
-
Step 4: Pour the rinsate into the application equipment or a designated collection vessel for later use or disposal.
-
Step 5: Repeat this rinsing procedure two more times.
3. Final Disposal:
-
Unused Product and Contaminated Materials: Wastes resulting from the use of this product should be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound with household garbage or allow it to enter sewer systems or waterways.
-
Decontaminated Containers: Once triple-rinsed, containers may be offered for recycling if available. If recycling is not an option, dispose of the container in a sanitary landfill or by incineration, if permitted by state and local authorities.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Etofenprox
For laboratory professionals engaged in the vital work of research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Etofenprox, a common insecticide. Adherence to these procedures will help safeguard researchers and maintain the integrity of your work.
Personal Protective Equipment (PPE) for this compound
The appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Wear unlined, waterproof gloves.[1][2] Nitrile or butyl rubber are generally suitable, but always consult the specific product's SDS. Ensure gloves extend over the wrist and are worn under the sleeves of your lab coat.[2] |
| Eyes | Safety goggles or a face shield | Tightly sealed goggles are recommended to protect against splashes.[3] A face shield may be worn over goggles for additional protection, especially when handling larger quantities or during activities with a high risk of splashing.[4] |
| Body | Protective clothing/Lab coat | A long-sleeved lab coat or protective garment is essential. For tasks with a higher potential for exposure, such as mixing or spraying, consider a chemically resistant apron or coveralls. |
| Feet | Closed-toe shoes | Leather or canvas shoes are not recommended as they can absorb chemicals. Opt for non-porous, easily cleanable footwear. |
| Respiratory | Not generally required for normal use | Respiratory protection is typically not required under normal laboratory conditions with adequate ventilation. However, if you are working in a poorly ventilated area or creating aerosols, consult your institution's safety officer about the need for a respirator. |
Operational Plan for Handling this compound
A clear, step-by-step operational plan is crucial for minimizing risk.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for the specific this compound product you are using.
-
Ensure a designated work area is clean and uncluttered.
-
Verify that an eye wash station and safety shower are readily accessible.
-
Assemble all necessary PPE as outlined in the table above.
2. Handling and Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Use only non-sparking tools and take precautionary measures against static discharge, especially with flammable formulations.
-
Keep containers tightly closed when not in use.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Keep it in its original, tightly sealed container.
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
For stock solutions, follow specific temperature guidelines, such as -20°C for one month or -80°C for up to six months.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
1. Chemical Waste:
-
This compound should not be disposed of with household garbage or poured down the drain.
-
Dispose of unwanted this compound as hazardous waste according to local, regional, and national regulations.
-
Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.
2. Contaminated PPE and Materials:
-
Contaminated disposable items (e.g., gloves, paper towels) should be placed in a sealed, labeled hazardous waste container.
-
Non-disposable contaminated clothing should be removed immediately and washed separately from other laundry.
-
Empty containers must be rinsed thoroughly before disposal or recycling, with the rinse water collected and disposed of as hazardous waste. Never reuse empty pesticide containers.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
